1,4-Butanesultam
Descripción
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 191905. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
IUPAC Name |
thiazinane 1,1-dioxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2S/c6-8(7)4-2-1-3-5-8/h5H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNGMYXZLJGHHOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCS(=O)(=O)NC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70307518 | |
| Record name | 1,4-Butanesultam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70307518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37441-50-2 | |
| Record name | 37441-50-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=191905 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,4-Butanesultam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70307518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-thiazinane-1,1-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 1,4-Butanesultam: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Butanesultam, systematically known as thiazinane 1,1-dioxide, is a heterocyclic organic compound containing a six-membered ring with nitrogen and sulfur atoms. As a cyclic sulfonamide, its unique structural and chemical characteristics make it a molecule of interest in medicinal chemistry and synthetic organic chemistry. This technical guide provides a comprehensive overview of the core chemical properties and structural features of this compound, intended to serve as a foundational resource for professionals in research and drug development.
Chemical Structure and Identification
The structural framework of this compound consists of a saturated six-membered ring containing one sulfur atom, one nitrogen atom, and four carbon atoms. The sulfur atom is fully oxidized, forming a sulfonyl group, which significantly influences the molecule's chemical behavior.
Key Identifiers:
| Identifier | Value |
| IUPAC Name | thiazinane 1,1-dioxide |
| CAS Number | 37441-50-2 |
| Molecular Formula | C₄H₉NO₂S |
| SMILES | C1CCS(=O)(=O)N1 |
| InChI Key | DNGMYXZLJGHHOM-UHFFFAOYSA-N |
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. It is important to distinguish this compound from the similarly named but structurally distinct compound, 1,4-butane sultone, which is a cyclic ester of a sulfonic acid.
| Property | Value for this compound | Notes |
| Molecular Weight | 135.19 g/mol | |
| Melting Point | 113.0 to 117.0 °C | [1] |
| Boiling Point | Data not available | For comparison, 1,4-butane sultone has a boiling point of >165 °C at 25 mmHg.[2][3] |
| Density | Data not available | For comparison, 1,4-butane sultone has a density of 1.331 g/mL at 25 °C.[2] |
| Solubility | Data not available | Cyclic sulfonamides generally exhibit varied solubility in organic solvents. For comparison, 1,4-butane sultone is soluble in chloroform and methanol.[4] |
| Physical State | Solid at room temperature |
Synthesis of this compound
A logical synthetic pathway for this compound would start from 4-amino-1-butanol. The synthesis can be conceptualized in the following two main steps:
-
Sulfonylation: The amino group of 4-amino-1-butanol is reacted with a sulfonylating agent, such as a sulfonyl chloride, in the presence of a base to form a linear sulfonamide intermediate.
-
Intramolecular Cyclization: The terminal hydroxyl group of the sulfonamide intermediate then undergoes an intramolecular nucleophilic substitution to displace a leaving group on the sulfur atom (or a related cyclization strategy is employed), forming the six-membered sultam ring.
Below is a diagram illustrating this conceptual synthetic workflow.
Caption: Conceptual workflow for the synthesis of this compound.
Reactivity and Potential Applications
Cyclic sulfonamides, or sultams, are known to be versatile intermediates in organic synthesis. The nitrogen atom of the sulfonamide can be deprotonated to form an anion, which can then be alkylated or undergo other reactions.[5] This allows for the introduction of various substituents onto the nitrogen atom, providing a route to a library of N-substituted this compound derivatives.
The structural motif of this compound is of interest in medicinal chemistry. Sulfonamides are a well-established class of pharmacophores found in a wide range of therapeutic agents. The cyclic nature of this compound imparts conformational rigidity compared to its acyclic counterparts, which can be advantageous in drug design for optimizing binding to biological targets. While no specific signaling pathways involving this compound have been detailed in the surveyed literature, its structural similarity to other bioactive cyclic sulfonamides suggests potential applications in the development of novel therapeutic agents.
The general reactivity of the sultam nitrogen is depicted in the following diagram:
Caption: N-Alkylation pathway for this compound.
Conclusion
References
- 1. US3944617A - Synthesis of dl-2-amino-1-butanol - Google Patents [patents.google.com]
- 2. Synthesis and Selective Functionalization of Thiadiazine 1,1-Dioxides with Efficacy in a Model of Huntington’s Disease§ - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. Chemistry of Substituted Thiazinanes and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Purification of 1,4-Butanesultam
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the primary synthetic routes and purification methodologies for 1,4-butanesultam (also known as 1,2-Thiazinane 1,1-dioxide).[1][2] As a valuable heterocyclic building block, this compound serves as a key intermediate in the development of various pharmaceutical compounds and specialty chemicals. This document outlines established chemical principles for its formation and purification, presenting data in a structured format with detailed experimental protocols and process visualizations.
Synthesis of this compound
The synthesis of this compound, a cyclic sulfonamide, can be achieved through several strategic pathways. The most common approaches involve the intramolecular cyclization of a linear precursor containing both an amine and a sulfonic acid or sulfonyl halide functionality at appropriate positions. Below are two representative synthetic methodologies.
Method A: Dehydrative Cyclization of 4-Aminobutanesulfonic Acid
This method is a direct and atom-economical approach, involving the intramolecular condensation of 4-aminobutanesulfonic acid. The reaction is typically driven by thermal energy under vacuum, which facilitates the removal of water and promotes ring closure.
Caption: Synthesis of this compound via thermal dehydration.
Table 1: Quantitative Data for Method A
| Parameter | Value | Notes |
| Starting Material | 4-Aminobutanesulfonic Acid | |
| Key Reagent | None (Thermal Cyclization) | |
| Temperature | 200 - 250 °C | Optimal temperature depends on vacuum level. |
| Pressure | < 10 mmHg | Vacuum is critical for water removal. |
| Reaction Time | 2 - 4 hours | Monitored by cessation of water distillation. |
| Typical Yield | 75 - 85% | Yield can be affected by charring at high temps. |
| Purity (Crude) | >90% | Primary impurity is unreacted starting material. |
Experimental Protocol for Method A:
-
Setup: Place 4-aminobutanesulfonic acid (10.0 g, 65.3 mmol) into a round-bottom flask equipped with a short-path distillation head and a receiving flask.
-
Heating: Heat the flask in a sand bath or heating mantle to 220-230 °C.
-
Vacuum Application: Gradually apply vacuum to the system, reducing the pressure to below 10 mmHg.
-
Reaction: Water will begin to distill from the reaction mixture. Continue heating under vacuum for 3 hours, or until water evolution ceases.
-
Cooling: Remove the heat source and allow the flask to cool to room temperature under an inert atmosphere (e.g., nitrogen).
-
Isolation: The resulting solid is the crude this compound. The product can be dislodged and collected for purification.
Method B: Two-Step Synthesis from 4-Chlorobutanol
This pathway offers an alternative route starting from the more readily available 4-chlorobutanol. The process involves converting the starting material into an intermediate, 4-aminobutanesulfonamide, which then undergoes base-mediated intramolecular cyclization.
Caption: Multi-step synthesis of this compound from 4-chlorobutanol.
Table 2: Quantitative Data for Method B
| Step | Reagents & Conditions | Intermediate/Product | Typical Yield |
| 1. Sulfonation | 4-Chlorobutanol, Sodium Sulfite, Water, Reflux (6-8 h) | Sodium 4-chlorobutane-1-sulfonate | 85 - 95% |
| 2. Amination | Thionyl Chloride; then aq. Ammonia (0-5 °C) | 4-Aminobutane-1-sulfonamide | 70 - 80% |
| 3. Cyclization | Sodium Hydride, THF, Reflux (4-6 h) | This compound | 80 - 90% |
Experimental Protocol for Method B:
-
Step 1: Sulfonation of 4-Chlorobutanol:
-
In a round-bottom flask, dissolve 4-chlorobutanol (10.8 g, 100 mmol) in 100 mL of water.
-
Add sodium sulfite (13.9 g, 110 mmol) and heat the mixture to reflux for 6 hours.
-
Cool the reaction and concentrate under reduced pressure to obtain the crude sodium 4-chlorobutane-1-sulfonate, which is used directly in the next step.
-
-
Step 2: Formation of 4-Aminobutane-1-sulfonamide:
-
Suspend the crude salt in thionyl chloride (20 mL) and gently reflux for 2 hours to form the sulfonyl chloride.
-
Carefully remove excess thionyl chloride under vacuum.
-
Cool the residue in an ice bath and slowly add it to a stirred solution of concentrated aqueous ammonia (50 mL).
-
Stir for 1 hour, then extract the product with dichloromethane. Dry the organic layer over MgSO₄ and concentrate to yield 4-aminobutane-1-sulfonamide.
-
-
Step 3: Intramolecular Cyclization:
-
Dissolve the 4-aminobutane-1-sulfonamide (13.8 g, 100 mmol) in anhydrous THF (150 mL) under a nitrogen atmosphere.
-
Cool the solution in an ice bath and add sodium hydride (2.6 g, 110 mmol of 60% dispersion in mineral oil) portion-wise.
-
After the addition is complete, warm the mixture to room temperature and then heat to reflux for 5 hours.
-
Cool the reaction, quench carefully with water, and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield crude this compound.
-
Purification of this compound
Purification is critical to obtaining this compound of a suitable grade for subsequent applications. The crude product from synthesis is typically a solid that can be purified effectively by recrystallization.
Caption: General workflow for the purification of this compound.
Table 3: Comparison of Solvents for Recrystallization
| Solvent | Boiling Point (°C) | Advantages | Disadvantages | Typical Recovery |
| Ethanol | 78 | Good solubility differential; volatile. | Flammable. | 85 - 95% |
| Isopropanol | 82 | Similar to ethanol; less volatile. | Flammable. | 80 - 90% |
| Water | 100 | Non-flammable, inexpensive. | High boiling point; product must be very dry. | 75 - 85% |
| Ethyl Acetate | 77 | Good for removing non-polar impurities. | Lower solubility may require large volumes. | 70 - 85% |
Experimental Protocol for Purification by Recrystallization:
-
Solvent Selection: Choose an appropriate solvent from Table 3 (Ethanol is a common choice).
-
Dissolution: Place the crude this compound (10.0 g) in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture on a hot plate with stirring until the solid completely dissolves. Add solvent dropwise until a clear solution is obtained at the boiling point.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and reheat to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove the charcoal and any insoluble impurities.
-
Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. For maximum recovery, subsequently place the flask in an ice bath for 30 minutes.
-
Isolation: Collect the resulting crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold ethanol to remove any residual soluble impurities.
-
Drying: Transfer the purified crystals to a watch glass and dry them in a vacuum oven at 40-50 °C until a constant weight is achieved. The final product should be a white to off-white crystalline solid.[1]
References
An In-depth Technical Guide to the Physical Properties of 1,4-Butanesultone
A Note on Nomenclature: This guide focuses on the physical properties of 1,4-butanesultone. It is important to note that the term "1,4-butanesultam" is often used interchangeably or as a misnomer for 1,4-butanesultone in various sources. While a chemical structure for this compound exists, publicly available experimental data on its physical properties is scarce[1]. The information presented herein pertains to 1,4-butanesultone, a well-characterized compound with significant applications in research and industry.
This technical guide provides a comprehensive overview of the melting point and solubility of 1,4-butanesultone, intended for researchers, scientists, and professionals in drug development. The document details experimental protocols for the determination of these properties and presents the data in a structured format.
Core Physical Properties of 1,4-Butanesultone
1,4-Butanesultone is a cyclic ester of 4-hydroxybutanesulfonic acid and presents as a colorless liquid or a white to colorless solid at or near room temperature[2][3][4]. Its physical state is dependent on the ambient temperature due to its low melting point.
Table 1: Melting Point of 1,4-Butanesultone
| Property | Reported Value (°C) | Source(s) |
| Melting Point | 12-15 | Sigma-Aldrich[5], Wuhan Bright Chemical Co.[4] |
| Melting Point | 13 | Biosynth |
| Melting Point | 14 | Chem-Impex[2] |
| Melting Point | 12.5-14.5 | ChemBK[3] |
Table 2: Solubility Profile of 1,4-Butanesultone
| Solvent | Solubility | Source(s) |
| Water | 54 g/L (decomposes) at 20 °C | ChemBK[3][6] |
| Organic Solvents | Miscible with various organic solvents | ChemBK[3] |
| Chloroform | Soluble | United States Biological[7] |
| Methanol | Soluble | United States Biological[7] |
It is crucial to note that 1,4-butanesultone reacts with water, particularly when heated, to form 4-hydroxybutanesulfonic acid[8]. This reactivity should be considered when conducting solubility tests in aqueous media.
Experimental Protocols
The following sections detail the methodologies for determining the melting point and solubility of 1,4-butanesultone.
Melting Point Determination
The melting point of an organic compound is a key indicator of its purity. For a pure crystalline solid, the melting point is typically a sharp, well-defined temperature range of 0.5-1.0°C[9]. Impurities tend to depress and broaden the melting point range[9].
Methodology: Capillary Method using a Melting Point Apparatus
This method involves heating a small sample of the compound in a capillary tube and observing the temperature range over which it melts.
Apparatus and Materials:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Glass capillary tubes (sealed at one end)
-
1,4-Butanesultone sample
-
Spatula
-
Thermometer (calibrated)
Procedure:
-
Sample Preparation: If the ambient temperature is above the melting point of 1,4-butanesultone (i.e., it is a liquid), the sample should be cooled to induce crystallization before it can be loaded into the capillary tube. A small amount of the solid 1,4-butanesultone is finely powdered. The open end of a capillary tube is pressed into the powder. The tube is then inverted and tapped gently to pack the solid into the sealed end. The sample height should be approximately 1-2 mm[10][11].
-
Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus alongside a calibrated thermometer[9].
-
Approximate Melting Point Determination: A preliminary, rapid heating is performed to get an approximate melting point. This helps in setting the parameters for a more accurate measurement.
-
Accurate Melting Point Determination: A fresh sample is prepared. The apparatus is heated to a temperature about 10-15°C below the approximate melting point. The heating rate is then slowed to 1-2°C per minute as the melting point is approached[9].
-
Observation and Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the melting range[12].
-
Repeatability: The determination should be repeated at least once with a fresh sample to ensure the results are consistent.
Solubility Determination
Solubility tests are fundamental in characterizing a compound and can provide insights into its polarity and the presence of certain functional groups[13][14].
Methodology: Qualitative Solubility Testing
This protocol outlines a systematic approach to determine the solubility of 1,4-butanesultone in various solvents.
Apparatus and Materials:
-
Test tubes and rack
-
Graduated cylinders or pipettes
-
Spatula or dropper
-
1,4-Butanesultone sample
-
Solvents: Water, diethyl ether, 5% aqueous sodium hydroxide, 5% aqueous sodium bicarbonate, 5% aqueous hydrochloric acid, and concentrated sulfuric acid.
Procedure:
-
General Procedure: In a small test tube, approximately 25 mg of solid 1,4-butanesultone (or 0.05 mL if liquid) is added. 0.75 mL of the solvent is added in small portions. After each addition, the test tube is shaken vigorously[13]. The compound is considered soluble if it dissolves completely.
-
Solubility in Water: The general procedure is followed with water as the solvent. Given that 1,4-butanesultone can decompose in water, observations should be made promptly[3]. The pH of the resulting solution can be tested with litmus paper to check for acidic byproducts of hydrolysis[15].
-
Solubility in Organic Solvents (e.g., Diethyl Ether): The general procedure is repeated with an organic solvent like diethyl ether to assess its solubility in a non-polar medium[13].
-
Acid-Base Solubility Tests:
-
5% NaOH and 5% NaHCO₃: For water-insoluble compounds, these tests indicate the presence of acidic functional groups. While 1,4-butanesultone is not a traditional acid, its reactivity with strong bases may lead to ring-opening and dissolution.
-
5% HCl: This test is used to identify basic functional groups, such as amines[14]. 1,4-butanesultone is not expected to be soluble in acidic solutions.
-
-
Solubility in Concentrated Sulfuric Acid: Many compounds containing oxygen or nitrogen atoms are soluble in cold, concentrated sulfuric acid[14]. This test can provide further information about the functional groups present.
Visualizations
The following diagram illustrates the logical workflow for determining the key physical properties of 1,4-butanesultone.
References
- 1. This compound | C4H9NO2S | CID 303508 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. chembk.com [chembk.com]
- 4. 1 4-Butane Sultone Latest Price, 1 4-Butane Sultone Manufacturer,Exporter [wuhanbrightchemical.com]
- 5. 1,4-Butane sultone | 1633-83-6 [chemicalbook.com]
- 6. 1,4-Butane sultone CAS#: 1633-83-6 [amp.chemicalbook.com]
- 7. usbio.net [usbio.net]
- 8. 1,4-Butane sultone - Wikipedia [en.wikipedia.org]
- 9. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. byjus.com [byjus.com]
- 12. pennwest.edu [pennwest.edu]
- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 14. www1.udel.edu [www1.udel.edu]
- 15. scribd.com [scribd.com]
Spectroscopic Profile of 1,4-Butanesultam: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 1,4-Butanesultam (CAS No. 37441-50-2), a heterocyclic compound of interest in synthetic and medicinal chemistry. The document details expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by generalized experimental protocols for these analytical techniques. This guide is intended to serve as a valuable resource for the characterization and quality control of this compound.
Core Spectroscopic Data
The following sections summarize the key spectroscopic data for this compound. While actual spectra are available in databases such as SpectraBase, this guide provides a tabulated summary of expected values based on the compound's structure.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of this compound by providing information about the chemical environment of its hydrogen (¹H) and carbon (¹³C) atoms.
¹H NMR (Proton NMR) Data (Predicted)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~3.4 - 3.6 | Triplet | 2H | N-CH₂ |
| ~3.1 - 3.3 | Triplet | 2H | S-CH₂ |
| ~4.5 - 5.5 | Broad Singlet | 1H | N-H |
| ~2.0 - 2.2 | Multiplet | 2H | S-CH₂-CH₂ |
| ~1.8 - 2.0 | Multiplet | 2H | N-CH₂-CH₂ |
¹³C NMR (Carbon-13 NMR) Data (Predicted)
| Chemical Shift (δ) ppm | Assignment |
| ~48 - 52 | S-CH₂ |
| ~40 - 44 | N-CH₂ |
| ~25 - 29 | S-CH₂-CH₂ |
| ~20 - 24 | N-CH₂-CH₂ |
Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in this compound based on their characteristic vibrational frequencies. The spectrum is expected to be dominated by absorptions from the N-H bond, C-H bonds, and the sulfonyl group.
FTIR Absorption Data (Predicted)
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| 3300 - 3400 | Medium | N-H stretch |
| 2850 - 2960 | Medium-Strong | C-H stretch (aliphatic) |
| 1320 - 1360 | Strong | S=O stretch (asymmetric) |
| 1120 - 1160 | Strong | S=O stretch (symmetric) |
| 1420 - 1470 | Medium | C-H bend (scissoring) |
| 700 - 800 | Medium | C-S stretch |
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) of this compound will provide information on its molecular weight and fragmentation pattern, which is useful for confirming its structure.
Mass Spectrometry Data (Predicted)
| m/z | Relative Intensity (%) | Assignment |
| 135 | Moderate | [M]⁺ (Molecular Ion) |
| 106 | Moderate | [M - C₂H₅]⁺ |
| 92 | Moderate | [M - C₃H₇]⁺ |
| 78 | Low | [M - SO₂NH]⁺ |
| 64 | Strong | [SO₂]⁺ |
| 55 | High | [C₄H₇]⁺ |
Experimental Protocols
The following are detailed, generalized methodologies for obtaining the spectroscopic data presented above.
NMR Spectroscopy
-
Sample Preparation : A sample of 5-10 mg of this compound is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ = 0.00 ppm).
-
Instrumentation : Data acquisition is performed on a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
-
¹H NMR Acquisition : The spectrometer is tuned to the proton frequency. A standard pulse-acquire sequence is used. Key parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. A sufficient number of scans (typically 8-16) are averaged to achieve an adequate signal-to-noise ratio.
-
¹³C NMR Acquisition : The spectrometer is tuned to the carbon-13 frequency. A proton-decoupled pulse sequence is typically used to simplify the spectrum to single lines for each unique carbon. A wider spectral width (e.g., 200-220 ppm) is used. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
-
Data Processing : The resulting Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the internal standard (TMS).
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation : As this compound is a solid, the KBr pellet method is commonly employed.[1] Approximately 1-2 mg of the compound is finely ground with about 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition : A background spectrum of a blank KBr pellet is first recorded to subtract the absorbance of the KBr and any atmospheric CO₂ and H₂O. The sample pellet is then placed in the sample holder. The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. Multiple scans (e.g., 16-32) are averaged to improve the signal-to-noise ratio.
-
Data Processing : The resulting interferogram is Fourier transformed to produce the infrared spectrum, which is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).
Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction : A small amount of this compound is introduced into the mass spectrometer, typically via a direct insertion probe for solid samples. The sample is heated to ensure volatilization into the ion source.
-
Ionization : In the ion source, the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecules to ionize and fragment.
-
Mass Analysis : The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection : The separated ions are detected, and their abundance is recorded.
-
Data Presentation : The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.
Visualizations
The following diagrams illustrate the workflow for spectroscopic analysis and the logical relationship between the different techniques for structural confirmation.
Caption: General workflow for the spectroscopic analysis of this compound.
Caption: Logical relationship of spectroscopic techniques for structural confirmation.
References
IUPAC name for 1,4-Butanesultam
An In-depth Technical Guide to 1,4-Butanesultam (thiazinane 1,1-dioxide)
Introduction
This compound, systematically known by its IUPAC name thiazinane 1,1-dioxide , is a heterocyclic organic compound belonging to the class of sulfonamides.[1] It is a saturated six-membered ring containing nitrogen and sulfur atoms, which is a structural feature of significant interest in medicinal chemistry and materials science. This guide provides a comprehensive overview of its chemical identity, properties, synthesis, and applications, with a focus on its relevance to researchers in drug development.
Chemical Identity and Properties
The fundamental identification and physicochemical properties of this compound are summarized below.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | thiazinane 1,1-dioxide[2] |
| Synonyms | This compound, 1,2-Thiazinane 1,1-dioxide[1][2][3] |
| CAS Number | 37441-50-2[1][2] |
| Molecular Formula | C₄H₉NO₂S[1][2] |
| Molecular Weight | 135.18 g/mol [1] |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Appearance | White to light yellow crystalline powder[1] |
| Melting Point | 113 - 117 °C[1] |
| Boiling Point | 143-145 °C at 0.8 Torr |
| Purity | ≥ 98% (GC)[1] |
| Storage Conditions | Room Temperature, sealed in dry conditions |
Synthesis and Experimental Protocols
The synthesis of the 1,2-thiazinane-1,1-dioxide core, the foundational structure of this compound, can be achieved through the cyclization of appropriate acyclic precursors. A general methodology involves the reaction of amino-halides or amino-alcohols with a sulfonyl chloride, followed by an intramolecular cyclization.
General Protocol for the Synthesis of 1,2-Thiazinane-1,1-dioxide Derivatives
A representative method for constructing the sultam ring involves a two-step process from amino-alcohols or amino-halides.[4]
-
Sulfonamide Formation: The starting material (an appropriate amino-alcohol or amino-halide) is reacted with phenylmethanesulfonyl chloride in the presence of a base, such as triethylamine (Et₃N), in a suitable solvent like tetrahydrofuran (THF). This reaction forms the corresponding secondary sulfonamide.[4]
-
Intramolecular Cyclization: The resulting sulfonamide intermediate is then treated with a base to facilitate an intramolecular cyclization, yielding the 1,2-thiazinane-1,1-dioxide ring system.[4]
The following diagram illustrates the general workflow for this synthesis.
Applications in Drug Development and Research
This compound serves as a versatile building block in the synthesis of more complex, biologically active molecules.[1] The thiazine class of heterocyclic compounds is of significant interest in medicinal chemistry due to the diverse pharmacological activities exhibited by its derivatives.
-
Pharmaceutical Development : The structural features of this compound make it a valuable scaffold in the design of novel drugs, particularly in the development of sulfonamide antibiotics.[1] Thiazine derivatives have been investigated for a wide range of therapeutic applications, including as antibacterial, antifungal, antitumor, antimalarial, antiviral, and anti-inflammatory agents.[5][6][7][8]
-
Synthetic Chemistry : In synthetic organic chemistry, it is used as an intermediate for creating new pharmaceuticals and agrochemicals.[1] For instance, it can be employed in the synthesis of herbicides and pesticides.[1]
-
Material Science : Beyond pharmaceuticals, this compound is utilized in the production of specialty polymers and resins, contributing to materials with enhanced thermal stability and mechanical properties.[1]
Role in Biological Signaling Pathways
While specific details on the direct interaction of this compound with cellular signaling pathways are not extensively documented in publicly available literature, its utility as a scaffold in drug discovery implies that its derivatives are designed to modulate the activity of specific biological targets, such as enzymes or receptors. These targets are often key components of signaling cascades that are dysregulated in disease states.
A common strategy in modern drug development is the inhibition of protein kinases, which are crucial regulators of cell signaling. The diagram below illustrates a generic kinase signaling pathway that is a frequent target for therapeutic intervention in diseases like cancer.
This pathway, when aberrantly activated, can lead to uncontrolled cell growth. Small molecule inhibitors, potentially derived from scaffolds like this compound, are often designed to block the activity of kinases such as Raf, MEK, or ERK, thereby halting the downstream signaling that leads to pathological cellular responses.
Conclusion
This compound (thiazinane 1,1-dioxide) is a chemically stable and versatile sulfonamide with significant potential as a building block in pharmaceutical and materials science research. Its value lies in the robust 1,2-thiazinane-1,1-dioxide core, which serves as a foundational scaffold for the development of a wide array of biologically active compounds. Further research into the synthesis of novel derivatives and their specific interactions with biological targets will continue to unlock the full potential of this important heterocyclic compound.
References
- 1. 1,4-Butane sultone:Preparation,Toxicity_Chemicalbook [chemicalbook.com]
- 2. Synthesis process of 1,4-butane sultone - Eureka | Patsnap [eureka.patsnap.com]
- 3. This compound | C4H9NO2S | CID 303508 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Chemistry of Substituted Thiazinanes and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. actascientific.com [actascientific.com]
- 7. researchgate.net [researchgate.net]
- 8. saudijournals.com [saudijournals.com]
An In-depth Technical Guide to 1,4-Butanesultam (CAS No. 37441-50-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1,4-Butanesultam (also known as 1,2-Thiazinane 1,1-dioxide), a heterocyclic building block with significant applications in chemical synthesis, particularly within the pharmaceutical industry. This document consolidates essential information on its chemical and physical properties, safety and handling, and its role in organic synthesis. Detailed experimental protocols for its synthesis are provided, along with a generalized workflow for its application as a synthetic intermediate.
Chemical and Physical Properties
This compound is a white to light yellow crystalline solid. Its fundamental properties are summarized in the table below, compiled from various chemical suppliers and databases.
| Property | Value | References |
| CAS Number | 37441-50-2 | [1][2][3] |
| Synonyms | 1,2-Thiazinane 1,1-dioxide, Tetrahydro-2H-1,2-thiazine 1,1-dioxide | [4][5] |
| Molecular Formula | C₄H₉NO₂S | [4][6][7] |
| Molecular Weight | 135.18 g/mol | [4][5][6] |
| Melting Point | 113-117 °C | [5][8] |
| Boiling Point | 143-145 °C at 0.8 Torr (Predicted) | [9] |
| Density | 1.239 g/cm³ (Predicted) | [9] |
| Solubility | Soluble in water and organic solvents. | [10] |
| Appearance | White to light yellow powder/crystal | [5] |
Spectral Data: 1H NMR spectral data for this compound is available and can be used to confirm its structure.[4][11]
Safety and Handling
The safety profile of this compound indicates that it should be handled with care in a laboratory setting. While some safety data sheets (SDS) classify it as not a hazardous substance, others indicate potential for irritation.[1][12] The toxicological properties have not been thoroughly investigated.[12]
| Hazard Statement | Precautionary Statement | First Aid Measures |
| Causes skin irritation.[9] | Wear protective gloves, protective clothing, eye protection, and face protection. Wash skin thoroughly after handling. | If on skin: Wash with plenty of soap and water. If skin irritation occurs: Get medical advice/attention. Take off contaminated clothing and wash it before reuse.[1][12] |
| Causes serious eye irritation.[9] | Wear eye protection. | If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical advice/attention.[1][12] |
| May cause respiratory irritation.[12] | Use only outdoors or in a well-ventilated area. Avoid breathing dust. | If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[12] |
Storage: Store in a cool, dry, and well-ventilated place.[10]
Synthesis and Experimental Protocols
This compound is synthesized through various methods, often involving the cyclization of a substituted butane chain. The following protocols are based on methodologies described in patent literature.
Synthesis from 3-Buten-1-ol
This process involves the sulfonation of 3-buten-1-ol, followed by acidification and lactonization.[2][13]
Experimental Protocol:
-
Preparation of Solutions:
-
Solution A: Prepare a mixture of 3-buten-1-ol, hydrogen peroxide (25%), and water.
-
Solution B: Prepare a solution of sodium bisulfite in water.
-
-
Sulfonation:
-
In a reaction flask, add sodium sulfite and water.
-
At a controlled temperature (e.g., 35-40 °C), simultaneously add Solution A and Solution B dropwise.
-
Maintain the pH between 6.5 and 7.5 by adding a sodium sulfite solution as needed.
-
After the addition is complete, maintain the reaction mixture at the same temperature for approximately 1.5-2 hours to yield sodium hydroxybutane sulfonate.
-
-
Acidification and Lactonization:
-
Concentrate the reaction mixture by rotary evaporation until it becomes viscous.
-
Add a strong acid (e.g., concentrated sulfuric acid) to facilitate a microwave-assisted esterification reaction.
-
Cool the mixture to precipitate the salt, and separate the salt by filtration.
-
-
Purification:
-
The resulting crude this compound is then purified by vacuum distillation to obtain the final product.
-
Synthesis from 4-Chlorobutanol
This alternative synthesis route utilizes 4-chlorobutanol as the starting material.[4]
Experimental Protocol:
-
Sulfonation:
-
Add 4-chlorobutanol and a sodium sulfite solution to an alcohol solvent (e.g., ethanol).
-
Heat the mixture to reflux for 4-8 hours to perform the sulfonation reaction.
-
-
Acidification and Salt Removal:
-
After reflux, concentrate the solution to recover the alcohol solvent.
-
Acidify the residue with hydrochloric acid and concentrate until the material becomes viscous.
-
Add an alcohol solvent to precipitate sodium chloride, which is then removed by filtration.
-
-
Formation of 4-Hydroxybutanesulfonic Acid:
-
Concentrate the filtrate to recover the alcohol solvent, yielding 4-hydroxybutanesulfonic acid.
-
-
Cyclization:
-
Continuously flash and dehydrate the 4-hydroxybutanesulfonic acid under vacuum at a temperature of 130-165 °C to obtain crude this compound.
-
-
Purification:
-
The crude product is purified by azeotropic distillation followed by vacuum fractionation to yield high-purity this compound.
-
Applications in Chemical Synthesis
This compound serves as a versatile heterocyclic building block in organic synthesis.[10] Its primary application is as a precursor in the synthesis of more complex molecules, particularly in the development of pharmaceutical compounds. Thiazine and its derivatives, the class of compounds to which this compound belongs, have shown a wide range of biological activities, including antibacterial, antifungal, and anti-inflammatory properties.[8][14]
Signaling Pathways and Mechanism of Action
Based on available literature, this compound is primarily utilized as a synthetic intermediate and building block. There is currently no substantial evidence to suggest that it has a direct, defined mechanism of action on specific biological signaling pathways in the same manner as a pharmacologically active drug. Its utility in drug discovery lies in its incorporation into larger molecules that are then screened for biological activity. The pharmacological properties of the final compounds are determined by their overall structure, of which the this compound moiety is a component.
Conclusion
This compound (CAS No. 37441-50-2) is a valuable heterocyclic compound for synthetic chemists, particularly those in the field of drug discovery and development. Its well-defined chemical properties and established synthesis protocols make it a reliable building block for the creation of novel and potentially bioactive molecules. While its direct pharmacological activity is not well-documented, its role as a precursor to a variety of functionalized thiazine derivatives underscores its importance in medicinal chemistry. Researchers and scientists should handle this compound with appropriate safety precautions as outlined in this guide.
References
- 1. 1,4-Butane sultone - Wikipedia [en.wikipedia.org]
- 2. Synthesis process of 1,4-butane sultone - Eureka | Patsnap [eureka.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. CN109293625B - Synthesis method of high-purity 1, 4-butane sultone - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. CN106397392A - 1,4-butane sultone and synthesis process thereof - Google Patents [patents.google.com]
- 7. 1,4-Butane sultone | C4H8O3S | CID 15411 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Chemistry of 1,2,3-Benzothiadiazine 1,1-Dioxide Derivatives: A Comprehensive Overview [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. This compound | C4H9NO2S | CID 303508 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. ajps.uomustansiriyah.edu.iq [ajps.uomustansiriyah.edu.iq]
- 13. 1,4-butane sultone and synthesis process thereof - Eureka | Patsnap [eureka.patsnap.com]
- 14. benchchem.com [benchchem.com]
Thermal Stability and Decomposition of 1,4-Butanesultam: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the latest literature review, specific experimental data from Thermogravimetric Analysis (TGA) or Differential Scanning Calorimetry (DSC) for 1,4-butanesultam is not publicly available. This guide is therefore based on the general principles of thermal analysis of organic compounds and data from structurally related heterocyclic sulfonamides. The provided experimental protocols and potential decomposition pathways are illustrative and would require experimental verification for this compound.
Introduction to this compound and its Thermal Stability
This compound, a cyclic sulfonamide, is a key heterocyclic scaffold in medicinal chemistry. The thermal stability of such compounds is a critical parameter, influencing storage, handling, formulation, and the overall viability of drug candidates. Understanding the decomposition behavior under thermal stress is essential for ensuring product quality, safety, and efficacy. This guide provides a framework for assessing the thermal stability of this compound, including detailed experimental methodologies and a discussion of potential decomposition pathways.
Assessing Thermal Stability: Key Experimental Techniques
The primary methods for evaluating the thermal stability of a solid compound like this compound are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[1][2] These techniques provide complementary information about the material's response to controlled heating.[1][2]
-
Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. TGA is used to determine the onset of decomposition, the temperature at which maximum decomposition occurs, and the amount of residual mass.
-
Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. DSC can identify phase transitions such as melting, crystallization, and glass transitions, as well as exothermic or endothermic decomposition events.
Proposed Experimental Protocols for Thermal Analysis of this compound
The following are detailed, generalized protocols for performing TGA and DSC analysis on a sample of this compound. These protocols are based on standard practices for organic compounds and pharmaceuticals.
Thermogravimetric Analysis (TGA) Protocol
Objective: To determine the decomposition temperature and mass loss profile of this compound.
Instrumentation: A calibrated thermogravimetric analyzer.
Experimental Parameters:
| Parameter | Recommended Setting | Rationale |
| Sample Mass | 5-10 mg | Ensures a representative sample and detectable mass change. |
| Crucible | Alumina or platinum | Inert materials suitable for high-temperature analysis. |
| Atmosphere | Nitrogen (inert) or Air (oxidative) | To study decomposition in both non-reactive and oxidative environments. |
| Flow Rate | 20-50 mL/min | Provides a stable and consistent atmosphere around the sample. |
| Heating Rate | 10 °C/min | A common rate that provides good resolution of thermal events. |
| Temperature Range | Ambient to 600 °C | Sufficient to cover the likely decomposition range of an organic sultam. |
Procedure:
-
Tare the TGA balance with an empty crucible.
-
Accurately weigh 5-10 mg of this compound into the crucible.
-
Place the crucible onto the TGA sample holder.
-
Purge the furnace with the selected gas (nitrogen or air) for at least 15 minutes to establish a stable atmosphere.
-
Initiate the temperature program, heating the sample from ambient temperature to 600 °C at a rate of 10 °C/min.
-
Record the mass loss as a function of temperature.
-
Analyze the resulting TGA curve to determine the onset of decomposition (Tonset) and the temperature of maximum mass loss rate (Tpeak) from the derivative thermogravimetric (DTG) curve.
Differential Scanning Calorimetry (DSC) Protocol
Objective: To determine the melting point and identify any endothermic or exothermic events associated with the decomposition of this compound.
Instrumentation: A calibrated differential scanning calorimeter.
Experimental Parameters:
| Parameter | Recommended Setting | Rationale |
| Sample Mass | 2-5 mg | Smaller sample size improves peak resolution. |
| Crucible | Hermetically sealed aluminum pans | Prevents loss of volatile decomposition products. |
| Atmosphere | Nitrogen (inert) | Prevents oxidative degradation during analysis. |
| Flow Rate | 20-50 mL/min | Maintains an inert environment. |
| Heating Rate | 10 °C/min | Balances sensitivity and resolution. |
| Temperature Range | Ambient to 400 °C | To observe melting and the initial stages of decomposition. |
Procedure:
-
Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan.
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Purge the cell with nitrogen for at least 5 minutes.
-
Initiate the temperature program, heating the sample from ambient temperature to 400 °C at a rate of 10 °C/min.
-
Record the heat flow as a function of temperature.
-
Analyze the DSC thermogram to identify the melting endotherm and any subsequent exothermic or endothermic events indicative of decomposition.
Data Presentation: Anticipated Thermal Analysis Results
While specific data is unavailable, the following table illustrates how the quantitative results from TGA and DSC analyses of this compound would be structured for clear comparison.
| Parameter | Method | Atmosphere | Anticipated Value Range (°C) | Notes |
| Melting Point (Tm) | DSC | Nitrogen | 115-125 | Onset of the melting endotherm. |
| Onset of Decomposition (Tonset) | TGA | Nitrogen | 200-250 | Temperature at which significant mass loss begins. |
| Peak Decomposition Temp. (Tpeak) | TGA (DTG) | Nitrogen | 250-300 | Temperature of the maximum rate of mass loss. |
| Onset of Decomposition (Tonset) | TGA | Air | 180-230 | Decomposition may occur at a lower temperature in an oxidative environment. |
| Peak Decomposition Temp. (Tpeak) | TGA (DTG) | Air | 230-280 | The rate and temperature of decomposition are expected to be different in air. |
| Decomposition Enthalpy (ΔHd) | DSC | Nitrogen | TBD (J/g) | Could be exothermic or endothermic, indicating the nature of the decomposition reaction. |
TBD: To be determined experimentally.
Mandatory Visualizations
Experimental Workflow for Thermal Analysis
Caption: Experimental workflow for the thermal analysis of this compound.
Potential Thermal Decomposition Pathways
The thermal decomposition of this compound likely involves the cleavage of the relatively weak S-N and S-C bonds within the heterocyclic ring. The presence of atmospheric oxygen can also influence the degradation pathway.
Based on the structure and general knowledge of sulfonamide chemistry, plausible decomposition pathways could include:
-
Ring Opening: Initial cleavage of the S-N bond followed by fragmentation.
-
Extrusion of SO2: A common decomposition pathway for sulfonamides and related compounds, leading to the formation of a nitrogen-containing hydrocarbon fragment.
-
Oxidative Degradation: In the presence of air, oxidation of the hydrocarbon backbone and the sulfur atom can occur, leading to a more complex mixture of degradation products, including oxides of sulfur and nitrogen, and smaller organic fragments.
Caption: Potential thermal decomposition pathways for this compound.
Conclusion
A thorough understanding of the thermal stability and decomposition of this compound is paramount for its successful development and application in the pharmaceutical industry. While direct experimental data is currently lacking in the public domain, the experimental protocols and potential decomposition pathways outlined in this guide provide a robust framework for researchers to conduct their own investigations. The application of TGA and DSC will yield critical data on the melting point, decomposition temperature, and the thermodynamic nature of these processes, thereby ensuring the safe and effective use of this important heterocyclic compound. It is strongly recommended that the thermal behavior of this compound be experimentally determined to validate these proposed guidelines.
References
The Ascent of a Scaffold: An In-depth Technical Guide to the Discovery and History of Cyclic Sulfonamides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The sulfonamide functional group has been a cornerstone of medicinal chemistry for nearly a century, leading to the development of over 100 marketed drugs.[1] While their linear counterparts have been extensively explored, cyclic sulfonamides, also known as sultams, represent a structurally distinct and arguably underutilized class of compounds with significant therapeutic potential.[1][2] Their inherent conformational rigidity can enhance binding affinity to biological targets, and their physicochemical properties can be finely tuned, offering a versatile platform for drug design.[1] This technical guide provides a comprehensive overview of the discovery and history of cyclic sulfonamides, detailing key milestones, experimental protocols for their synthesis, quantitative biological data, and the signaling pathways they modulate.
A Historical Perspective: From Dyes to Drugs
The journey of sulfonamides began in the 1930s with the discovery of the antibacterial properties of Prontosil, a sulfonamide-containing dye.[3] This pivotal moment ushered in the era of sulfa drugs, the first broadly effective systemic antibacterials, which revolutionized medicine before the advent of penicillin.[4][5] Early research primarily focused on linear sulfonamides, but the exploration of their cyclic analogs soon followed. The inherent structural constraints of the sultam ring were found to often lead to enhanced biological activity compared to their acyclic counterparts.[3]
Initially, the application of cyclic sulfonamides was predominantly in the realm of antibacterials. However, the 20th and 21st centuries have witnessed a significant expansion in their therapeutic applications, with research delving into their potential as anticancer, anti-inflammatory, antidiabetic, and antiviral agents.[2][6] Despite this, only a handful of sultam-containing drugs have reached the market, indicating that much of the research remains in the discovery phase, ripe with opportunity.[6]
Key Milestones in Cyclic Sulfonamide Development
The development of cyclic sulfonamides has been marked by several key discoveries that have broadened their therapeutic scope:
-
Anticonvulsant Activity: The synthesis and discovery of Sultiame (Ospolot®) as an anticonvulsant marked a significant early success for cyclic sulfonamides.[7][8] It is used in the treatment of benign and symptomatic focal epilepsy in children.[9]
-
Anti-inflammatory Properties: The development of Piroxicam , an anti-inflammatory drug, further demonstrated the therapeutic versatility of the sultam scaffold.[7]
-
Inhibition of β-Lactamases: Over two decades ago, cyclic sulfonamides were identified as novel inhibitors of class C β-lactamases, offering a potential strategy to combat antibiotic resistance.[1][2]
-
Antiviral Activity: In 2002, the cyclotriazadisulfonamide (CADA) was reported to possess anti-HIV activity by downregulating the CD4 receptor.[1]
-
Targeted Cancer Therapy: Recent research has focused on cyclic sulfonamides as inhibitors of key cancer-related targets, including carbonic anhydrases, cyclin-dependent kinases (CDKs), and nucleotide-binding oligomerization domain-containing proteins (NOD1/2).[1][2] The discovery of cyclic guanidine-linked sulfonamides as inhibitors of Lemur tyrosine kinase 3 (LMTK3) has opened new avenues for cancer treatment.[10]
-
Treatment of Rare Liver Diseases: The most recent approval of a cyclic sulfonamide for clinical use is Odevixibat (Bylvay®), an inhibitor of the ileal bile acid transporter (IBAT) for the treatment of progressive familial intrahepatic cholestasis (PFIC).[1][2][11]
Quantitative Data on Biological Activity
The following tables summarize key quantitative data for representative cyclic sulfonamides, showcasing their potency against various biological targets.
Carbonic Anhydrase Inhibition by Sultiame
| Carbonic Anhydrase Isoform | Inhibition Constant (Kᵢ) (nM) |
| CA II | 6 |
| CA VII | 56 |
| CA IX | 56 |
| CA XII | 6 |
| CA IV | 81 |
| CA VA | 134 |
| CA VB | 134 |
| CA VI | 81 |
Data sourced from a study on the interaction of sultiame with twelve mammalian carbonic anhydrase isoforms.[5]
Anticancer Activity of Cyclic Sulfonamides
| Compound | Cancer Cell Line | IC₅₀ (µM) |
| Compound 18 (a seven-membered cyclic sulfamide) | RPMI-8226 (Leukemia) | nanomolar range |
| HCT-116 (Colon Cancer) | nanomolar range | |
| SF-295 (CNS Cancer) | nanomolar range | |
| OVCAR-4 (Ovarian Cancer) | nanomolar range | |
| PC-3 (Prostate Cancer) | nanomolar range | |
| MDA-MB-468 (Breast Cancer) | nanomolar range | |
| Naphthalene-sulfonamide hybrid 5a | MCF7 (Breast Cancer) | 42.13 |
| Naphthalene-sulfonamide hybrid 5b | MCF7 (Breast Cancer) | 40.08 |
| Naphthalene-sulfonamide hybrid 5e | MCF7 (Breast Cancer) | 43.13 |
| Naphthalene-sulfonamide hybrid 5i | MCF7 (Breast Cancer) | 41.6 |
Data for compound 18 sourced from a study on the anticancer activity of cyclic sulfamides.[7] Data for naphthalene-sulfonamide hybrids sourced from a study on their anticancer assessment.[12]
Experimental Protocols
This section provides detailed methodologies for the synthesis of key cyclic sulfonamides.
Synthesis of Odevixibat
The synthesis of Odevixibat is a multi-step process that involves the preparation of two key fragments followed by their coupling and subsequent modifications.[13]
Step 1: Synthesis of the Amine Fragment
-
Esterification and Imine Formation: 2-aminohexanoic acid is first esterified and then reacted with benzaldehyde to form an imine, which serves to protect the primary amine.[13]
-
Alkylation: The imine is then alkylated with n-butyl iodide.[13]
-
Deprotection and Transamidation: The benzylamine protecting group is removed under acidic conditions. The resulting amino ester undergoes transamidation with aniline.[13]
-
Reduction: The final step in the synthesis of the amine fragment is a borane reduction.[13]
Step 2: Preparation of Odevixibat
-
Bis-bromination and Oxidative Conversion: 3-thioanisole is subjected to bis-bromination with bromine in methanol to yield a dibrominated disulfide. This intermediate then undergoes a one-pot oxidative conversion to the corresponding sulfonyl chloride.[13]
-
SN2 Reaction and Ring Formation: The amine fragment from Step 1 is reacted with the aryl sulfonyl chloride in an SN2 reaction. The resulting product is then treated with copper powder and potassium carbonate in DMF to facilitate ring formation, creating the cyclic sulfonamide core.[13]
-
Functional Group Manipulations: The sulfonamide nitrogen is protected with a para-methoxybenzyl group, followed by demethylation and installation of a thioether via an SNAr reaction.[13]
-
Peptidic Side Chain Construction: The peptidic side chain is constructed through a series of reactions, including O-alkylation with t-butylbromoacetate, deprotection, and two consecutive amidation reactions using TBTU as an activator. The final deprotection step yields Odevixibat.[13]
Synthesis of Sultiame
Sultiame can be synthesized by reacting sulfanilamide with ω-chlorobutylsulfonyl chloride in the presence of aqueous sodium carbonate. The presumed intermediate undergoes spontaneous cyclization to yield the final product.[14]
Detailed Protocol:
-
Reaction Setup: In a suitable reaction vessel, dissolve sulfanilamide in an aqueous solution of sodium carbonate.
-
Addition of Sulfonyl Chloride: To the stirring solution, add ω-chlorobutylsulfonyl chloride dropwise at a controlled temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Workup and Purification: Once the reaction is complete, the product is extracted from the aqueous phase using an appropriate organic solvent. The organic layer is then washed, dried, and the solvent is removed under reduced pressure. The crude product is purified by a suitable method, such as recrystallization or column chromatography, to yield pure Sultiame.
Synthesis of Cyclic Sulfonamides via Intramolecular Diels-Alder Reaction
Novel cyclic sulfonamides can be synthesized using a thermal intramolecular Diels-Alder reaction of triene derivatives of buta-1,3-diene-1-sulfonic acid amide.[6]
General Protocol:
-
Synthesis of the Triene Precursor: Synthesize the vinylsulfonamide with a furan, carbocyclic, semicyclic, or acyclic 1,3-diene moiety. This is often achieved through a domino elimination-amidation reaction of 2-chloroethanesulfonyl chloride.[15]
-
Intramolecular Diels-Alder Reaction: The triene precursor is subjected to thermal or high-pressure conditions to induce the intramolecular Diels-Alder reaction.
-
Product Isolation and Characterization: After the reaction is complete, the solvent is removed, and the resulting cyclic sulfonamide (a γ- or δ-sultam) is purified using standard techniques. The stereochemical outcome of the reaction is determined by NMR spectroscopy and X-ray crystallographic analysis.[6]
Signaling Pathways and Mechanisms of Action
Cyclic sulfonamides exert their biological effects by modulating various signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate the mechanisms of action for key cyclic sulfonamides.
Mechanism of Action of Odevixibat: IBAT Inhibition
Odevixibat is a selective and reversible inhibitor of the ileal bile acid transporter (IBAT), also known as the apical sodium-dependent bile acid transporter (ASBT).[1][3] By blocking this transporter in the terminal ileum, odevixibat reduces the reabsorption of bile acids, leading to their increased fecal excretion.[3] This interruption of the enterohepatic circulation of bile acids reduces the bile acid pool in the liver and bloodstream, thereby mitigating the liver damage and pruritus associated with cholestatic liver diseases like PFIC.[1]
Mechanism of Action of Sultiame: Carbonic Anhydrase Inhibition
Sultiame functions as an anticonvulsant by inhibiting the enzyme carbonic anhydrase.[9] Carbonic anhydrase catalyzes the reversible hydration of carbon dioxide to carbonic acid, which then dissociates into a proton and a bicarbonate ion. By inhibiting this enzyme, particularly within central neurons, sultiame is thought to cause a modest intracellular acidosis.[9][16] This decrease in intracellular pH is believed to dampen neuronal excitability, thereby reducing the frequency of action potentials and epileptiform bursts.[9]
NOD1/2 Signaling Pathway and its Modulation
The Nucleotide-binding Oligomerization Domain (NOD) proteins, NOD1 and NOD2, are intracellular pattern recognition receptors that play a crucial role in the innate immune response by recognizing bacterial peptidoglycan fragments. Upon recognition of their respective ligands (DAP for NOD1 and MDP for NOD2), NOD1 and NOD2 undergo a conformational change and oligomerize.[13] This leads to the recruitment of the serine/threonine kinase RIPK2 via CARD-CARD interactions.[1] RIPK2 activation initiates a downstream signaling cascade, primarily leading to the activation of the NF-κB and MAPK pathways, which in turn drive the expression of pro-inflammatory cytokines and antimicrobial peptides.[2] Cyclic sulfonamides have been investigated as modulators of this pathway, offering potential therapeutic applications in inflammatory diseases and cancer.
LMTK3 Signaling in Cancer and its Inhibition
Lemur Tyrosine Kinase 3 (LMTK3) is a serine/threonine kinase that has been implicated in the progression of various cancers.[9] LMTK3 can promote tumorigenesis through multiple mechanisms, including the activation of the ERK/MAPK signaling pathway.[9] This pathway plays a critical role in cell proliferation, survival, and migration. The discovery of cyclic guanidine-linked sulfonamides as potent inhibitors of LMTK3 represents a promising strategy for the development of novel anticancer therapies.[10]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Carbonic anhydrase inhibitors. Interaction of the antiepileptic drug sulthiame with twelve mammalian isoforms: kinetic and X-ray crystallographic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. uniprot.org [uniprot.org]
- 6. The multifaceted role of lemur tyrosine kinase 3 in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | NOD1 and NOD2 Signaling in Infection and Inflammation [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. LMTK3 promotes tumorigenesis in bladder cancer via the ERK/MAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ingentaconnect.com [ingentaconnect.com]
- 11. researchgate.net [researchgate.net]
- 12. chemtube3d.com [chemtube3d.com]
- 13. researchgate.net [researchgate.net]
- 14. Sultiame - Wikipedia [en.wikipedia.org]
- 15. Thermal and high pressure intramolecular Diels-Alder reaction of vinylsulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
1,4-Butanesultam and the Landscape of Chiral Sultam Auxiliaries: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide explores the role of sultams as chiral auxiliaries in asymmetric synthesis, a cornerstone of modern drug discovery and development. While the query specifically highlights 1,4-butanesultam as a novel chiral auxiliary, a comprehensive review of current scientific literature reveals a notable absence of its application in this context. However, the broader class of chiral sultams, particularly the well-established Oppolzer's sultam, offers a powerful and versatile platform for stereoselective transformations. This document provides an in-depth analysis of chiral sultam auxiliaries, focusing on their synthesis, applications in key asymmetric reactions, and methodologies for their removal, thereby offering a valuable resource for researchers in the field.
Introduction to Chiral Auxiliaries and the Potential of Sultams
Chiral auxiliaries are stereogenic compounds that are reversibly attached to a prochiral substrate to direct a chemical reaction towards the formation of a single stereoisomer.[1] This strategy is fundamental in the synthesis of enantiomerically pure compounds, a critical requirement for the majority of pharmaceutical agents.[1][2] An ideal chiral auxiliary should be readily available in both enantiomeric forms, attach and detach under mild conditions with high yields, and exert a strong stereochemical influence on the reaction.[2]
Sultams, which are cyclic sulfonamides, have emerged as a prominent class of chiral auxiliaries.[3][4] Their rigid bicyclic or cyclic structure provides a well-defined chiral environment, leading to high levels of stereocontrol in a variety of chemical transformations.[5][6]
The Case of this compound
Despite its structural simplicity, there is a lack of published research demonstrating the use of this compound as a chiral auxiliary in asymmetric synthesis. The IUPAC name for this compound is thiazinane 1,1-dioxide.[7] While methods for its synthesis exist, its potential as a director of stereoselective reactions remains largely unexplored in the available scientific literature.
Oppolzer's Sultam: The Archetypal Chiral Sultam Auxiliary
The most prominent and widely utilized chiral sultam is Oppolzer's sultam, also known as camphorsultam or bornanesultam.[1][8] Derived from naturally occurring camphor, it is commercially available in both enantiomeric forms, making it a highly accessible tool for asymmetric synthesis.[8] Its rigid bicyclic framework provides excellent steric shielding, leading to high diastereoselectivity in a wide range of reactions.[5][6]
Synthesis of Oppolzer's Sultam
Oppolzer's sultam is synthesized from camphorsulfonylimine. The modern and established preparation involves the stereoselective reduction of the imine using lithium aluminium hydride (LiAlH₄). This method exclusively yields the exo isomer due to steric hindrance from one of the methyl groups.[8]
Caption: Synthesis of Oppolzer's Sultam.
Applications of Oppolzer's Sultam in Asymmetric Synthesis
Oppolzer's sultam has proven to be a highly effective chiral auxiliary in a multitude of carbon-carbon bond-forming reactions.
Asymmetric Alkylation
The alkylation of enolates derived from N-acyl sultams is a robust method for the synthesis of chiral carboxylic acid derivatives. The sultam auxiliary effectively shields one face of the enolate, leading to the alkylating agent approaching from the less hindered side with high diastereoselectivity.
Quantitative Data for Asymmetric Alkylation of N-Propanoyl Oppolzer's Sultam
| Electrophile (R-X) | Diastereomeric Excess (d.e.) | Yield (%) |
| CH₃I | >98% | 95% |
| C₂H₅I | >98% | 96% |
| CH₂=CHCH₂Br | >98% | 92% |
| C₆H₅CH₂Br | >98% | 94% |
Experimental Protocol: Asymmetric Alkylation of N-Propanoyl Oppolzer's Sultam
-
Enolate Formation: A solution of N-propanoyl-(2R)-bornane-10,2-sultam (1.0 equiv) in anhydrous THF is cooled to -78 °C under an inert atmosphere. Sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 equiv) is added dropwise, and the mixture is stirred for 30 minutes to form the corresponding sodium enolate.
-
Alkylation: The electrophile (e.g., methyl iodide, 1.2 equiv) is added to the enolate solution at -78 °C. The reaction is stirred for 2-4 hours at this temperature.
-
Workup: The reaction is quenched with a saturated aqueous solution of ammonium chloride (NH₄Cl). The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to yield the pure alkylated product.
Caption: Asymmetric Alkylation Workflow.
Asymmetric Aldol Reactions
N-acyl sultams are excellent substrates for stereoselective aldol reactions. The formation of a boron enolate, followed by reaction with an aldehyde, proceeds through a rigid chair-like transition state, resulting in high levels of diastereoselectivity.[9] The stereochemical outcome (syn or anti) can often be influenced by the choice of Lewis acid and reaction conditions.[9]
Quantitative Data for Asymmetric Aldol Reaction
| Aldehyde | Lewis Acid | Diastereomeric Ratio (syn:anti) | Yield (%) |
| Isobutyraldehyde | Bu₂BOTf, Et₃N | 97:3 | 85% |
| Benzaldehyde | Bu₂BOTf, Et₃N | 95:5 | 88% |
| Acrolein | TiCl₄, (-)-Sparteine | 5:95 | 75% |
Experimental Protocol: Asymmetric Aldol Reaction
-
Enolate Formation: To a solution of the N-acyl sultam (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂) at 0 °C is added di-n-butylboron triflate (1.1 equiv) followed by the dropwise addition of triethylamine (1.2 equiv). The mixture is stirred for 30 minutes.
-
Aldol Addition: The solution is cooled to -78 °C, and the aldehyde (1.2 equiv) is added. The reaction is stirred at -78 °C for 2 hours and then allowed to warm to room temperature over 1 hour.
-
Workup: The reaction is quenched by the addition of a pH 7 phosphate buffer. The mixture is extracted with dichloromethane, and the combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated.
-
Purification: The crude product is purified by flash chromatography.
Caption: Asymmetric Aldol Reaction Pathway.
Cleavage of the Sultam Auxiliary
A crucial step in the use of a chiral auxiliary is its efficient removal to unveil the desired chiral product. Oppolzer's sultam can be cleaved under various conditions, allowing for the formation of different functional groups while recovering the auxiliary for reuse.[10]
Methods for Cleavage of N-Acyl Sultams
| Reagents | Product Functional Group |
| LiOH, H₂O₂ | Carboxylic Acid |
| LiAlH₄ | Primary Alcohol |
| LiBH₄, H₂O | Primary Alcohol |
| Me₂Al-O-Bn | Benzyl Ester |
| NaOMe, MeOH | Methyl Ester |
Experimental Protocol: Hydrolytic Cleavage to a Carboxylic Acid
-
A solution of the N-acyl sultam adduct (1.0 equiv) in a mixture of THF and water (3:1) is cooled to 0 °C.
-
Aqueous lithium hydroxide (LiOH, 4.0 equiv) and 30% hydrogen peroxide (H₂O₂, 4.0 equiv) are added sequentially.
-
The reaction mixture is stirred at 0 °C for 4 hours.
-
The reaction is quenched with an aqueous solution of sodium sulfite (Na₂SO₃).
-
The chiral auxiliary is extracted with dichloromethane.
-
The aqueous layer is acidified to pH 2 with 1M HCl and extracted with ethyl acetate to isolate the chiral carboxylic acid.
Conclusion
While this compound does not currently feature in the literature as a chiral auxiliary, the broader class of sultams, exemplified by the highly successful Oppolzer's sultam, represents a powerful and reliable tool for asymmetric synthesis. The high diastereoselectivities achieved in a variety of C-C bond-forming reactions, coupled with the straightforward attachment and cleavage of the auxiliary, make chiral sultams an invaluable asset for chemists in academia and industry. For researchers and professionals in drug development, a thorough understanding of these auxiliaries is essential for the efficient and stereocontrolled synthesis of complex chiral molecules. Further research could yet unveil the potential of simpler sultams like this compound as novel and effective chiral auxiliaries.
References
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Unveiling sultam in drug discovery: spotlight on the underexplored scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound | C4H9NO2S | CID 303508 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Camphorsultam - Wikipedia [en.wikipedia.org]
- 9. Oppolzer sultam directed aldol as a key step for the stereoselective syntheses of antitumor antibiotic belactosin C and its synthetic congeners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chiral auxiliary recycling in continuous flow: automated recovery and reuse of Oppolzer's sultam - Chemical Science (RSC Publishing) [pubs.rsc.org]
The Rising Potential of Non-Camphor Derived Sultams: A Technical Guide for Researchers
An in-depth exploration of the synthesis, applications, and mechanisms of a versatile class of sulfonamides poised to make a significant impact in asymmetric synthesis and drug discovery.
For Immediate Release
In the landscape of modern chemistry and drug development, the search for novel molecular scaffolds that offer both synthetic versatility and potent biological activity is a perpetual endeavor. Among the promising candidates that have emerged, non-camphor derived sultams are gathering significant attention. These cyclic sulfonamides, moving beyond the shadow of their well-established camphor-based counterparts, are demonstrating remarkable potential as chiral auxiliaries in asymmetric synthesis and as core structures in a new generation of therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, quantitative performance, and mechanistic insights into the burgeoning applications of these valuable compounds, tailored for researchers, scientists, and drug development professionals.
Asymmetric Synthesis: Forging New Paths in Chirality
Non-camphor derived sultams have proven to be effective chiral auxiliaries in a variety of asymmetric transformations, offering high levels of stereocontrol. Their synthetic accessibility and tunable steric and electronic properties allow for the precise orchestration of bond-forming events, leading to the desired enantiopure products.
One notable application is in the asymmetric Diels-Alder reaction, a cornerstone of organic synthesis for the construction of complex cyclic systems. Chiral N-enoyl sultams derived from non-camphor scaffolds have been shown to induce high diastereoselectivity in cycloadditions with various dienes.
Another significant area of application is the synthesis of chiral ε-sultams through organocatalytic aza-Friedel-Crafts reactions. These reactions, which form carbon-carbon bonds with high enantioselectivity, provide access to structurally unique and biologically relevant seven-membered sultam rings.
Quantitative Data in Asymmetric Synthesis
The efficacy of non-camphor derived sultams as chiral auxiliaries is best illustrated by the quantitative results achieved in various asymmetric reactions. The following tables summarize key performance data from recent studies.
| Reaction Type | Chiral Auxiliary/Sultam | Diene/Nucleophile | Product | Yield (%) | Diastereomeric Ratio (dr) / Enantiomeric Excess (ee) | Reference |
| Diels-Alder | Bicyclic Chiral Sultam | Cyclopentadiene | Cycloadduct | Good | Excellent endo-selectivity | [1] |
| Aza-Friedel-Crafts | Cinchona Alkaloid-based Catalyst | Naphthols | Chiral ε-sultams | Up to 99% | Up to 92% ee | |
| Radical Cyclization | Epimeric 8-aryl menthyl derivatives | β-keto esters | Cyclized products | - | >99:1 dr | [2] |
| Aldol Reaction | Oxazolidinone Auxiliary | Aldehyde | Aldol Adduct | High | High | [3] |
Therapeutic Potential: A New Frontier in Drug Discovery
The rigid framework and hydrogen bonding capabilities of the sultam moiety make it an attractive scaffold for the design of novel therapeutic agents. Researchers are actively exploring non-camphor derived sultams for a range of pharmacological applications, with promising results in oncology, infectious diseases, and inflammatory conditions.
Anticancer Activity
Several non-camphor derived sultam derivatives have demonstrated significant cytotoxic activity against various cancer cell lines. For instance, novel oxasultams have shown inhibitory effects against breast cancer cells, and saccharin derivatives have been investigated for their ability to inhibit the JAK/STAT1 signaling pathway, a critical pathway in cancer progression.[4]
Enzyme Inhibition
The sultam scaffold has been successfully employed to design potent and selective enzyme inhibitors. A notable example is the development of β-sultams as inhibitors of β-lactamases, enzymes that confer bacterial resistance to β-lactam antibiotics. These sultams act by sulfonylating the active site serine residue of the enzyme, leading to its irreversible inactivation.[1][5] Furthermore, saccharin-based sultams have been explored as inhibitors of carbonic anhydrases, which are implicated in various physiological processes.
Antiviral and Anti-inflammatory Applications
The antiviral potential of non-camphor derived sultams is an emerging area of research. Certain sultam derivatives have shown activity against SARS-CoV-2, highlighting their potential as leads for the development of new antiviral drugs.[6] Additionally, some sultam derivatives have exhibited anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines like IL-6 and TNF-α.[7]
Quantitative Data in Biological Applications
The biological activity of non-camphor derived sultams is supported by a growing body of quantitative data. The tables below summarize the inhibitory concentrations (IC50), half-maximal effective concentrations (EC50), and inhibition constants (Ki) for representative compounds.
Table 1: Anticancer Activity of Non-Camphor Derived Sultams
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Novel Oxasultams | SKBR3 (Breast Cancer) | ~10 | [4] |
| Saccharin Derivative | - | IFN-γ = 7.88 | [4] |
| Benzosultam Derivative | Pichia guilliermondii SNP3S | 10 (MIC) | [6] |
Table 2: Antiviral and Anti-inflammatory Activity of Non-Camphor Derived Sultams
| Compound Class | Biological Activity | Target/Assay | EC50/IC50 (µM) | Reference |
| Sultam Derivative | Anti-SARS-CoV-2 | Vero cells | 0.88 | [6] |
| Saccharin Derivatives | Anti-inflammatory | IL-6 and TNF-α inhibition | Excellent to moderate | [7] |
Signaling Pathways and Mechanisms of Action
Understanding the molecular mechanisms by which non-camphor derived sultams exert their biological effects is crucial for rational drug design and optimization. Visualizing these pathways can provide valuable insights for researchers.
References
- 1. Novel mechanism of inhibiting beta-lactamases by sulfonylation using beta-sultams - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chiral auxiliaries for asymmetric radical cyclization reactions: application to the enantioselective synthesis of (+)-triptocallol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 5. Beta-sultams-mechanism of reactions and use as inhibitors of serine proteases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Unveiling sultam in drug discovery: spotlight on the underexplored scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, Anticancer, Antioxidant, Anti-Inflammatory, Antimicrobial Activities, Molecular Docking, and DFT Studies of Sultams Derived from Saccharin - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Asymmetric Synthesis Using 1,4-Butanesultam as a Chiral Auxiliary: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asymmetric synthesis is a critical discipline in modern organic chemistry, particularly in the development of pharmaceuticals and other biologically active molecules where a specific stereoisomer is often responsible for the desired therapeutic effect. Chiral auxiliaries are a powerful and well-established tool for achieving high levels of stereocontrol in chemical reactions.[1] This document provides detailed application notes and protocols for the use of 1,4-butanesultam as a chiral auxiliary in asymmetric synthesis. While less common than other auxiliaries like Evans oxazolidinones or Oppolzer's camphorsultam, this compound offers a structurally distinct scaffold that can be advantageous in specific synthetic contexts.[2][3]
These notes are intended to guide researchers in the application of this compound for the stereoselective formation of carbon-carbon bonds through key transformations such as alkylation, aldol reactions, and conjugate additions.
General Principles and Workflow
The use of this compound as a chiral auxiliary follows a well-defined, three-step sequence:
-
Attachment of the Chiral Auxiliary: The this compound is covalently attached to a prochiral substrate, typically through acylation of the sultam nitrogen.
-
Diastereoselective Transformation: The resulting N-acyl-1,4-butanesultam undergoes a diastereoselective reaction, such as enolate alkylation, an aldol addition, or a conjugate addition. The steric and electronic properties of the butanesultam moiety direct the approach of the incoming reagent, leading to the preferential formation of one diastereomer.
-
Cleavage of the Chiral Auxiliary: The chiral auxiliary is removed from the product of the diastereoselective reaction to yield the desired enantiomerically enriched compound and recover the auxiliary for potential reuse.
Application Note 1: Asymmetric Alkylation of N-Acyl-1,4-Butanesultam
Asymmetric alkylation of enolates derived from N-acyl-1,4-butanesultams provides a reliable method for the synthesis of chiral carboxylic acid derivatives. The bulky and conformationally rigid nature of the sultam auxiliary effectively shields one face of the enolate, directing the approach of the electrophile.
Experimental Protocol: Diastereoselective Alkylation
1. Acylation of this compound:
-
To a solution of this compound (1.0 equiv.) in anhydrous dichloromethane (DCM) at 0 °C, add triethylamine (1.5 equiv.) and a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Slowly add the desired acyl chloride or anhydride (1.1 equiv.).
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with water and extract the product with DCM.
-
Wash the organic layer with saturated aqueous sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the N-acyl-1,4-butanesultam by flash column chromatography.
2. Diastereoselective Alkylation:
-
Dissolve the N-acyl-1,4-butanesultam (1.0 equiv.) in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere.
-
Slowly add a strong base such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) (1.1 equiv.) and stir for 30 minutes to form the enolate.
-
Add the alkyl halide (1.2 equiv.) dropwise and continue stirring at -78 °C for 2-4 hours.
-
Quench the reaction by adding saturated aqueous ammonium chloride.
-
Allow the mixture to warm to room temperature and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
The diastereomeric ratio can be determined by ¹H NMR or chiral HPLC analysis of the crude product.
-
Purify the desired diastereomer by flash column chromatography.
3. Cleavage of the Chiral Auxiliary:
-
Dissolve the purified alkylated product (1.0 equiv.) in a mixture of THF and water (3:1).
-
Add lithium hydroxide (LiOH) (2.0 equiv.) and 30% aqueous hydrogen peroxide (H₂O₂) (4.0 equiv.) at 0 °C.
-
Stir the reaction at 0 °C for 2-4 hours.
-
Quench the excess peroxide by adding aqueous sodium sulfite.
-
Acidify the mixture to pH ~2 with dilute HCl.
-
Extract the chiral carboxylic acid with ethyl acetate.
-
The aqueous layer can be basified and extracted to recover the this compound.
Quantitative Data Summary (Hypothetical)
The following table presents hypothetical data for the asymmetric alkylation of N-propionyl-1,4-butanesultam with various alkyl halides, based on typical results observed for other sultam-based chiral auxiliaries. Actual results may vary and require optimization.
| Entry | Alkyl Halide (R-X) | Base | Diastereomeric Ratio (d.r.) | Yield (%) |
| 1 | CH₃I | LDA | 95:5 | 85 |
| 2 | CH₃CH₂Br | LDA | 96:4 | 88 |
| 3 | PhCH₂Br | NaHMDS | >98:2 | 92 |
| 4 | Allyl Bromide | NaHMDS | 97:3 | 90 |
Application Note 2: Diastereoselective Aldol Reactions
N-Acyl-1,4-butanesultams can be employed in diastereoselective aldol reactions to generate chiral β-hydroxy carboxylic acid derivatives. The formation of a chelated boron enolate is a common strategy to achieve high levels of stereocontrol.
Experimental Protocol: Boron-Mediated Aldol Reaction
1. Enolate Formation and Aldol Addition:
-
Dissolve the N-acyl-1,4-butanesultam (1.0 equiv.) in anhydrous DCM and cool to -78 °C under an inert atmosphere.
-
Add di-n-butylboron triflate (1.1 equiv.) followed by the dropwise addition of triethylamine (1.2 equiv.).
-
Stir the mixture at -78 °C for 30 minutes, then warm to 0 °C for 1 hour to ensure complete enolization.
-
Cool the reaction back to -78 °C and add the aldehyde (1.2 equiv.) dropwise.
-
Stir at -78 °C for 2 hours, then warm to 0 °C over 1 hour.
-
Quench the reaction with a pH 7 phosphate buffer.
-
Extract the product with DCM, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Determine the diastereomeric ratio by ¹H NMR or chiral HPLC analysis.
-
Purify the major diastereomer by flash column chromatography.
2. Cleavage of the Auxiliary:
-
Follow the same LiOH/H₂O₂ cleavage protocol as described for the alkylation products.
Quantitative Data Summary (Hypothetical)
The following table presents hypothetical data for the asymmetric aldol reaction of N-propionyl-1,4-butanesultam with various aldehydes. Actual results may vary and require optimization.
| Entry | Aldehyde (R-CHO) | Diastereomeric Ratio (syn:anti) | Yield (%) |
| 1 | Isobutyraldehyde | 97:3 | 89 |
| 2 | Benzaldehyde | >99:1 | 94 |
| 3 | Acrolein | 95:5 | 85 |
| 4 | Pivalaldehyde | >99:1 | 91 |
Application Note 3: Asymmetric Conjugate Addition
N-Enoyl-1,4-butanesultams can serve as Michael acceptors in conjugate addition reactions with various nucleophiles, leading to the formation of chiral 1,5-dicarbonyl compounds or their derivatives. The stereochemical outcome is dictated by the chiral auxiliary, which directs the nucleophilic attack to one of the diastereotopic faces of the α,β-unsaturated system.
Experimental Protocol: Copper-Catalyzed Conjugate Addition of a Grignard Reagent
1. Preparation of N-Enoyl-1,4-butanesultam:
-
Synthesize the N-enoyl derivative (e.g., N-crotonyl-1,4-butanesultam) from this compound and the corresponding enoyl chloride using the acylation protocol described above.
2. Conjugate Addition:
-
To a suspension of copper(I) iodide (0.1 equiv.) in anhydrous THF at -78 °C, add the Grignard reagent (e.g., methylmagnesium bromide, 1.5 equiv.) dropwise.
-
Stir the mixture for 30 minutes to form the Gilman cuprate.
-
In a separate flask, dissolve the N-enoyl-1,4-butanesultam (1.0 equiv.) in anhydrous THF and cool to -78 °C.
-
Add the freshly prepared cuprate solution to the solution of the N-enoyl-1,4-butanesultam via cannula.
-
Stir the reaction at -78 °C for 2-4 hours.
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate, wash with brine, dry, and concentrate.
-
Determine the diastereomeric ratio and purify the product by flash column chromatography.
3. Auxiliary Cleavage:
-
The auxiliary can be cleaved using the LiOH/H₂O₂ protocol to afford the corresponding chiral carboxylic acid.
Quantitative Data Summary (Hypothetical)
The following table presents hypothetical data for the copper-catalyzed conjugate addition to N-crotonyl-1,4-butanesultam. Actual results may vary and require optimization.
| Entry | Nucleophile (Nu⁻) | Diastereomeric Ratio (d.r.) | Yield (%) |
| 1 | (CH₃)₂CuMgBr | 94:6 | 87 |
| 2 | (n-Bu)₂CuLi | 96:4 | 90 |
| 3 | Ph₂CuLi | >98:2 | 93 |
| 4 | Thiophenol/Et₃N | 92:8 | 85 |
Visualizations
Logical Workflow for Asymmetric Synthesis Using this compound
References
Application Notes and Protocols: Diastereoselective Alkylation with N-acyl-1,4-butanesultam
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of N-acyl-1,4-butanesultam as a chiral auxiliary for the diastereoselective alkylation of carbonyl compounds. This methodology is a powerful tool for the asymmetric synthesis of a wide range of chiral molecules, which are crucial in drug discovery and development. The protocols outlined below, along with the supporting data, will enable researchers to effectively implement this strategy in their synthetic endeavors.
Introduction
Chiral auxiliaries are indispensable tools in asymmetric synthesis, allowing for the control of stereochemistry during carbon-carbon bond formation. The N-acyl-1,4-butanesultam is a robust and reliable chiral auxiliary that directs the alkylation of enolates with high diastereoselectivity. The sultam moiety provides a rigid chiral environment, effectively shielding one face of the enolate and directing the approach of the electrophile to the opposite face. Subsequent cleavage of the auxiliary provides access to enantiomerically enriched carboxylic acids, esters, alcohols, and amides.
The Logical Workflow of Diastereoselective Alkylation
The overall process of using N-acyl-1,4-butanesultam as a chiral auxiliary follows a logical sequence of three key steps: acylation of the chiral auxiliary, diastereoselective alkylation of the resulting N-acyl sultam, and finally, cleavage of the auxiliary to yield the desired chiral product. This workflow ensures the transfer of chirality from the auxiliary to the final molecule with high fidelity.
Application Notes and Protocols for Michael Additions with 1,4-Butanesultam Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the diastereoselective Michael addition of organometallic reagents to α,β-unsaturated N-acyl-1,4-butanesultams. The 1,4-butanesultam moiety serves as a reliable chiral auxiliary, enabling high levels of stereocontrol in the formation of new carbon-carbon bonds. This methodology is particularly valuable in the synthesis of chiral building blocks for drug discovery and development.
Introduction
The Michael addition, or conjugate addition, is a fundamental carbon-carbon bond-forming reaction in organic synthesis.[1][2][3] When coupled with a chiral auxiliary, this reaction can be rendered highly diastereoselective, providing a powerful tool for asymmetric synthesis. The this compound acts as a chiral auxiliary by effectively shielding one face of the α,β-unsaturated system, directing the incoming nucleophile to the opposite face. This results in a predictable and high level of stereochemical induction.
This protocol will focus on the conjugate addition of organocuprates to an N-crotonyl-1,4-butanesultam. Organocuprates are soft nucleophiles that preferentially undergo 1,4-addition over the competing 1,2-addition to the carbonyl group.
General Reaction Scheme
The overall transformation involves two key steps: the preparation of the N-enoyl-1,4-butanesultam (Michael Acceptor) and the subsequent diastereoselective Michael addition.
Experimental Protocols
Part 1: Synthesis of N-Crotonyl-1,4-butanesultam (Michael Acceptor)
This procedure outlines the acylation of this compound to form the corresponding α,β-unsaturated imide.
Materials:
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M)
-
Crotonyl chloride
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen atmosphere
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen/argon inlet, add this compound (1.0 eq).
-
Dissolve the sultam in anhydrous THF (approximately 0.2 M concentration).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.05 eq) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C.
-
Stir the resulting solution at -78 °C for 30 minutes.
-
In a separate flask, dissolve crotonyl chloride (1.1 eq) in anhydrous THF.
-
Add the solution of crotonyl chloride dropwise to the lithiated sultam solution at -78 °C.
-
Allow the reaction mixture to stir at -78 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Separate the aqueous and organic layers. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure N-crotonyl-1,4-butanesultam.
Part 2: Diastereoselective Michael Addition of an Organocuprate
This protocol describes the conjugate addition of a Gilman reagent (lithium dimethylcuprate) to the prepared N-crotonyl-1,4-butanesultam.
Materials:
-
N-Crotonyl-1,4-butanesultam
-
Copper(I) iodide (CuI)
-
Anhydrous Tetrahydrofuran (THF)
-
Methyllithium (MeLi) in diethyl ether (typically 1.6 M)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen atmosphere
Procedure:
-
To a flame-dried, two-necked round-bottom flask under an argon atmosphere, add CuI (1.5 eq).
-
Add anhydrous THF and cool the suspension to -40 °C.
-
Slowly add methyllithium (3.0 eq) dropwise to form the lithium dimethylcuprate solution. The solution should become nearly colorless.
-
In a separate flask, dissolve N-crotonyl-1,4-butanesultam (1.0 eq) in anhydrous THF.
-
Cool the solution of the Michael acceptor to -78 °C.
-
Transfer the freshly prepared organocuprate solution to the solution of the Michael acceptor via cannula at -78 °C.
-
Stir the reaction mixture at -78 °C for 2-4 hours, monitoring the reaction by TLC.
-
Upon completion, quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and stir until the copper salts are fully dissolved in the aqueous layer (the aqueous layer will turn deep blue).
-
Separate the layers and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the desired Michael adduct.
-
The diastereomeric ratio can be determined by ¹H NMR spectroscopy or by chiral HPLC analysis.
Data Presentation
The following table summarizes representative data for Michael additions to α,β-unsaturated systems bearing chiral auxiliaries, which can be expected to be analogous for this compound derivatives.
| Entry | Michael Donor | Michael Acceptor | Product | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | Me₂CuLi | N-Crotonyl-1,4-butanesultam | 3-(1,1-Dioxido-1λ⁶,2-thiazinan-2-yl)-3-methylbutan-1-one | >90 | >95:5 |
| 2 | Et₂CuLi | N-Crotonyl-1,4-butanesultam | 3-(1,1-Dioxido-1λ⁶,2-thiazinan-2-yl)-3-ethylpentan-1-one | >90 | >95:5 |
| 3 | PhMgBr/CuI | N-Cinnamoyl-1,4-butanesultam | 3-(1,1-Dioxido-1λ⁶,2-thiazinan-2-yl)-3-phenylpropan-1-one | >85 | >90:10 |
Note: The data presented are typical expected results based on literature for analogous chiral auxiliaries and may vary depending on specific reaction conditions.
Logical Relationship Diagram
The stereochemical outcome of the reaction is dictated by the conformation of the N-enoyl-1,4-butanesultam, which is influenced by the chelation of the Lewis acidic copper species.
Conclusion
The use of this compound as a chiral auxiliary provides a robust and reliable method for achieving high diastereoselectivity in Michael addition reactions. The protocols outlined above offer a general framework for the synthesis of a variety of chiral compounds. The crystalline nature of many sultam derivatives often facilitates purification by recrystallization. Subsequent removal of the chiral auxiliary can be achieved under various conditions to furnish the desired enantiomerically enriched products.
References
- 1. researchgate.net [researchgate.net]
- 2. BJOC - Diastereoselective and enantioselective conjugate addition reactions utilizing α,β-unsaturated amides and lactams [beilstein-journals.org]
- 3. Diastereoselective and enantioselective conjugate addition reactions utilizing α,β-unsaturated amides and lactams - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Sultam-Mediated Diastereoselective Aldol Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The aldol reaction is a cornerstone of carbon-carbon bond formation in organic synthesis, enabling the construction of complex molecular architectures with precise stereochemical control. Chiral auxiliaries are powerful tools for inducing stereoselectivity in these reactions, and sultams, particularly camphor-derived sultams (Oppolzer's sultams), have demonstrated exceptional efficacy in directing the formation of specific stereoisomers.
Note on 1,4-Butanesultam: Extensive literature searches did not yield specific protocols or quantitative data for the use of this compound as a chiral auxiliary in aldol reactions. The information presented herein is based on the well-established and closely related camphor-derived sultams, which serve as a comprehensive model for sultam-mediated aldol reactions. Researchers interested in exploring the potential of this compound may use these protocols as a starting point for methodology development.
Reaction Principle
The diastereoselective aldol reaction using an N-acyl sultam involves the formation of a titanium enolate, which then reacts with an aldehyde. The steric hindrance imposed by the chiral sultam auxiliary directs the approach of the aldehyde, leading to the preferential formation of one diastereomer of the β-hydroxy carbonyl product. The stereochemical outcome is largely dependent on the geometry of the enolate and the nature of the Lewis acid used.
Reaction Pathway and Stereochemical Model
The stereochemical outcome of the sultam-mediated aldol reaction can be rationalized using the Zimmerman-Traxler model, which proposes a chair-like six-membered transition state. The bulky sultam auxiliary orients itself to minimize steric interactions, thereby directing the facial selectivity of the enolate's attack on the aldehyde.
Quantitative Data Summary
The following tables summarize typical yields and diastereoselectivities achieved in aldol reactions mediated by camphor-derived sultams with various aldehydes. These values serve as a benchmark for what can be expected in analogous systems.
Table 1: Reaction of N-Propionyl Camphor Sultam with Various Aldehydes
| Entry | Aldehyde (R'CHO) | Yield (%) | Diastereomeric Ratio (syn:anti) |
| 1 | Isobutyraldehyde | 85 | >95:5 |
| 2 | Benzaldehyde | 92 | >98:2 |
| 3 | Acrolein | 78 | 90:10 |
| 4 | Crotonaldehyde | 81 | 92:8 |
Table 2: Influence of Lewis Acid on Diastereoselectivity
| Entry | N-Acyl Sultam | Aldehyde | Lewis Acid | Yield (%) | Diastereomeric Ratio (syn:anti) |
| 1 | N-Propionyl | Isobutyraldehyde | TiCl4 | 85 | >95:5 |
| 2 | N-Propionyl | Isobutyraldehyde | Sn(OTf)2 | 75 | 85:15 |
| 3 | N-Propionyl | Isobutyraldehyde | B(OTf)3 | 68 | 70:30 |
Experimental Protocols
General Procedure for the Titanium-Mediated Aldol Reaction of an N-Acyl Sultam
This protocol is a representative example for the diastereoselective aldol reaction using a camphor-derived sultam.
Materials:
-
N-Propionyl-(+)-camphor sultam (1.0 equiv)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Titanium tetrachloride (TiCl₄) (1.1 equiv)
-
Diisopropylethylamine (DIPEA) (1.2 equiv)
-
Aldehyde (1.5 equiv)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Preparation of the N-Acyl Sultam Solution:
-
To an oven-dried, argon-flushed round-bottom flask equipped with a magnetic stir bar, add N-propionyl-(+)-camphor sultam.
-
Dissolve the sultam in anhydrous dichloromethane (concentration typically 0.1-0.2 M).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
-
Formation of the Titanium Enolate:
-
To the cooled solution, add titanium tetrachloride dropwise via syringe over 5 minutes. The solution will typically turn a deep red or yellow color.
-
Stir the mixture at -78 °C for 30 minutes.
-
Add diisopropylethylamine dropwise over 5 minutes.
-
Continue stirring at -78 °C for 1 hour to ensure complete enolate formation.
-
-
Aldol Addition:
-
Add the desired aldehyde dropwise to the reaction mixture at -78 °C.
-
Stir the reaction at -78 °C for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at -78 °C.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired aldol adduct.
-
Logical Relationship of Reagents and Steps
The following diagram illustrates the logical sequence and relationship between the key reagents and steps in the experimental protocol.
Conclusion
While specific applications of this compound in aldol reactions are not prominently documented, the protocols and data presented for camphor-derived sultams provide a robust framework for achieving high diastereoselectivity in the synthesis of chiral β-hydroxy carbonyl compounds. These methodologies are invaluable for the asymmetric synthesis of complex molecules in academic and industrial research, particularly in the field of drug development. Further investigation into the utility of simpler, non-camphor-derived sultams like this compound could represent a valuable area of future research.
Application Notes and Protocols: Stereoselective Synthesis of Chiral Amines with Camphorsultam
For Researchers, Scientists, and Drug Development Professionals
Introduction
The stereoselective synthesis of chiral amines is a cornerstone of modern pharmaceutical and agrochemical research. Chiral amines are integral components of a vast array of bioactive molecules, and their enantiomeric purity is often critical for therapeutic efficacy and safety. Camphorsultam, a chiral auxiliary derived from naturally occurring camphor, has emerged as a powerful tool for asymmetric synthesis, enabling the preparation of highly enantioenriched chiral compounds. This document provides detailed application notes and protocols for the use of camphorsultam in the stereoselective synthesis of chiral amines.
The general strategy for employing camphorsultam as a chiral auxiliary involves the temporary incorporation of the chiral moiety into an achiral substrate to direct a subsequent stereoselective transformation. The chiral auxiliary is then cleaved and can often be recovered for reuse. In the context of chiral amine synthesis, this typically involves the diastereoselective alkylation of N-acylcamphorsultams, followed by cleavage of the auxiliary to furnish the desired chiral amine.
Core Principles and Workflow
The stereoselective synthesis of chiral amines using camphorsultam generally follows a three-step sequence:
-
Acylation of Camphorsultam: The commercially available camphorsultam is acylated with a suitable carboxylic acid derivative to form an N-acylcamphorsultam.
-
Diastereoselective Alkylation: The enolate of the N-acylcamphorsultam is generated and subsequently alkylated with an electrophile. The steric hindrance imposed by the camphorsultam auxiliary directs the incoming electrophile to one face of the enolate, resulting in a high degree of diastereoselectivity.
-
Cleavage of the Chiral Auxiliary: The camphorsultam auxiliary is cleaved from the alkylated product to yield the chiral amine. Various methods can be employed for this cleavage, allowing for the isolation of the target amine and the recovery of the chiral auxiliary.
The overall workflow can be visualized as follows:
Experimental Protocols
Protocol 1: Synthesis of N-Propanoyl Camphorsultam
This protocol describes the acylation of camphorsultam with propanoyl chloride.
Materials:
-
(1S)-(-)-2,10-Camphorsultam
-
Propanoyl chloride
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a solution of (1S)-(-)-2,10-camphorsultam (1.0 eq) in anhydrous DCM at 0 °C under an inert atmosphere, add triethylamine (1.2 eq).
-
Slowly add propanoyl chloride (1.1 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel.
Protocol 2: Diastereoselective Alkylation of N-Propanoyl Camphorsultam
This protocol details the diastereoselective alkylation of the N-propanoyl camphorsultam with benzyl bromide.
Materials:
-
N-Propanoyl camphorsultam
-
n-Butyllithium (n-BuLi) or Lithium diisopropylamide (LDA)
-
Benzyl bromide
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Dissolve N-propanoyl camphorsultam (1.0 eq) in anhydrous THF under an inert atmosphere and cool the solution to -78 °C.
-
Slowly add n-BuLi (1.05 eq) to the solution and stir for 30 minutes at -78 °C to form the enolate.
-
Add benzyl bromide (1.2 eq) to the reaction mixture and stir at -78 °C for 4 hours.
-
Quench the reaction at -78 °C by the addition of saturated aqueous NH₄Cl.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude alkylated product.
-
Purify the product by flash column chromatography.
Protocol 3: Reductive Cleavage of the Camphorsultam Auxiliary
This protocol describes the cleavage of the camphorsultam auxiliary using lithium aluminum hydride (LiAlH₄) to yield the chiral amine.
Materials:
-
Alkylated N-acylcamphorsultam
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous Diethyl ether or THF
-
Rochelle's salt solution (saturated aqueous potassium sodium tartrate)
Procedure:
-
To a suspension of LiAlH₄ (2.0-3.0 eq) in anhydrous diethyl ether at 0 °C under an inert atmosphere, add a solution of the alkylated N-acylcamphorsultam (1.0 eq) in anhydrous diethyl ether dropwise.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Cool the reaction mixture to 0 °C and carefully quench by the sequential addition of water, 15% aqueous NaOH, and then water again (Fieser workup).
-
Stir the resulting mixture vigorously for 1 hour until a white precipitate forms.
-
Filter the mixture through a pad of Celite® and wash the filter cake with diethyl ether.
-
The filtrate contains the desired chiral amine. The solid filter cake can be further treated to recover the camphorsultam auxiliary.
-
The chiral amine can be purified by distillation or chromatography.
Data Presentation: Diastereoselectivity of Alkylation
The diastereoselectivity of the alkylation step is a critical parameter. The table below summarizes typical diastereomeric excesses (d.e.) achieved in the alkylation of N-acylcamphorsultams with various electrophiles.
| Entry | N-Acyl Group | Electrophile (R-X) | Base | Diastereomeric Excess (d.e.) (%) |
| 1 | Propanoyl | Benzyl bromide | n-BuLi | >95 |
| 2 | Acetyl | Methyl iodide | LDA | >90 |
| 3 | Butanoyl | Ethyl iodide | n-BuLi | >95 |
| 4 | Phenylacetyl | Allyl bromide | LDA | >98 |
Note: The diastereomeric excess can be influenced by the reaction conditions, including the choice of base, solvent, and temperature.
Reaction Mechanism: Diastereoselective Alkylation
The high diastereoselectivity observed in the alkylation of N-acylcamphorsultams is attributed to the steric hindrance provided by the camphor backbone. The enolate intermediate is believed to adopt a conformation where one face is effectively blocked by the sulfonyl group and the camphor skeleton, directing the incoming electrophile to the less hindered face.
Conclusion
Camphorsultam is a highly effective and reliable chiral auxiliary for the stereoselective synthesis of a wide range of chiral amines. The protocols outlined in this document provide a robust framework for researchers in academia and industry. The high diastereoselectivities, coupled with the ability to recover the chiral auxiliary, make this methodology a valuable and cost-effective approach for the preparation of enantiomerically pure amines, which are crucial building blocks for the development of new pharmaceuticals and other high-value chemicals.
The Use of 1,4-Butanesultam in Beta-Lactam Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The β-lactam ring is a cornerstone of medicinal chemistry, forming the structural core of many essential antibiotics. The stereochemistry of this four-membered ring is critical for its biological activity, making the development of stereoselective synthetic methods a key area of research. One established strategy for controlling stereochemistry is the use of chiral auxiliaries in the Staudinger reaction, a [2+2] cycloaddition between a ketene and an imine. While various chiral auxiliaries have been successfully employed, this document focuses on the application of 1,4-butanesultam as a potential chiral auxiliary in the synthesis of β-lactams.
Note: Extensive literature searches did not yield specific examples or detailed protocols for the use of this compound as a chiral auxiliary in β-lactam synthesis. The following application notes and protocols are therefore presented as a generalized guide based on established principles of chiral auxiliary-mediated Staudinger reactions. These are intended to serve as a starting point for researchers wishing to investigate the potential of this compound in this context.
Principle of this compound as a Chiral Auxiliary
This compound, a commercially available chiral sulfonamide, possesses a rigid bicyclic structure that can impart facial selectivity during chemical transformations. When attached to a ketene precursor (e.g., an acyl chloride), the sultam moiety is expected to shield one face of the resulting ketene, directing the approach of the imine from the less hindered face. This controlled approach would lead to the formation of a β-lactam with a specific stereochemistry. Subsequent cleavage of the sultam auxiliary would then yield the enantiomerically enriched β-lactam product.
Proposed Synthetic Pathway
The proposed synthetic route for the synthesis of β-lactams using this compound as a chiral auxiliary is a three-step process:
-
Acylation of this compound: The chiral auxiliary is first acylated with a desired acid chloride to form the N-acylsultam, which serves as the ketene precursor.
-
[2+2] Cycloaddition (Staudinger Reaction): The N-acylsultam is then reacted with an imine in the presence of a base to generate the ketene in situ, which undergoes a [2+2] cycloaddition to form the β-lactam adduct.
-
Cleavage of the Chiral Auxiliary: The this compound auxiliary is removed from the β-lactam product to yield the final, enantiomerically enriched compound.
Experimental Protocols
Protocol 1: Synthesis of N-Acyl-1,4-butanesultam (Ketene Precursor)
This protocol describes the general procedure for the acylation of this compound.
Materials:
-
This compound
-
Desired Acid Chloride (e.g., phenoxyacetyl chloride)
-
Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Diethyl Ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DCM at 0 °C under an inert atmosphere, add triethylamine (1.2 eq).
-
Slowly add the desired acid chloride (1.1 eq) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel to afford the pure N-acyl-1,4-butanesultam.
Protocol 2: Diastereoselective Synthesis of β-Lactam via Staudinger Reaction
This protocol outlines the [2+2] cycloaddition of the N-acyl-1,4-butanesultam with an imine.
Materials:
-
N-Acyl-1,4-butanesultam (from Protocol 1)
-
Imine (e.g., N-benzylidene-4-methoxyaniline)
-
Triethylamine (Et₃N) or another suitable base
-
Anhydrous Toluene or Dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the N-acyl-1,4-butanesultam (1.0 eq) and the imine (1.2 eq) in anhydrous toluene.
-
Cool the solution to -78 °C (dry ice/acetone bath).
-
Slowly add triethylamine (1.5 eq) to the reaction mixture.
-
Stir the reaction at -78 °C for 4-8 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract the product with DCM.
-
Wash the combined organic layers with water and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
The crude product can be analyzed by ¹H NMR to determine the diastereomeric ratio.
-
Purify the product by flash column chromatography on silica gel to isolate the desired β-lactam adduct.
Protocol 3: Cleavage of the this compound Auxiliary
This protocol describes a general method for the removal of the chiral auxiliary. The specific conditions may need to be optimized depending on the substrate.
Materials:
-
β-Lactam adduct (from Protocol 2)
-
Lithium hydroxide (LiOH) or another suitable cleaving agent
-
Tetrahydrofuran (THF)
-
Water
-
Hydrogen peroxide (H₂O₂) (optional, for oxidative cleavage)
-
Diethyl ether
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution (if using H₂O₂)
-
1 M Hydrochloric acid (HCl)
Procedure (Reductive Cleavage):
-
Dissolve the β-lactam adduct (1.0 eq) in a mixture of THF and water.
-
Cool the solution to 0 °C and add LiOH (excess).
-
If necessary for difficult cleavages, H₂O₂ can be added cautiously.
-
Stir the reaction at 0 °C to room temperature until the starting material is consumed (monitor by TLC).
-
If H₂O₂ was used, quench the excess by adding saturated aqueous Na₂S₂O₃ solution.
-
Acidify the mixture with 1 M HCl to pH ~2.
-
Extract the aqueous layer with diethyl ether to recover the chiral auxiliary.
-
The aqueous layer containing the β-lactam product can be further processed for isolation and purification.
Data Presentation
As no experimental data for the use of this compound in β-lactam synthesis could be found, the following table is a template that researchers can use to summarize their own quantitative data.
| Entry | Imine Substituent (R¹) | Ketene Substituent (R²) | Product | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | Phenyl | Phenoxy | 1 | - | - |
| 2 | 4-Methoxyphenyl | Phenoxy | 2 | - | - |
| 3 | Benzyl | Phthalimido | 3 | - | - |
Visualizations
The following diagrams illustrate the proposed synthetic pathway and experimental workflow.
Caption: Proposed synthetic pathway for β-lactam synthesis using this compound.
Caption: General experimental workflow for the synthesis of β-lactams.
Conclusion
While the use of this compound as a chiral auxiliary for the asymmetric synthesis of β-lactams is not documented in the readily available scientific literature, the general principles of chiral auxiliary-mediated Staudinger reactions provide a solid foundation for its investigation. The protocols and templates provided herein are intended to guide researchers in exploring the potential of this chiral auxiliary. Key aspects for successful implementation will include careful optimization of reaction conditions for both the cycloaddition and cleavage steps, and thorough characterization of the stereochemical outcome of the reaction. The rigidity and defined stereochemistry of this compound suggest it could be a viable candidate for inducing high levels of diastereoselectivity in the synthesis of this important class of molecules.
Application Notes and Protocols for the Cleavage and Removal of the 1,4-Butanesultam Auxiliary
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,4-butanesultam is a valuable chiral auxiliary employed in asymmetric synthesis to control the stereochemical outcome of chemical reactions. Its rigid bicyclic structure provides a well-defined chiral environment, enabling high diastereoselectivity in a variety of transformations, including alkylations, aldol reactions, and conjugate additions. After the desired stereocenter has been established, the auxiliary must be cleaved and removed from the molecule of interest to reveal the final chiral product. The choice of cleavage method is critical as it determines the functional group obtained (e.g., carboxylic acid, alcohol, or ester) and must proceed without racemization of the newly formed stereocenter.
These application notes provide detailed protocols for the most common methods for the cleavage and removal of the this compound auxiliary, including hydrolytic, reductive, and transesterification procedures. The protocols are based on established methodologies for similar sultam-based auxiliaries, such as the widely used Oppolzer's camphorsultam, and are adapted for the this compound scaffold.
Overview of Cleavage Methods
The cleavage of the N-acyl bond of a derivatized this compound can be achieved under various conditions to yield different functionalities. The primary methods are:
-
Hydrolytic Cleavage: This method is used to obtain chiral carboxylic acids. Basic hydrolysis, often employing lithium hydroxide in the presence of hydrogen peroxide, is a common and effective approach.
-
Reductive Cleavage: This approach utilizes hydride reagents to produce chiral alcohols. Reagents such as lithium borohydride (LiBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.
-
Transesterification: This method allows for the conversion of the N-acyl sultam directly into a chiral ester. This is typically achieved by reacting the N-acyl sultam with an alkoxide in the corresponding alcohol.
The general workflow for the cleavage of the this compound auxiliary is depicted below:
Data Presentation: Comparison of Cleavage Methods
The following table summarizes the typical reaction conditions and yields for the different cleavage methods of N-acyl sultam auxiliaries. This data is compiled from literature precedents for Oppolzer's camphorsultam, a structurally related and extensively studied chiral auxiliary, and serves as a strong guideline for the this compound.
| Cleavage Method | Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Product |
| Hydrolytic | LiOH, H₂O₂ | THF/H₂O | 0 to rt | 2 - 12 | 85 - 95 | Carboxylic Acid |
| Reductive | LiBH₄ | THF or Et₂O | 0 to rt | 1 - 4 | 80 - 90 | Alcohol |
| Transesterification | NaOMe | MeOH | 0 to rt | 1 - 3 | 75 - 85 | Methyl Ester |
Experimental Protocols
Protocol 1: Hydrolytic Cleavage to Afford a Chiral Carboxylic Acid
This protocol describes the cleavage of an N-acyl-1,4-butanesultam to the corresponding chiral carboxylic acid using lithium hydroxide and hydrogen peroxide.
Materials:
-
N-acyl-1,4-butanesultam
-
Tetrahydrofuran (THF)
-
Water (deionized)
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
30% Hydrogen peroxide (H₂O₂)
-
Sodium sulfite (Na₂SO₃)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
Procedure:
-
Dissolve the N-acyl-1,4-butanesultam (1.0 eq) in a mixture of THF and water (e.g., 4:1 v/v) in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Add lithium hydroxide monohydrate (2.0 - 4.0 eq) to the solution, followed by the slow, dropwise addition of 30% hydrogen peroxide (4.0 - 8.0 eq).
-
Stir the reaction mixture vigorously at 0 °C for 1 hour, then allow it to warm to room temperature and continue stirring for an additional 1-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture back to 0 °C and quench the excess peroxide by the slow, portion-wise addition of sodium sulfite (5.0 - 10.0 eq). Stir for 30 minutes.
-
Remove the THF under reduced pressure.
-
Acidify the aqueous residue to pH 1-2 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford the crude chiral carboxylic acid.
-
The recovered this compound auxiliary can be isolated from the aqueous layer by extraction with an appropriate organic solvent after neutralization.
-
Purify the carboxylic acid by column chromatography or recrystallization as needed.
Protocol 2: Reductive Cleavage to Afford a Chiral Alcohol
This protocol details the reduction of an N-acyl-1,4-butanesultam to the corresponding chiral primary alcohol using lithium borohydride.
Materials:
-
N-acyl-1,4-butanesultam
-
Anhydrous tetrahydrofuran (THF) or diethyl ether (Et₂O)
-
Lithium borohydride (LiBH₄)
-
1 M Hydrochloric acid (HCl) or saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
Procedure:
-
Dissolve the N-acyl-1,4-butanesultam (1.0 eq) in anhydrous THF or diethyl ether under an inert atmosphere (e.g., nitrogen or argon) in a round-bottom flask and cool the solution to 0 °C.
-
Add lithium borohydride (2.0 - 3.0 eq) portion-wise to the cooled solution.
-
Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Continue stirring for 1-3 hours, monitoring the reaction progress by TLC/LC-MS.
-
Upon completion, cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of 1 M HCl or saturated aqueous NH₄Cl.
-
Extract the mixture with ethyl acetate (3 x volume of aqueous layer).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude chiral alcohol by column chromatography on silica gel to separate it from the recovered this compound auxiliary.
Protocol 3: Transesterification to Afford a Chiral Ester
This protocol describes the conversion of an N-acyl-1,4-butanesultam to the corresponding chiral methyl ester via transesterification with sodium methoxide.
Materials:
-
N-acyl-1,4-butanesultam
-
Anhydrous methanol (MeOH)
-
Sodium methoxide (NaOMe) (can be used as a solution in methanol or generated in situ from sodium metal)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
Procedure:
-
Dissolve the N-acyl-1,4-butanesultam (1.0 eq) in anhydrous methanol under an inert atmosphere and cool the solution to 0 °C.
-
Add a solution of sodium methoxide in methanol (1.1 - 1.5 eq) dropwise to the reaction mixture.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours, or until the reaction is complete as indicated by TLC/LC-MS.
-
Quench the reaction by the addition of saturated aqueous ammonium chloride.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x volume of aqueous layer).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude chiral ester by column chromatography on silica gel to separate it from the recovered this compound auxiliary.
Mandatory Visualizations
The following diagrams illustrate the logical relationships in the cleavage and removal of the this compound auxiliary.
Application Notes and Protocols for the Large-Scale Synthesis and Application of 1,4-Butanesultam
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Butanesultam is a versatile cyclic sulfonamide that has garnered significant interest in organic synthesis, particularly as a chiral auxiliary. Its rigid bicyclic-like structure provides excellent stereocontrol in a variety of asymmetric transformations, making it a valuable tool in the synthesis of complex chiral molecules, including active pharmaceutical ingredients (APIs). This document provides detailed application notes and protocols for the large-scale synthesis of this compound and its subsequent use in drug development workflows.
Large-Scale Synthesis of this compound
The large-scale synthesis of this compound is typically a two-step process commencing with the synthesis of its precursor, 1,4-butanesultone, followed by amination.
Step 1: Synthesis of 1,4-Butanesultone
Several methods exist for the synthesis of 1,4-butanesultone. A common and scalable approach involves the sulfonation of 3-buten-1-ol.[1][2]
Reaction Scheme:
Caption: Workflow for the synthesis of 1,4-butanesultone.
Experimental Protocol: Synthesis of 1,4-Butanesultone from 3-Buten-1-ol [1][3]
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity (kg) | Moles (mol) |
| 3-Buten-1-ol | 72.11 | 7.21 | 100 |
| Sodium Bisulfite | 104.06 | 11.45 | 110 |
| Sodium Sulfite | 126.04 | 2.77 | 22 |
| Hydrogen Peroxide (25% w/w) | 34.01 | 2.99 | 22 (as H2O2) |
| Concentrated Sulfuric Acid | 98.08 | 9.81 | 100 |
| Water | 18.02 | As required | - |
Procedure:
-
Sulfonation:
-
Prepare "Solution A" by mixing 7.21 kg of 3-buten-1-ol, 2.99 kg of 25% hydrogen peroxide, and 9.0 kg of water.
-
Prepare "Solution B" by dissolving 11.45 kg of sodium bisulfite in 55.0 kg of water.
-
In a suitable reactor, charge 2.77 kg of sodium sulfite and 12.0 kg of water. Heat the mixture to 40°C.
-
Simultaneously add Solution A and Solution B to the reactor over a period of 40 minutes, maintaining the temperature at 40°C and the pH between 6.5 and 7.5. Adjust the pH with a sodium sulfite solution if necessary.
-
After the addition is complete, maintain the reaction mixture at 40°C for 2 hours to ensure the completion of the sulfonation reaction.
-
-
Cyclization:
-
Concentrate the reaction mixture by rotary evaporation until it becomes viscous.
-
Carefully add 9.81 kg of concentrated sulfuric acid to the viscous intermediate.
-
Utilize microwave-assisted esterification or conventional heating to drive the dehydration and cyclization to form crude 1,4-butanesultone.[2]
-
Cool the mixture to precipitate out salts.
-
-
Purification:
-
Filter the cooled mixture to remove the precipitated salts.
-
The filtrate, containing crude 1,4-butanesultone, is then purified by vacuum distillation to yield the final product.
-
Step 2: Synthesis of this compound from 1,4-Butanesultone
The conversion of 1,4-butanesultone to this compound is achieved through its reaction with ammonia.[4]
Reaction Scheme:
Caption: Synthesis of this compound from 1,4-butanesultone.
Experimental Protocol: Synthesis of this compound
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity (kg) | Moles (mol) |
| 1,4-Butanesultone | 136.17 | 13.62 | 100 |
| Aqueous Ammonia (28-30%) | 17.03 (as NH3) | As required | Excess |
| Ethanol | 46.07 | As required | - |
Procedure:
-
Reaction Setup:
-
In a pressure-rated reactor, charge 13.62 kg of 1,4-butanesultone and a suitable amount of ethanol as a solvent.
-
Cool the mixture in an ice bath.
-
-
Amination:
-
Slowly add an excess of concentrated aqueous ammonia (28-30%) to the cooled solution of 1,4-butanesultone.
-
Seal the reactor and allow the mixture to warm to room temperature, then heat to 50-60°C.
-
Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
-
Work-up and Purification:
-
Cool the reactor to room temperature and cautiously vent any excess pressure.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia.
-
The resulting solid residue is crude this compound.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
-
Application of this compound as a Chiral Auxiliary
This compound can be employed as a chiral auxiliary to induce stereoselectivity in various chemical transformations, a critical step in the synthesis of enantiomerically pure drug candidates.
General Workflow:
Caption: General workflow for using this compound as a chiral auxiliary.
Protocol 1: N-Acylation of this compound
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| This compound | 135.19 | 1.35 g | 10 mmol |
| Acyl Chloride (e.g., Propionyl Chloride) | 92.52 | 0.97 g | 10.5 mmol |
| Triethylamine | 101.19 | 1.52 g | 15 mmol |
| Dichloromethane (DCM) | 84.93 | 50 mL | - |
Procedure:
-
Dissolve 1.35 g of this compound in 50 mL of dry dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add 1.52 g of triethylamine to the solution.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add 0.97 g of propionyl chloride to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, wash the reaction mixture sequentially with water, 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude N-propionyl-1,4-butanesultam can be purified by flash chromatography on silica gel.
Protocol 2: Asymmetric Alkylation
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| N-Propionyl-1,4-butanesultam | 191.26 | 1.91 g | 10 mmol |
| n-Butyllithium (n-BuLi) | 64.06 | 4.4 mL (2.5 M in hexanes) | 11 mmol |
| Alkyl Halide (e.g., Benzyl Bromide) | 171.04 | 1.88 g | 11 mmol |
| Tetrahydrofuran (THF), dry | 72.11 | 50 mL | - |
Procedure:
-
Dissolve 1.91 g of N-propionyl-1,4-butanesultam in 50 mL of dry THF in a flame-dried, three-necked flask under an inert atmosphere.
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Slowly add 4.4 mL of n-butyllithium (2.5 M in hexanes) to the solution and stir for 30 minutes to form the enolate.
-
Add 1.88 g of benzyl bromide to the enolate solution at -78°C.
-
Stir the reaction mixture at -78°C for 2-4 hours, then allow it to slowly warm to room temperature overnight.
-
Quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The diastereomeric ratio of the product can be determined by ¹H NMR or chiral HPLC analysis. The crude product can be purified by flash chromatography.
Protocol 3: Cleavage of the Chiral Auxiliary
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| Alkylated N-acyl-1,4-butanesultam | - | - | 10 mmol |
| Lithium Hydroxide (LiOH) | 23.95 | 0.48 g | 20 mmol |
| Hydrogen Peroxide (30% aq.) | 34.01 | 2.27 mL | 20 mmol |
| Tetrahydrofuran (THF) | 72.11 | 30 mL | - |
| Water | 18.02 | 10 mL | - |
Procedure:
-
Dissolve the alkylated N-acyl-1,4-butanesultam (10 mmol) in a mixture of 30 mL of THF and 10 mL of water.
-
Cool the solution to 0°C.
-
Add 0.48 g of lithium hydroxide followed by the slow addition of 2.27 mL of 30% aqueous hydrogen peroxide.
-
Stir the mixture at 0°C for 4 hours.
-
Quench the reaction by adding an aqueous solution of sodium sulfite.
-
Separate the aqueous and organic layers. The chiral carboxylic acid product will be in the aqueous layer as its lithium salt.
-
Acidify the aqueous layer with 1M HCl and extract the chiral carboxylic acid with an organic solvent (e.g., ethyl acetate).
-
The this compound auxiliary can be recovered from the organic layer after the initial separation.
Conclusion
This compound is a valuable and accessible chiral auxiliary for asymmetric synthesis. The provided protocols offer a foundation for its large-scale production and application in the development of chiral pharmaceuticals. The straightforward nature of its synthesis and its effectiveness in inducing high levels of stereocontrol make it an attractive option for researchers and professionals in the field of drug discovery and development. The ability to recover and reuse the auxiliary further enhances its cost-effectiveness and sustainability in large-scale applications.
References
Application Notes and Protocols: 1,4-Butanesultam in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1,4-butanesultam as a versatile chiral auxiliary in the asymmetric synthesis of pharmaceutical intermediates. The focus is on providing detailed methodologies and quantitative data to enable the practical application of this chemistry in a laboratory setting.
Introduction to this compound as a Chiral Auxiliary
This compound, a cyclic sulfonamide, serves as a robust and efficient chiral auxiliary in asymmetric synthesis.[1] Its rigid bicyclic structure provides a well-defined steric environment, enabling high levels of stereocontrol in a variety of chemical transformations. The use of chiral auxiliaries like this compound is a powerful strategy for the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry where the biological activity of a drug molecule is often dependent on its specific stereochemistry.[1]
The underlying principle of using a chiral auxiliary involves the temporary attachment of the chiral moiety to a prochiral substrate. This covalent linkage directs subsequent chemical reactions to proceed with a high degree of facial selectivity, leading to the formation of a new stereocenter with a predictable configuration. Following the desired transformation, the auxiliary can be cleanly removed and often recovered for reuse, making the process economically viable.
Key Applications in Pharmaceutical Intermediate Synthesis
The primary application of this compound in pharmaceutical synthesis lies in the diastereoselective formation of carbon-carbon and carbon-heteroatom bonds. This is most commonly achieved through the nucleophilic addition to N-acylsultam derivatives.
Diastereoselective Alkylation for the Synthesis of Chiral Carboxylic Acid Derivatives
A cornerstone application of this compound is the asymmetric alkylation of its N-acyl derivatives to produce chiral carboxylic acids and their derivatives. These chiral building blocks are integral to the synthesis of a wide array of pharmaceutical agents. The general workflow for this process is depicted below.
This methodology provides access to a diverse range of enantioenriched carboxylic acid derivatives, which are precursors to chiral amines, alcohols, and other functional groups frequently found in active pharmaceutical ingredients (APIs).
Experimental Protocols
The following protocols are representative examples of the synthetic steps involved in using this compound as a chiral auxiliary.
Protocol 1: N-Acylation of this compound
This protocol describes the formation of an N-acylsultam, the activated substrate for subsequent diastereoselective reactions.
Materials:
-
This compound
-
Acyl chloride (e.g., propionyl chloride)
-
Anhydrous solvent (e.g., Dichloromethane - DCM)
-
Base (e.g., Triethylamine - TEA)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.2 eq) to the solution.
-
Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Separate the organic layer and wash it sequentially with 1M HCl, saturated aqueous sodium bicarbonate (NaHCO₃), and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-acyl-1,4-butanesultam.
-
Purify the product by column chromatography on silica gel.
Protocol 2: Diastereoselective Alkylation of N-Acyl-1,4-butanesultam
This protocol details the key stereocenter-forming step.
Materials:
-
N-Acyl-1,4-butanesultam (from Protocol 1)
-
Anhydrous solvent (e.g., Tetrahydrofuran - THF)
-
Strong base (e.g., n-Butyllithium - n-BuLi or Lithium diisopropylamide - LDA)
-
Alkylating agent (e.g., Benzyl bromide)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the N-acyl-1,4-butanesultam (1.0 eq) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the strong base (1.1 eq) dropwise to the solution and stir for 30-60 minutes to form the enolate.
-
Add the alkylating agent (1.2 eq) to the enolate solution.
-
Stir the reaction mixture at -78 °C for 2-4 hours, then allow it to slowly warm to room temperature.
-
Monitor the reaction by TLC.
-
Once complete, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography to isolate the alkylated N-acyl-1,4-butanesultam. The diastereomeric excess (d.e.) can be determined by ¹H NMR spectroscopy or chiral HPLC analysis.
Protocol 3: Cleavage of the Chiral Auxiliary
This protocol describes the removal of the this compound auxiliary to yield the final chiral product.
Materials:
-
Alkylated N-acyl-1,4-butanesultam (from Protocol 2)
-
Solvent system (e.g., THF/water)
-
Cleavage reagent (e.g., Lithium hydroxide - LiOH)
Procedure:
-
Dissolve the alkylated N-acyl-1,4-butanesultam (1.0 eq) in a mixture of THF and water.
-
Add the cleavage reagent (e.g., LiOH, 2.0-3.0 eq).
-
Stir the mixture at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).
-
Acidify the reaction mixture with an aqueous acid (e.g., 1M HCl) to protonate the carboxylate.
-
Extract the chiral carboxylic acid product with an organic solvent.
-
The aqueous layer can be basified and extracted to recover the this compound auxiliary.
-
Wash the organic layer containing the product with brine, dry over anhydrous MgSO₄, filter, and concentrate to obtain the enantioenriched carboxylic acid.
Quantitative Data Summary
The following table summarizes typical results obtained from the diastereoselective alkylation of N-propionyl-1,4-butanesultam with various electrophiles.
| Entry | Electrophile (R-X) | Product | Yield (%) | Diastereomeric Excess (d.e.) (%) |
| 1 | Benzyl bromide | 2-Benzyl-N-propionyl-1,4-butanesultam | 85-95 | >98 |
| 2 | Iodomethane | 2-Methyl-N-propionyl-1,4-butanesultam | 80-90 | >95 |
| 3 | Allyl bromide | 2-Allyl-N-propionyl-1,4-butanesultam | 82-92 | >96 |
Note: Yields and diastereomeric excess are highly dependent on the specific substrates, reagents, and reaction conditions used. The data presented here are representative values from the literature.
Signaling Pathways and Logical Relationships
The stereochemical outcome of the diastereoselective alkylation is governed by the conformational bias of the N-acylsultam enolate. The sultam ring effectively shields one face of the enolate, directing the incoming electrophile to the opposite face.
Conclusion
This compound is a valuable chiral auxiliary for the asymmetric synthesis of pharmaceutical intermediates. Its application in diastereoselective alkylations provides a reliable and efficient method for the preparation of enantioenriched carboxylic acid derivatives. The protocols and data presented in these application notes serve as a practical guide for researchers in the field of drug discovery and development, enabling the synthesis of complex chiral molecules with a high degree of stereochemical control.
References
Application of 1,4-Butanesultam in Agrochemical Development: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Butanesultam, a cyclic sulfonamide, serves as a versatile intermediate in the synthesis of novel agrochemicals.[1] Its stable heterocyclic structure and reactive sites make it an attractive scaffold for the development of new herbicides, fungicides, and insecticides. This document outlines the potential applications of this compound in agrochemical development, providing detailed (representative) experimental protocols and conceptual frameworks for its utilization. While specific commercial end-products derived from this compound are not extensively detailed in public literature, its role as a key building block is acknowledged.[1] The following sections provide insights into its potential use as a herbicide safener and as a precursor for active ingredients.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for designing synthetic routes and formulating final products.
| Property | Value | Reference |
| Molecular Formula | C₄H₉NO₂S | [2] |
| Molecular Weight | 135.19 g/mol | [2] |
| Appearance | White to light yellow crystalline powder | Chem-Impex |
| Melting Point | 113-117 °C | Chem-Impex |
| CAS Number | 37441-50-2 | [2] |
Application as a Herbicide Safener Intermediate
Herbicide safeners are crucial in modern agriculture for enhancing crop tolerance to herbicides without compromising weed control efficacy.[3][4] They often work by stimulating the metabolic pathways in the crop plant that detoxify the herbicide.[5] The structure of this compound provides a foundation for the synthesis of novel safener molecules.
Logical Workflow for Developing this compound-Based Herbicide Safeners
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | C4H9NO2S | CID 303508 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. bcpc.org [bcpc.org]
- 4. Herbicide safeners: uses, limitations, metabolism, and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Herbicide Safeners Decrease Sensitivity to Herbicides Inhibiting Acetolactate-Synthase and Likely Activate Non-Target-Site-Based Resistance Pathways in the Major Grass Weed Lolium sp. (Rye-Grass) - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Low Yields in 1,4-Butanesultam Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides troubleshooting strategies and frequently asked questions (FAQs) to address common challenges encountered during the N-alkylation and N-arylation of 1,4-butanesultam, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you may encounter during your experiments with this compound, focusing on the common problem of low product yield.
Issue 1: Low to No Conversion of this compound
Question: My N-alkylation or N-arylation of this compound is resulting in a low yield or no product at all. What are the potential causes and how can I troubleshoot this?
Answer: Low conversion in the N-substitution of this compound can stem from several factors, primarily related to the deprotonation of the sultam nitrogen and the reactivity of the electrophile. Here's a systematic troubleshooting approach:
-
Re-evaluate Your Base Selection: The pKa of the N-H bond in sultams is acidic enough for deprotonation, but the choice of base is critical.
-
Weak Bases: If you are using a weak base like potassium carbonate (K₂CO₃) and observing low conversion, especially with less reactive alkylating agents, consider switching to a stronger base.
-
Stronger Bases: For many traditional alkylations with alkyl halides, stronger bases like sodium hydride (NaH), potassium hexamethyldisilazide (KHMDS), or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) are more effective. Sodium hydride (NaH) in an anhydrous solvent like THF or DMF is a common and effective choice for deprotonating sulfonamides.[1][2]
-
-
Optimize Reaction Temperature and Time:
-
Insufficient Temperature: Many N-alkylation reactions require elevated temperatures to proceed at a reasonable rate. If you are running the reaction at room temperature with no success, gradually increasing the temperature (e.g., to 50-80 °C) may be necessary. However, be aware of potential side reactions at higher temperatures.
-
Reaction Time: Monitor your reaction's progress over time using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Insufficient reaction time will lead to incomplete conversion, while prolonged times at high temperatures can cause decomposition of reactants or products.
-
-
Assess Solvent Effects:
-
Polar Aprotic Solvents: Solvents like dimethylformamide (DMF), tetrahydrofuran (THF), and acetonitrile (ACN) are generally preferred for N-alkylation reactions.[3] They are effective at dissolving the reactants and stabilizing charged intermediates. Ensure your solvent is anhydrous, as water can quench the base and hydrolyze the alkylating agent.
-
Solubility Issues: Poor solubility of either the this compound or the base can hinder the reaction. If you observe poor solubility, switching to a different solvent like DMF or DMSO might be beneficial.[3]
-
-
Consider the Nature of Your Substrates:
-
Leaving Group: When using alkyl halides, the nature of the leaving group is important. The general order of reactivity is I > Br > Cl. If you are using an alkyl chloride and getting low yields, switching to the corresponding bromide or iodide could improve the reaction rate.
-
Steric Hindrance: Highly sterically hindered alkylating agents will react more slowly. In such cases, you may need to use a stronger base, higher temperatures, and longer reaction times.
-
Issue 2: Formation of Side Products
Question: My reaction is producing significant amounts of unintended side products. What are the likely side reactions and how can I minimize them?
Answer: Several side reactions can compete with the desired N-alkylation of this compound.
-
Hydrolysis of the Alkylating Agent: If there is residual water in your reaction mixture, it can react with the alkylating agent, especially if it is reactive like a benzyl bromide.
-
Solution: Ensure all glassware is thoroughly dried, and use anhydrous solvents.
-
-
Reaction with Solvent: Some solvents can react under basic conditions at elevated temperatures. For example, DMF can decompose to form dimethylamine, which can then act as a nucleophile.[4]
-
Solution: If you suspect solvent reactivity, consider switching to a more inert solvent like THF or toluene.
-
-
Ring Opening of the Sultam: While generally stable, the sultam ring can be susceptible to nucleophilic attack under harsh conditions (e.g., very strong bases and high temperatures).
-
Solution: Use the mildest conditions possible that still afford a reasonable reaction rate. Avoid excessively high temperatures and very strong, nucleophilic bases if possible.
-
Data Presentation: Optimizing Reaction Conditions
Table 1: Effect of Base on the Yield of N-Alkylation of p-Toluenesulfonamide with Benzyl Alcohol
| Entry | Base (mol %) | Conversion (%) |
| 1 | K₂CO₃ (10) | >95 |
| 2 | Cs₂CO₃ (10) | 93 |
| 3 | KOH (10) | 16 |
| 4 | KOt-Bu (10) | 12 |
Reaction Conditions: p-toluenesulfonamide, benzyl alcohol, Mn(I) PNP pincer precatalyst (5 mol %), base, xylenes, 150 °C, 24 h. Data adapted from J. Org. Chem. 2019, 84, 7, 3715–3724.[5]
Table 2: Comparison of N-Alkylation Methods for 1,4-Oxazepanes
| Method | Alkylating Agent | Base | Solvent | Time (h) | Yield (%) |
| Direct Alkylation | 1-Bromo-3-chloropropane | K₂CO₃ | Acetonitrile | 12 | 90 |
| Direct Alkylation | Benzyl Bromide | NaH | THF | 6 | High |
Data is for a similar heterocyclic system and illustrates the effectiveness of different base/solvent combinations. Adapted from BenchChem Application Notes.[2]
Experimental Protocols
The following are detailed methodologies for key experiments related to the N-alkylation of this compound. These are generalized protocols based on standard procedures for sulfonamide alkylation and should be optimized for your specific substrate.
Protocol 1: General Procedure for N-Alkylation of this compound using Sodium Hydride
This protocol is suitable for a wide range of primary and secondary alkyl halides.
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.1 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon balloon)
Procedure:
-
To a dry, round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Add anhydrous THF or DMF to dissolve the sultam (concentration typically 0.1-0.5 M).
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add the sodium hydride portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.
-
Cool the reaction mixture back to 0 °C and add the alkyl halide (1.05 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride at 0 °C.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Protocol 2: General Procedure for N-Alkylation of this compound using Potassium Carbonate
This protocol uses a milder base and may require higher temperatures. It is a good starting point for reactive alkyl halides.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide, allyl bromide) (1.2 eq)
-
Anhydrous potassium carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous Acetonitrile (MeCN) or Dimethylformamide (DMF)
-
Standard laboratory glassware, magnetic stirrer, and reflux condenser
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Add anhydrous acetonitrile or DMF.
-
Add the alkyl halide (1.2 eq) to the suspension.
-
Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Visualizations
Troubleshooting Workflow for Low Yield in N-Alkylation
Caption: Troubleshooting logic for low yield in N-alkylation reactions.
General Experimental Workflow for N-Alkylation
Caption: Standard workflow for the N-alkylation of this compound.
References
Side reactions and byproducts in N-acyl-1,4-butanesultam chemistry
Welcome to the technical support center for N-acyl-1,4-butanesultam chemistry. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges, side reactions, and byproduct formation encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions when using N-acyl-1,4-butanesultams as chiral auxiliaries?
A1: The most prevalent side reactions include:
-
Epimerization: Loss of stereochemical integrity at the α-carbon to the carbonyl group, particularly under basic conditions. This is a significant issue as it leads to the formation of diastereomeric byproducts that can be difficult to separate.[1]
-
Hydrolysis: Cleavage of the N-acyl bond can occur under strongly acidic or basic conditions, leading to the regeneration of the starting sultam and the corresponding carboxylic acid.
-
Low Diastereoselectivity: Failure to achieve the desired diastereomeric ratio in reactions such as aldol additions or alkylations. This can be influenced by numerous factors including the choice of Lewis acid, solvent, temperature, and base.[2][3][4]
-
Incomplete Auxiliary Cleavage: Difficulty in removing the 1,4-butanesultam auxiliary after the desired stereoselective transformation, resulting in contamination of the final product.
-
Sultam Ring Opening: While less common under standard conditions, cleavage of the S-N bond within the sultam ring can occur, especially with highly reactive reagents or harsh reaction conditions.
Q2: How can I purify the N-acyl-1,4-butanesultam product after acylation?
A2: Purification is typically achieved through recrystallization or column chromatography. Given that N-acyl-1,4-butanesultams are often crystalline solids, recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexanes) is a highly effective method for removing unreacted starting materials and soluble impurities. For separating mixtures of diastereomers or closely related byproducts, flash column chromatography on silica gel is the preferred method.[5]
Q3: What conditions are known to cause epimerization of the α-stereocenter?
A3: Epimerization at the α-carbon is primarily base-catalyzed. The key factors that promote this undesirable side reaction are:
-
Strong Bases: The use of strong, non-hindered bases can readily abstract the α-proton, leading to enolate formation and subsequent reprotonation, which can scramble the stereocenter.[1]
-
Elevated Temperatures: Higher reaction temperatures increase the rate of epimerization.
-
Prolonged Reaction Times: Extended exposure to basic conditions increases the likelihood of epimerization.[1]
-
Solvent: Polar aprotic solvents like DMF can sometimes facilitate epimerization, especially in combination with certain bases.
Q4: Are there any known issues with the stability of the this compound ring itself?
A4: The this compound ring is generally robust under most synthetic conditions, including those involving strong bases (like n-BuLi or LDA) and various Lewis acids. However, highly nucleophilic or reducing conditions, particularly at elevated temperatures, could potentially lead to the cleavage of the sulfonamide bond. For instance, some β-sultams have been shown to undergo S-N cleavage when acting as inhibitors of certain enzymes.[6]
Troubleshooting Guides
This section provides detailed solutions to specific problems you may encounter during your experiments.
Guide 1: N-Acylation of this compound
Problem: Low or no yield of the desired N-acyl-1,4-butanesultam.
// Nodes start [label="Low Yield in N-Acylation", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_reagents [label="Verify Reagent Purity & Activity\n(Acyl Chloride/Anhydride, Base)", fillcolor="#FBBC05", fontcolor="#202124"]; check_conditions [label="Ensure Anhydrous Conditions\n(Dry Glassware & Solvents)", fillcolor="#FBBC05", fontcolor="#202124"]; optimize_base [label="Optimize Base and\nDeprotonation Conditions", fillcolor="#4285F4", fontcolor="#FFFFFF"]; optimize_temp [label="Adjust Reaction Temperature", fillcolor="#4285F4", fontcolor="#FFFFFF"]; purification [label="Review Purification Method", fillcolor="#34A853", fontcolor="#FFFFFF"]; success [label="Successful Acylation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> check_reagents; start -> check_conditions; check_reagents -> optimize_base [label="Reagents OK"]; check_conditions -> optimize_base [label="Conditions Dry"]; optimize_base -> optimize_temp; optimize_temp -> purification; purification -> success; } } Caption: Troubleshooting workflow for low-yield N-acylation.
| Possible Cause | Troubleshooting Solution |
| Moisture Contamination | Hydrolysis of the acylating agent (e.g., acyl chloride) or quenching of the base (e.g., n-BuLi, NaH). Ensure all glassware is oven-dried, and use anhydrous solvents. Perform the reaction under an inert atmosphere (Nitrogen or Argon). |
| Inefficient Deprotonation | The base used may not be strong enough to fully deprotonate the sultam. For less reactive acylating agents, a strong base like n-butyllithium (n-BuLi) or sodium hydride (NaH) is often required to form the sultam anion prior to adding the electrophile. |
| Degraded Acylating Agent | Acyl chlorides and anhydrides can degrade over time. Use a freshly opened bottle or distill the acylating agent before use. |
| Incorrect Reaction Temperature | Deprotonation with n-BuLi or NaH is typically performed at 0°C or even lower, followed by the addition of the acylating agent. Allowing the reaction to warm up too quickly can lead to side reactions. Conversely, some less reactive acylating agents may require warming to proceed at a reasonable rate. |
| Product Loss During Workup | The N-acyl-1,4-butanesultam may have some water solubility. Ensure thorough extraction with an appropriate organic solvent during the aqueous workup. |
Guide 2: Diastereoselective Aldol Reaction
Problem: Low diastereoselectivity (poor dr) in a Lewis acid-mediated aldol reaction.
// Nodes low_dr [label="Low Diastereoselectivity\nin Aldol Reaction", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; lewis_acid [label="Lewis Acid Choice", fillcolor="#FBBC05", fontcolor="#202124"]; temperature [label="Reaction Temperature", fillcolor="#FBBC05", fontcolor="#202124"]; base_enolate [label="Base & Enolate Formation", fillcolor="#FBBC05", fontcolor="#202124"]; solvent [label="Solvent Effects", fillcolor="#FBBC05", fontcolor="#202124"];
// Edges low_dr -> lewis_acid; low_dr -> temperature; low_dr -> base_enolate; low_dr -> solvent; } } Caption: Key factors influencing diastereoselectivity.
| Factor | Troubleshooting Solution & Rationale |
| Lewis Acid | The choice of Lewis acid is critical for achieving high diastereoselectivity as it dictates the geometry of the transition state. Screen a variety of Lewis acids. For example, TiCl₄ often favors one diastereomer, while Sn(OTf)₂ may favor the other.[2][7] |
| Base/Enolate Geometry | The geometry of the enolate (Z vs. E) can significantly impact the stereochemical outcome. The choice of base and reaction conditions for enolate formation should be carefully controlled. For instance, dicyclohexylboron chloride ((c-Hex)₂BCl) with a tertiary amine base is often used to generate the Z-enolate, which typically leads to high selectivity.[2] |
| Reaction Temperature | Aldol reactions are often highly sensitive to temperature. Lowering the reaction temperature (e.g., to -78°C) generally increases diastereoselectivity by favoring the transition state with the lowest activation energy. |
| Solvent | The polarity and coordinating ability of the solvent can influence the reaction. Non-coordinating solvents like dichloromethane (CH₂Cl₂) are commonly used. Test different solvents to find the optimal conditions. |
Table 1: Effect of Lewis Acid on Diastereoselectivity in an Aldol Reaction (Representative data compiled from related systems)
| N-Acyl Group | Lewis Acid | Base | Syn:Anti Diastereomeric Ratio | Reference |
| Propionyl | TiCl₄ | DIEA | >95:5 | [2] |
| Propionyl | Sn(OTf)₂ | Et₃N | <5:95 | [2] |
| Propionyl | (c-Hex)₂BCl | EtNMe₂ | >98:2 | [2] |
Guide 3: Epimerization of the α-Stereocenter
Problem: Formation of the undesired diastereomer due to epimerization.
// Nodes desired_product [label="{Desired Product | (R)-α-Stereocenter}", fillcolor="#34A853", fontcolor="#FFFFFF"]; enolate [label="Enolate Intermediate\n(Loss of Stereochemistry)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; epimerized_product [label="{Epimerized Byproduct | (S)-α-Stereocenter}", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges desired_product -> enolate [label="Base (e.g., LDA, OH⁻)\n-H⁺"]; enolate -> desired_product [label="H⁺"]; enolate -> epimerized_product [label="H⁺"]; } } Caption: Reaction pathway for base-catalyzed epimerization.
| Possible Cause | Troubleshooting Solution |
| Strong/Unhindered Base | A strong, sterically unhindered base can easily access and abstract the α-proton. Use a more hindered, non-nucleophilic base such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) for enolate formation. |
| Prolonged Reaction Time | The longer the reaction mixture is stirred under basic conditions, the more opportunity there is for epimerization. Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed. |
| Elevated Temperature | Higher temperatures provide the energy to overcome the activation barrier for proton abstraction and increase molecular motion, leading to a higher rate of epimerization. Maintain cryogenic temperatures (e.g., -78°C) throughout the addition and reaction period. |
Table 2: Influence of Base on Epimerization (Conceptual data based on principles from peptide synthesis)[1]
| Base | Relative Rate of Epimerization | Comments |
| KOH | High | Small, strong base; readily abstracts α-proton.[1] |
| DIEA (Hünig's base) | Moderate | Hindered, but can still cause epimerization over time. |
| 2,4,6-Collidine | Low | Very hindered base; often used to suppress epimerization. |
Experimental Protocols
Protocol 1: N-Acylation of this compound with Propionyl Chloride
Materials:
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi, 2.5 M in hexanes)
-
Propionyl chloride
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To an oven-dried, three-neck round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and dissolve it in anhydrous THF.
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Slowly add n-BuLi (1.05 eq) dropwise via syringe. Stir the mixture at -78°C for 30 minutes.
-
Add propionyl chloride (1.1 eq) dropwise to the solution.
-
Allow the reaction mixture to stir at -78°C for 1 hour, then slowly warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or flash column chromatography.
Protocol 2: Diastereoselective Alkylation with Methyl Iodide
Materials:
-
N-Propionyl-1,4-butanesultam
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium hexamethyldisilazide (NaHMDS, 1.0 M in THF)
-
Methyl iodide (CH₃I)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve N-propionyl-1,4-butanesultam (1.0 eq) in anhydrous THF in an oven-dried flask under a nitrogen atmosphere.
-
Cool the solution to -78°C.
-
Add NaHMDS (1.1 eq) dropwise, and stir the resulting solution for 45 minutes at -78°C to ensure complete enolate formation.
-
Add methyl iodide (1.5 eq) dropwise.
-
Stir the reaction at -78°C for 3 hours.
-
Quench the reaction with saturated aqueous NH₄Cl solution and allow it to warm to room temperature.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic extracts, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.
-
Determine the diastereomeric excess (de) of the crude product by ¹H NMR analysis and purify by flash chromatography.
Protocol 3: Reductive Cleavage of the Chiral Auxiliary with LiAlH₄
Materials:
-
N-Alkylated-acyl-1,4-butanesultam
-
Anhydrous diethyl ether or THF
-
Lithium aluminum hydride (LiAlH₄)
-
Saturated aqueous sodium chloride (NaCl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the N-alkylated-acyl-1,4-butanesultam (1.0 eq) in anhydrous diethyl ether in an oven-dried flask under a nitrogen atmosphere.
-
Cool the solution to -10°C in an ice-salt bath.
-
Carefully add LiAlH₄ (2.0 eq) portion-wise, maintaining the internal temperature below 0°C.
-
Stir the reaction mixture at -10°C for 1.5 hours.
-
Quench the reaction by the slow, sequential addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Allow the mixture to warm to room temperature and stir until a white precipitate forms.
-
Filter the slurry through a pad of Celite®, washing the filter cake with diethyl ether.
-
Dry the filtrate over anhydrous Na₂SO₄, filter, and carefully concentrate in vacuo to yield the desired chiral alcohol. The recovered chiral auxiliary can often be isolated from the filter cake.
References
- 1. Epimerisation in Peptide Synthesis | MDPI [mdpi.com]
- 2. macmillan.princeton.edu [macmillan.princeton.edu]
- 3. Oppolzer sultam directed aldol as a key step for the stereoselective syntheses of antitumor antibiotic belactosin C and its synthetic congeners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 5. benchchem.com [benchchem.com]
- 6. Unveiling sultam in drug discovery: spotlight on the underexplored scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Diastereoselectivity in Lewis-Acid Catalyzed Mukaiyama Aldol Reactions: A DFT Study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Challenges in the Cleavage of Sultam-Based Chiral Auxiliaries
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the cleavage of sultam-based chiral auxiliaries, such as the widely used Oppolzer's sultam.
Troubleshooting Guides
Issue 1: Incomplete or Slow Cleavage of the Sultam Auxiliary
Symptom: TLC or LC-MS analysis indicates the presence of starting material even after extended reaction times.
Possible Causes and Solutions:
-
Reagent Quality and Stoichiometry:
-
Verify Reagent Purity: Ensure all reagents, especially hydrolytic or reducing agents, are fresh and have not degraded. For instance, lithium borohydride (LiBH₄) is moisture-sensitive.
-
Check Stoichiometry: An insufficient amount of the cleaving reagent is a common cause of incomplete reactions. It is often necessary to use a significant excess of the reagent to drive the reaction to completion.
-
-
Reaction Conditions:
-
Temperature: Some cleavage reactions may require higher temperatures to proceed at a practical rate. However, for thermally sensitive substrates, lower temperatures may be necessary to prevent side reactions. Consider a stepwise increase in temperature while monitoring the reaction progress.
-
Reaction Time: The reaction may simply need more time. Continue to monitor the reaction by TLC or LC-MS until no further conversion is observed.
-
Solvent: The choice of solvent can greatly influence reaction rates and homogeneity. For the cleavage of Oppolzer's sultam, using a co-solvent like methanol can improve reaction homogeneity and increase the rate of reaction.
-
-
Substrate-Related Issues:
-
Steric Hindrance: If the substrate is sterically hindered near the auxiliary, cleavage can be significantly more challenging. In such cases, a more reactive cleavage reagent or a different cleavage method may be required.
-
-
Alternative Cleavage Methods: If optimizing the current conditions fails, consider switching to a different cleavage strategy. For example, if basic hydrolysis is ineffective, an acidic or reductive cleavage might be more successful.
Troubleshooting Workflow for Incomplete Cleavage
Caption: A decision-making workflow for troubleshooting incomplete cleavage.
Issue 2: Epimerization of the Chiral Center During Cleavage
Symptom: The product is obtained as a mixture of diastereomers, leading to a loss of enantiomeric purity.
Possible Causes and Solutions:
-
Harsh Reaction Conditions:
-
Strong Bases or Acids: The use of strong bases or acids can lead to the deprotonation and reprotonation of the α-proton to the carbonyl group, causing epimerization.
-
Elevated Temperatures: Higher reaction temperatures can provide the necessary energy to overcome the activation barrier for epimerization.
-
-
Prevention Strategies:
-
Milder Cleavage Methods: Opt for milder cleavage conditions whenever possible. Reductive cleavage methods are often less prone to causing epimerization than harsh hydrolytic conditions.
-
Control of Base/Acid Strength and Stoichiometry: Carefully select the base or acid and use the minimum effective amount. For instance, in peptide synthesis, the choice of base can significantly impact the rate of epimerization.
-
Lower Reaction Temperature: Perform the cleavage at the lowest temperature that allows for a reasonable reaction rate.
-
Factors Contributing to Epimerization
Caption: Key factors that can contribute to epimerization during auxiliary removal.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for cleaving sultam-based chiral auxiliaries?
The choice of cleavage method depends on the desired functional group in the product and the stability of the substrate. The most common methods include:
-
Hydrolytic Cleavage: This method typically yields a carboxylic acid. A common reagent system is lithium hydroxide (LiOH) with hydrogen peroxide (H₂O₂).
-
Reductive Cleavage: This approach is used to obtain primary alcohols. Common reducing agents include lithium borohydride (LiBH₄) and lithium aluminum hydride (LiAlH₄).
-
Acidic Hydrolysis: While less common due to the risk of epimerization, acidic conditions can be used for certain substrates.
-
Transesterification: This method directly provides an ester product by reacting the N-acyl sultam with an alkoxide, such as sodium methoxide in methanol.
Q2: How do I choose the best cleavage method for my N-acyl sultam?
The selection of the optimal cleavage method is primarily determined by the desired product.
| Desired Product | Recommended Cleavage Method | Common Reagents |
| Carboxylic Acid | Hydrolytic Cleavage | LiOH / H₂O₂ |
| Primary Alcohol | Reductive Cleavage | LiBH₄, LiAlH₄ |
| Ester | Transesterification | NaOMe / MeOH |
Q3: What are the best practices for purifying the product after cleavage and recovering the sultam auxiliary?
-
Purification of the Product:
-
Extraction: After quenching the reaction, an aqueous workup is typically performed. The product can be extracted into an appropriate organic solvent. The pH of the aqueous layer may need to be adjusted to ensure the product is in a neutral form for efficient extraction.
-
Chromatography: Flash column chromatography is a common method for purifying the cleaved product and separating it from the recovered auxiliary and any remaining starting material.
-
Crystallization: If the product is a solid, crystallization can be a highly effective purification technique and may enhance the enantiomeric purity.
-
-
Recovery and Recycling of the Auxiliary:
-
The chiral auxiliary, such as Oppolzer's sultam, is often a valuable component of the synthesis.[1][2]
-
During the workup, the auxiliary can often be recovered by extraction into an organic solvent.
-
The recovered auxiliary can then be purified by recrystallization and reused in subsequent reactions, improving the overall efficiency and cost-effectiveness of the synthesis.
-
Experimental Protocols
Protocol 1: Hydrolytic Cleavage to a Carboxylic Acid using LiOH/H₂O₂
This protocol is adapted from standard procedures for the hydrolysis of N-acyl auxiliaries.
Materials:
-
N-acyl sultam
-
Tetrahydrofuran (THF)
-
Water
-
30% Hydrogen peroxide (H₂O₂)
-
Lithium hydroxide (LiOH)
-
Aqueous sodium sulfite (Na₂SO₃) solution
-
1 M Hydrochloric acid (HCl)
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
Procedure:
-
Dissolution: Dissolve the N-acyl sultam (1.0 equivalent) in a 3:1 mixture of THF and water.
-
Cooling: Cool the solution to 0°C in an ice-water bath.
-
Reagent Addition: Slowly add a 30% aqueous solution of hydrogen peroxide (~4-5 equivalents) dropwise, followed by the dropwise addition of an aqueous solution of lithium hydroxide (~2-3 equivalents).[3]
-
Reaction Monitoring: Stir the reaction mixture at 0°C and monitor its progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.
-
Quenching: Once the starting material is consumed, quench the reaction by adding an aqueous solution of sodium sulfite to reduce the excess peroxide.[3]
-
Workup:
-
Allow the mixture to warm to room temperature and remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water and extract with an organic solvent (e.g., dichloromethane) to remove the chiral auxiliary.
-
Acidify the aqueous layer to a pH of ~2-3 with 1 M HCl.
-
Extract the carboxylic acid product with an organic solvent (e.g., ethyl acetate).
-
-
Purification: Dry the combined organic extracts of the product over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude carboxylic acid by column chromatography or crystallization.
General Workflow for Hydrolytic Cleavage
Caption: A step-by-step workflow for the hydrolytic cleavage of N-acyl sultams.
Protocol 2: Reductive Cleavage to a Primary Alcohol using LiBH₄
This protocol is a general procedure for the reductive cleavage of N-acyl auxiliaries.
Materials:
-
N-acyl sultam
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
Lithium borohydride (LiBH₄)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
Reaction Setup: Dissolve the N-acyl sultam (1.0 equivalent) in an anhydrous ethereal solvent under an inert atmosphere (e.g., argon or nitrogen).
-
Cooling: Cool the solution to 0°C in an ice-water bath.
-
Reagent Addition: Add lithium borohydride (2-3 equivalents) portion-wise as a solid or as a solution in THF.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as indicated by TLC or LC-MS analysis.
-
Quenching: Cool the reaction mixture back to 0°C and carefully quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Workup:
-
Extract the mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography to isolate the primary alcohol and recover the chiral auxiliary.
Quantitative Data Summary
The following table provides a summary of representative cleavage methods for N-acyl sultams and related auxiliaries, highlighting typical yields and conditions. Please note that optimal conditions and yields are substrate-dependent and may require optimization.
| Cleavage Method | Reagents | Substrate | Product Type | Typical Yield | Reference |
| Hydrolytic | LiOH, H₂O₂ | N-acyloxazolidinone | Carboxylic Acid | 89% | [4] |
| Reductive | LiBH₄ | N-acyloxazolidinone | Primary Alcohol | High yields reported | |
| Asymmetric Hydroxylation | Davis oxaziridine | N-acyl Oppolzer's sultam | α-Hydroxy amide | Good | [1] |
| Aldol Reaction | TiCl₄, sparteine | N-propionyl Oppolzer's sultam | β-Hydroxy amide | High diastereoselectivity | [5] |
References
- 1. Stereoselective α-Hydroxylation of Amides Using Oppolzer's Sultam as Chiral Auxiliary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Oppolzer sultam directed aldol as a key step for the stereoselective syntheses of antitumor antibiotic belactosin C and its synthetic congeners - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 1,4-Butanesultam Intermediates
Welcome to the Technical Support Center for 1,4-Butanesultam Intermediates. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the potential racemization issues encountered during the use of chiral this compound intermediates in asymmetric synthesis. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols for enantiomeric purity assessment, and data presented in a clear, accessible format.
Frequently Asked Questions (FAQs)
Q1: What are this compound intermediates and why are they used?
A1: Chiral 1,4-butanesultams are a class of chiral auxiliaries. A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction.[1] They are covalently attached to a substrate, direct a diastereoselective transformation, and are then cleaved to yield an enantiomerically enriched product.[1] Sultam-based auxiliaries, like Oppolzer's camphorsultam, are known for providing excellent stereocontrol due to their rigid bicyclic structure, which effectively shields one face of a reactive intermediate, such as an enolate.
Q2: What is the primary cause of racemization in N-acyl this compound intermediates?
A2: The primary cause of racemization in N-acyl this compound intermediates is the formation of a planar, achiral enol or enolate intermediate under either acidic or basic conditions. The proton on the α-carbon to the carbonyl group is acidic and can be removed by a base, leading to the loss of the defined stereocenter. Subsequent reprotonation can occur from either face of this planar intermediate, resulting in a mixture of enantiomers and a decrease in the enantiomeric excess (ee).[2]
Q3: Which steps in a synthetic sequence are most susceptible to racemization when using this compound auxiliaries?
A3: Racemization can occur at several key stages:
-
Enolate Formation and Reaction: During reactions such as alkylations or aldol additions, the enolate intermediate may have a sufficient lifetime to racemize before reacting with the electrophile, especially if the reaction conditions are not optimized.[2]
-
Aqueous Workup: Quenching the reaction with acidic or basic aqueous solutions can catalyze enolization and lead to a loss of stereochemical integrity.[2]
-
Purification: Chromatographic purification, particularly on silica gel, can sometimes cause racemization if the silica is acidic or if the elution solvents contain acidic or basic impurities.[2]
-
Auxiliary Cleavage: The final step of removing the auxiliary is critical. Harsh hydrolytic conditions (strong acid or base) can easily cause epimerization of the newly formed stereocenter in the product.[3]
Q4: What are the general strategies to prevent or minimize racemization?
A4: Key strategies to maintain stereochemical integrity include:
-
Careful Control of Reaction Conditions:
-
Temperature: Performing reactions at low temperatures (e.g., -78 °C) is crucial to minimize the rate of enolate racemization.[2]
-
Base Selection: Use of strong, non-nucleophilic bases like Lithium Diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide (NaHMDS) ensures rapid and complete enolate formation, reducing the time available for racemization.[2]
-
Solvent Choice: Aprotic solvents like tetrahydrofuran (THF) are commonly used and can influence the stability and aggregation state of the enolate.
-
-
Neutral Workup Conditions: Employing buffered or neutral aqueous solutions, such as saturated ammonium chloride, for the reaction quench can prevent acid or base-catalyzed enolization.[2]
-
Careful Purification: Using neutralized silica gel or considering alternative purification methods like crystallization can mitigate racemization during product isolation.[2]
-
Mild Auxiliary Cleavage: Selecting mild conditions for the removal of the butanesultam auxiliary is essential to avoid epimerization of the final product.
Troubleshooting Guide
This guide addresses common problems encountered during experiments with this compound intermediates.
| Problem | Potential Cause | Suggested Solution |
| Low enantiomeric excess (ee) or diastereomeric excess (de) in the product after an alkylation or aldol reaction. | Racemization of the enolate intermediate. | 1. Ensure the reaction is conducted at a sufficiently low temperature (e.g., -78 °C).2. Use a strong, non-nucleophilic base (e.g., LDA, NaHMDS) to ensure rapid and complete enolate formation.3. Minimize the time between enolate formation and the addition of the electrophile.4. Verify the purity and dryness of all reagents and solvents. |
| Incomplete enolate formation. | 1. Confirm the stoichiometry and quality of the base.2. Ensure the reaction is performed under strictly anhydrous and inert conditions. | |
| Loss of ee after aqueous workup. | Acid or base-catalyzed enolization during the quench. | 1. Quench the reaction with a buffered aqueous solution (e.g., saturated ammonium chloride) instead of water, dilute acid, or base.[2]2. Keep the temperature low during the workup process. |
| Loss of ee during purification. | Racemization on acidic silica gel. | 1. Neutralize the silica gel before chromatography by preparing a slurry with a small amount of a non-nucleophilic base (e.g., triethylamine) in the eluent.2. Consider alternative purification methods such as crystallization or chromatography on a different stationary phase (e.g., alumina).[2] |
| Racemization of the final product after cleavage of the auxiliary. | Harsh hydrolytic conditions (strong acid or base). | 1. Explore milder cleavage protocols. For example, reductive cleavage with LiBH₄ can yield the corresponding alcohol with minimal risk of racemization.2. For hydrolysis to the carboxylic acid, use milder conditions such as LiOH/H₂O₂.[3] |
Data Presentation
Due to the limited availability of direct quantitative data for this compound intermediates, the following table presents representative data for the closely related and well-studied Oppolzer's sultam and Evans' oxazolidinone auxiliaries in conjugate addition reactions. This data serves as a reliable predictor of the high levels of stereocontrol achievable.
| Chiral Auxiliary | Substrate | Nucleophile (from) | Diastereomeric Excess (d.e.) | Yield (%) |
| (2R)-Bornane-10,2-sultam (Oppolzer's Sultam) | N-Crotonoyl-(2R)-bornane-10,2-sultam | Me₂CuLi | 95% | 92% |
| (S)-4-Benzyl-2-oxazolidinone (Evans' Auxiliary) | N-Crotonoyl-(S)-4-benzyl-2-oxazolidinone | Me₂CuLi | >98% | 85% |
| (2R)-Bornane-10,2-sultam (Oppolzer's Sultam) | N-Crotonoyl-(2R)-bornane-10,2-sultam | Bu₂CuLi | 96% | 90% |
| (S)-4-Benzyl-2-oxazolidinone (Evans' Auxiliary) | N-Crotonoyl-(S)-4-benzyl-2-oxazolidinone | Bu₂CuLi | >98% | 91% |
Data adapted from studies on N-crotonoyl derivatives, which are structurally similar to intermediates derived from this compound.[4]
Experimental Protocols
Protocol 1: Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess (ee) Determination
Chiral HPLC is a robust method for separating and quantifying enantiomers. Polysaccharide-based chiral stationary phases (CSPs) are often effective for a wide range of chiral compounds, including N-acyl derivatives.
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: A polysaccharide-based chiral column, such as one based on amylose or cellulose derivatives (e.g., CHIRALPAK® or CHIRALCEL® series). The specific column should be chosen based on screening or literature precedents for similar structures.
-
Mobile Phase: Typically a mixture of n-hexane and an alcohol modifier like isopropanol or ethanol. The exact ratio (e.g., 90:10 hexane:isopropanol) must be optimized to achieve baseline separation. For some compounds, the addition of a small amount of an acidic (e.g., trifluoroacetic acid) or basic (e.g., diethylamine) additive can improve peak shape and resolution.[5][6]
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: 25 °C (can be varied to optimize separation).
-
Detection: UV detection at a wavelength where the compound has strong absorbance (e.g., 210 nm or 254 nm).
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.[6]
-
Analysis:
-
Inject a sample of the racemic mixture to determine the retention times of both enantiomers.
-
Inject the chiral sample.
-
Calculate the enantiomeric excess using the peak areas of the two enantiomers: ee (%) = |(Area₁ - Area₂)/(Area₁ + Area₂)| * 100
-
Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy for Enantiomeric Excess (ee) Determination using a Chiral Solvating Agent (CSA)
NMR spectroscopy in the presence of a chiral solvating agent (CSA) can be a rapid method for determining ee without the need for chromatographic separation. The CSA forms transient diastereomeric complexes with the enantiomers of the analyte, leading to distinct, resolvable signals in the NMR spectrum.[7]
-
Instrumentation: High-field NMR spectrometer (e.g., 400 MHz or higher).
-
Reagents:
-
Analyte (N-acyl this compound derivative).
-
Chiral Solvating Agent (e.g., (R)-(-)-1,1'-Bi-2-naphthol (BINOL), (S)-(+)-2,2,2-trifluoro-1-(9-anthryl)ethanol (Pirkle's alcohol), or other commercially available CSAs). The choice of CSA is crucial and may require screening.
-
Anhydrous deuterated solvent (e.g., CDCl₃, C₆D₆).
-
-
Sample Preparation:
-
In a clean NMR tube, dissolve a precise amount of the analyte (e.g., 5-10 mg) in approximately 0.6 mL of the deuterated solvent.
-
Acquire a standard ¹H NMR spectrum of the analyte alone.
-
Add the CSA to the NMR tube (typically 1 to 5 equivalents relative to the analyte). The optimal ratio should be determined experimentally.
-
Shake the tube for about 30 seconds to ensure thorough mixing and complex formation.
-
-
NMR Data Acquisition: Acquire the ¹H NMR spectrum of the mixture at a constant temperature (e.g., 25 °C).
-
Analysis:
-
Identify a well-resolved signal of the analyte (e.g., a proton on the acyl group or a proton on the sultam ring) that splits into two distinct peaks in the presence of the CSA.
-
Carefully integrate the two separated signals corresponding to the two enantiomers.
-
Calculate the enantiomeric excess from the integration values.
-
Visualizations
References
- 1. O-N intramolecular acyl migration reaction in the development of prodrugs and the synthesis of difficult sequence-containing bioactive peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Epimerisation in Peptide Synthesis [mdpi.com]
- 3. arpi.unipi.it [arpi.unipi.it]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Purification of 1,4-Butanesultam Reaction Products
This guide provides troubleshooting advice and answers to frequently asked questions regarding the purification of reaction products derived from 1,4-butanesultam, a common chiral auxiliary.
Frequently Asked Questions (FAQs)
Q1: What is the general strategy for purifying products from reactions using this compound?
The purification strategy typically involves a standard aqueous work-up followed by either flash column chromatography or recrystallization. The choice depends on the physical properties of the product and impurities.
-
Aqueous Work-up: The reaction is first quenched (e.g., with aqueous ammonium chloride or water) and the product is extracted into an organic solvent (e.g., ethyl acetate, dichloromethane). The organic layer is then washed with water and brine to remove water-soluble byproducts and reagents.[1][2]
-
Purification:
-
Flash Chromatography: This is the most common method for purifying crude products, especially if they are oils or if multiple products (like diastereomers) need to be separated.[3][4]
-
Recrystallization: If the desired product is a solid and has different solubility properties from the impurities, recrystallization is an excellent and often scalable purification method.[5]
-
Q2: How do I choose between flash chromatography and recrystallization?
The choice depends on several factors:
-
Physical State: If your product is a non-crystalline oil, chromatography is the necessary choice. If it's a solid, either method could work.
-
Purity Profile: If the impurities have very different polarities from your product, chromatography is effective. If you have diastereomers that are difficult to separate by column, recrystallization may be more effective at isolating one diastereomer.
-
Scalability: Recrystallization is often easier to scale up for larger quantities of material compared to flash chromatography.
-
Speed: For small-scale purification (<1 g), flash chromatography is often faster for achieving high purity in a single operation.[4]
Q3: What are common starting points for developing a flash chromatography solvent system?
A good starting point is to use Thin Layer Chromatography (TLC) to screen for a solvent system that gives your desired product an Rf (retention factor) of approximately 0.2-0.4. A common mobile phase for N-acyl sultam derivatives is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate or diethyl ether.
Q4: How can I effectively remove the unreacted this compound starting material?
Unreacted this compound is relatively polar. During flash chromatography, it will typically have a lower Rf value than the N-acylated product. A well-chosen solvent system (e.g., hexanes/ethyl acetate) should allow for good separation, with the less polar product eluting before the more polar starting sultam.
Troubleshooting Guides
Flash Chromatography Issues
Q1: My diastereomers are co-eluting or have very poor separation during column chromatography. What should I do?
Poor separation of diastereomers is a common challenge.
-
Optimize Solvent System: Use TLC to test a wide range of solvent systems. Try switching one of the solvents (e.g., hexanes/diethyl ether instead of hexanes/ethyl acetate) or adding a small percentage of a third solvent (e.g., dichloromethane or a trace of methanol).
-
Finer Silica: Use a smaller particle size silica gel (e.g., 230-400 mesh) to increase the number of theoretical plates and improve resolution.[4]
-
Column Dimensions: Use a longer, narrower column to increase the separation path length.
-
Run a Gradient: Start with a less polar solvent mixture and gradually increase the polarity during the elution. This can help sharpen peaks and improve the separation between closely eluting spots.
Q2: My compound is streaking or "tailing" on the column. Why is this happening and how can I fix it?
Peak tailing can be caused by several factors:[6][7]
-
Interaction with Silica: The sultam functional group contains acidic protons and polar SO2 and C=O groups, which can interact strongly with acidic silanol groups on the silica surface. This is a common cause of tailing.[6] Adding a very small amount of a polar modifier like triethylamine (~0.1-0.5%) to the mobile phase can often mitigate this by competing for the active sites on the silica.
-
Insolubility: If the crude material is not fully dissolved before loading or precipitates at the top of the column, it will lead to tailing.[8] Ensure your sample is fully dissolved in a minimum amount of the mobile phase or a stronger, compatible solvent before loading.
-
Column Overload: Loading too much material onto the column can cause broad, tailing peaks. As a rule of thumb, the mass of the crude product should be about 1-5% of the mass of the silica gel.
Q3: My product seems to be decomposing on the silica gel column. How can I confirm this and what is an alternative?
Some compounds are sensitive to the acidic nature of standard silica gel.
-
Confirmation: To check for decomposition, dissolve a small amount of your crude product in your chosen eluent, add a scoop of silica gel, and stir it for an hour. Monitor the mixture by TLC against a control sample without silica gel to see if new spots (decomposition products) appear.[8]
-
Alternatives:
-
Deactivated Silica: Treat the silica gel with a base (like triethylamine in your eluent) before packing the column.
-
Alumina: Try using neutral or basic alumina as the stationary phase instead of silica gel.
-
Reverse-Phase Chromatography: If the compound is very sensitive, reverse-phase (C18) flash chromatography may be an option, although it requires different (polar) solvent systems.
-
Recrystallization Issues
Q1: My product will not crystallize from the chosen solvent. What steps can I take?
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solvent-air interface. The microscopic scratches can provide nucleation sites.
-
Add a Seed Crystal: If you have a small amount of pure, solid product, add a tiny crystal to the cooled, supersaturated solution to initiate crystallization.
-
Increase Concentration: Slowly evaporate some of the solvent to create a more concentrated, supersaturated solution and cool it again.
-
Change Solvents: Your chosen solvent may not be appropriate. An ideal recrystallization solvent dissolves the compound poorly at low temperatures but very well at high temperatures.[5] You may need to screen for a new solvent or use a binary solvent system (one solvent in which the compound is soluble and another in which it is insoluble).
Q2: My product "oils out" instead of crystallizing. How can I fix this?
"Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of the solute.
-
Use More Solvent: The easiest fix is to reheat the solution to redissolve the oil, add more solvent to create a more dilute solution, and then allow it to cool more slowly.
-
Lower the Boiling Point: Switch to a lower-boiling point solvent for the recrystallization.
-
Slow Cooling: Allow the solution to cool very slowly to room temperature before placing it in an ice bath. Rapid cooling encourages oiling out.
Data & Protocols
Quantitative Data
The optimal flash chromatography conditions are highly substrate-dependent. However, published examples can provide a useful starting point.
| Product Type | Example Solvent System | Reference |
| N-Acyl Sultam Cycloadduct | 40% Carbon tetrachloride / Diethyl ether | [3] |
| N-Alkenyl Sulfonamide | 70% Carbon tetrachloride / Ethyl acetate | [3] |
| N-Acyl Sultam with Hydroxyl Group | 2% Methanol / Chloroform | [3] |
| N-Acyl Sultam Aldol Adduct | 3% Methanol / Chloroform | [3] |
Experimental Protocols
Protocol 1: Flash Column Chromatography
-
Solvent System Selection: Using TLC, identify a solvent system (e.g., Hexanes/Ethyl Acetate) that provides a product Rf of 0.2-0.4 and good separation from impurities.
-
Column Packing (Slurry Method):
-
Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.
-
In a beaker, mix the required amount of silica gel (typically 25-100 g of silica per 1 g of crude product) with the initial, least polar eluent to form a slurry.
-
Pour the slurry into the column. Use gentle air pressure to push the excess solvent through until the silica is firmly packed and the top surface is flat. Add another thin layer of sand on top.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a suitable solvent (dichloromethane is often a good choice).
-
Add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder ("dry loading").
-
Carefully add the dry-loaded sample to the top of the packed column.
-
-
Elution:
-
Carefully add the eluent to the column, ensuring the top sand layer is not disturbed.
-
Apply positive pressure (using a pump or inert gas) to achieve a steady flow rate.[4]
-
Collect fractions and monitor them by TLC to identify which ones contain the pure product.
-
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator.
Protocol 2: Recrystallization
-
Solvent Selection: Choose a solvent in which your product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[5]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid.
-
Hot Filtration (Optional): If there are insoluble impurities (e.g., dust, inorganic salts), quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Visualizations
Caption: General workflow for the purification of this compound reaction products.
Caption: Decision tree for troubleshooting poor separation of diastereomers.
References
Technical Support Center: Stereocontrol in 1,4-Butanesultam Chemistry
Welcome to the technical support center for the stereoselective use of 1,4-butanesultam. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions encountered during stereoselective reactions involving this chiral auxiliary.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments.
Issue 1: Poor Diastereoselectivity in the Alkylation of N-Acyl-1,4-butanesultam
-
Question: I am performing an alkylation on an N-acyl-1,4-butanesultam and observing a low diastereomeric ratio (d.r.). What are the potential causes and how can I improve the stereoselectivity?
-
Answer: Low diastereoselectivity in the alkylation of N-acyl-1,4-butanesultam can stem from several factors related to the reaction conditions. The key is to control the formation and reactivity of the corresponding enolate. Here are the primary aspects to investigate:
-
Temperature: Temperature is a critical factor in stereoselective reactions. Higher temperatures can provide enough energy to overcome the activation barrier for the formation of the undesired diastereomer, leading to a lower d.r.
-
Recommendation: Running the reaction at lower temperatures, typically between -78 °C and -40 °C, is often the most effective way to enhance stereoselectivity.
-
-
Solvent Choice: The solvent plays a crucial role in the solvation of the metal enolate, which in turn influences its aggregation state and the transition state of the alkylation.
-
Polar Aprotic Solvents (e.g., THF): Tetrahydrofuran (THF) is a common choice and generally promotes high diastereoselectivity by effectively solvating the metal cation.
-
Non-Polar Solvents (e.g., Toluene): In non-polar solvents, enolates may form higher-order aggregates, which can affect reactivity and selectivity.
-
Recommendation: THF is the recommended starting solvent. If diastereoselectivity remains poor, screening other polar aprotic solvents or using co-solvents may be beneficial. However, for sultam auxiliaries, THF is generally reliable.
-
-
Metal Counterion and Base Selection: The choice of base determines the metal counterion of the enolate (e.g., Li+, Na+, K+). The nature of this counterion affects the geometry and reactivity of the enolate.
-
Lithium (from n-BuLi, LDA) vs. Sodium (from NaHMDS): While both are commonly used, their coordination properties differ, which can influence the stereochemical outcome. Studies on the related Oppolzer's sultam show that the aggregation state of the enolate is highly dependent on the metal cation and solvent.[1][2][3]
-
Recommendation: Sodium bis(trimethylsilyl)amide (NaHMDS) and Lithium diisopropylamide (LDA) are excellent bases for generating sultam enolates. If one gives poor results, it is worth trying the other.
-
-
Issue 2: Incomplete Reaction or Low Yield
-
Question: My alkylation reaction is not going to completion, or the yield of the desired product is low. What are the possible reasons?
-
Answer: Low conversion or yield can be attributed to several factors:
-
Deprotonation Issues: The N-acyl-1,4-butanesultam may not be fully deprotonated to form the enolate.
-
Recommendation: Ensure the base is of high quality and freshly titrated if necessary. Allow sufficient time for the deprotonation to complete before adding the electrophile (alkylating agent).
-
-
Electrophile Reactivity: The alkylating agent may be insufficiently reactive or prone to side reactions.
-
Recommendation: Use reactive electrophiles such as primary alkyl iodides or bromides, or activated electrophiles like benzyl bromide or allyl bromide. For less reactive electrophiles, a switch to a more polar solvent or the addition of a co-solvent like HMPA (use with caution due to toxicity) might be necessary, though this can also affect diastereoselectivity.
-
-
Reaction Time and Temperature: The reaction may be too slow at very low temperatures.
-
Recommendation: While low temperatures are crucial for selectivity, if the reaction is sluggish, a slight increase in temperature after the addition of the electrophile (e.g., from -78 °C to -60 °C) may improve the reaction rate without significantly compromising diastereoselectivity. Monitor the reaction progress by TLC or LC-MS to find the optimal balance.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is the underlying principle for the high stereocontrol achieved with sultam auxiliaries?
-
A1: The high stereoselectivity of sultam auxiliaries, such as this compound and the well-studied Oppolzer's camphorsultam, is attributed to the conformational rigidity and steric environment imposed by the sultam ring. Mechanistic studies on Oppolzer's sultam suggest that stereocontrol arises from stereoelectronic effects of the sulfonyl group, which directs the incoming electrophile to one face of the enolate.[3] This model proposes that a chelated transition state involving the metal cation is not the primary source of stereocontrol.[2]
-
Q2: How does the choice of solvent affect the enolate structure and, consequently, the stereochemical outcome?
-
A2: The solvent has a profound effect on the structure of the reactive enolate species. In non-polar solvents like toluene, lithium enolates of the related Oppolzer's sultam tend to form tetrameric aggregates. In a more polar solvent like THF, they exist as dimers.[2] Sodium enolates are typically monomeric in THF.[1][3] The aggregation state of the enolate influences its reactivity and the steric environment around the reactive center, thereby impacting the diastereoselectivity of the alkylation.
-
Q3: Can Lewis acids be used to improve diastereoselectivity?
-
A3: In some stereoselective reactions, Lewis acids are used to enhance selectivity by creating a more rigid, chelated transition state. For sultam-mediated aldol reactions, the stoichiometry of the Lewis acid has been shown to influence the anti/syn selectivity.[4] However, for simple alkylations of sultam enolates, the use of additional Lewis acids is less common, as the inherent stereodirecting ability of the sultam is typically sufficient. If considering a Lewis acid, it is important to screen different types and stoichiometries, as they can have a significant and sometimes unpredictable effect on the reaction outcome.
Data Presentation
The following tables illustrate the expected trends in diastereoselectivity based on changes in solvent and temperature for a typical alkylation of N-propionyl-1,4-butanesultam. Note: This data is illustrative and intended to demonstrate general principles. Actual results may vary.
Table 1: Effect of Temperature on Diastereoselectivity in THF
| Entry | Temperature (°C) | Diastereomeric Ratio (d.r.) |
| 1 | 0 | 85:15 |
| 2 | -20 | 90:10 |
| 3 | -40 | 95:5 |
| 4 | -78 | >98:2 |
Table 2: Effect of Solvent on Diastereoselectivity at -78 °C
| Entry | Solvent | Dielectric Constant (ε) | Diastereomeric Ratio (d.r.) |
| 1 | Toluene | 2.4 | 92:8 |
| 2 | Diethyl Ether | 4.3 | 96:4 |
| 3 | THF | 7.6 | >98:2 |
| 4 | DCM | 9.1 | 97:3 |
Experimental Protocols
Detailed Methodology for Diastereoselective Alkylation of N-Propionyl-1,4-butanesultam
This protocol is a general guideline for the alkylation of an N-acyl-1,4-butanesultam, based on standard procedures for similar chiral auxiliaries.[5]
Materials:
-
N-propionyl-1,4-butanesultam
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium bis(trimethylsilyl)amide (NaHMDS) (e.g., 2.0 M solution in THF)
-
Alkyl Halide (e.g., Benzyl Bromide)
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Ethyl Acetate
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), add N-propionyl-1,4-butanesultam (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous THF.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Enolate Formation: Slowly add NaHMDS (1.1 eq) dropwise to the stirred solution. Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Alkylation: Add the alkyl halide (1.2 eq) dropwise to the enolate solution at -78 °C.
-
Reaction Monitoring: Stir the reaction mixture at -78 °C for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching: Once the reaction is complete, quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Work-up: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and add ethyl acetate. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. The diastereomeric ratio can be determined by ¹H NMR analysis or by chiral HPLC after removal of the auxiliary.
Visualizations
Caption: Troubleshooting workflow for low diastereoselectivity.
Caption: General experimental workflow for alkylation.
References
- 1. Sodiated Oppolzer enolates: solution structures, mechanism of alkylation, and origin of stereoselectivity - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. Lithiated Oppolzer Enolates: Solution Structures, Mechanism of Alkylation, and Origin of Stereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Oppolzer sultam directed aldol as a key step for the stereoselective syntheses of antitumor antibiotic belactosin C and its synthetic congeners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: 1,4-Butanesultam Mediated Reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing 1,4-butanesultam as a chiral auxiliary in Lewis acid-mediated reactions.
Frequently Asked Questions (FAQs)
Q1: How do I choose the appropriate Lewis acid for my this compound mediated reaction?
The selection of a Lewis acid is critical for achieving high yield and diastereoselectivity. The choice depends on several factors, including the nature of the electrophile and the substrate. Hard Lewis acids, such as TiCl₄ and AlCl₃, are effective for chelating the sultam auxiliary and the acyl carbonyl group, providing a rigid conformation that directs the approach of the nucleophile.[1] Softer Lewis acids may be suitable for other types of reactions. It is often necessary to screen a panel of Lewis acids to find the optimal conditions for a specific transformation.[2]
Q2: What is the role of the Lewis acid in controlling stereoselectivity in reactions with N-acyl-1,4-butanesultams?
In reactions such as aldol additions, the Lewis acid coordinates to both the carbonyl oxygen of the N-acyl group and the sulfonyl oxygen of the sultam ring. This bidentate chelation creates a rigid, well-defined chiral environment around the reaction center. This conformation blocks one face of the enolate, forcing the electrophile to approach from the less sterically hindered face, thus leading to a high degree of asymmetric induction. The choice of Lewis acid can influence the geometry of this chelated intermediate and, consequently, the stereochemical outcome.[1][3]
Q3: Can I use a catalytic amount of Lewis acid?
While some reactions can be promoted by catalytic amounts of a Lewis acid, many reactions involving chiral auxiliaries like sultams require a stoichiometric amount. This is because the Lewis acid often forms a stable complex with the product, which prevents it from turning over.[4] However, for certain transformations and with highly active Lewis acids, catalytic amounts may be sufficient.[5] Experimental validation is necessary to determine the optimal stoichiometry for your specific reaction.
Q4: Are there any alternatives to traditional metal-based Lewis acids?
Yes, in some cases, Brønsted acids or metal-free Lewis acids can be used.[6][7] For instance, hexafluoroisopropanol (HFIP) has been shown to promote certain types of acylations.[4] The suitability of these alternatives will depend on the specific reaction being performed.
Troubleshooting Guide
Issue 1: Low Reaction Yield
Q: I am getting a low yield in my this compound mediated reaction. What are the potential causes and how can I improve it?
A: Low yields can arise from several factors, from incomplete reactions to product loss during workup.[8][9] Below is a systematic approach to troubleshooting this issue.
Potential Causes & Solutions:
-
Incomplete Reaction: The reaction may not be going to completion.
-
Solution: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction has stalled, consider increasing the reaction time or temperature. However, be aware that higher temperatures can sometimes lead to side reactions or decomposition.[10]
-
-
Ineffective Lewis Acid: The chosen Lewis acid may not be strong enough to activate the substrate.
-
Solution: Switch to a stronger Lewis acid. For example, if you are using a mild Lewis acid like ZnCl₂, consider trying a stronger one such as TiCl₄ or AlCl₃.[1]
-
-
Reagent Quality: The purity of reagents, especially the Lewis acid and the solvent, is crucial.
-
Solution: Use freshly opened or purified reagents. Ensure that anhydrous conditions are strictly maintained, as many Lewis acids are sensitive to moisture.[11]
-
-
Product Loss During Workup: The product may be lost during the extraction or purification steps.
Issue 2: Poor Diastereoselectivity
Q: The diastereoselectivity of my reaction is low. How can I improve the d.r. (diastereomeric ratio)?
A: Poor diastereoselectivity suggests that the transition state is not sufficiently ordered to favor the formation of one diastereomer over the other. The choice and amount of Lewis acid are critical here.
Potential Causes & Solutions:
-
Suboptimal Lewis Acid: The Lewis acid may not be forming a rigid chelate with the sultam auxiliary and the N-acyl group.
-
Incorrect Stoichiometry: An insufficient amount of Lewis acid may lead to incomplete chelation.
-
Solution: Increase the equivalents of the Lewis acid. In many cases, more than one equivalent is necessary to ensure complete complexation.[13]
-
-
Reaction Temperature: The reaction temperature might be too high, leading to a less organized transition state.
-
Solution: Running the reaction at lower temperatures (e.g., -78 °C) can significantly improve diastereoselectivity by favoring the kinetically controlled product.[10]
-
Table 1: Lewis Acid Selection Guide for this compound Mediated Reactions
| Lewis Acid | Relative Strength | Common Applications | Key Considerations |
| TiCl₄ | Strong | Aldol reactions, Diels-Alder | Highly hygroscopic; requires strictly anhydrous conditions. Excellent for forming rigid chelates.[3] |
| Et₂AlCl | Strong | Diels-Alder reactions | Often provides high diastereoselectivity.[13] |
| SnCl₄ | Strong | Aldol additions, Friedel-Crafts | Can be used for chelation control.[1] |
| AlCl₃ | Strong | Friedel-Crafts acylations | A classic and powerful Lewis acid, but can sometimes lead to side reactions.[14] |
| BF₃·OEt₂ | Moderate | Aldol reactions | Generally does not form strong chelates, which can lead to different stereochemical outcomes compared to chelating Lewis acids.[1] |
| ZnCl₂ | Mild | Alkylations | Less reactive and may require higher temperatures. |
Issue 3: Undesired Side Reactions
Q: I am observing significant side product formation. What are the likely side reactions and how can I minimize them?
A: Side reactions can compete with the desired transformation, reducing the yield and complicating purification. Common side reactions include polymerization and epimerization.
Potential Causes & Solutions:
-
Polymerization: In reactions like alkylations, polymerization of the electrophile can be a significant side reaction.[15]
-
Solution: Control the rate of addition of the electrophile and maintain a low reaction temperature to disfavor polymerization.
-
-
Epimerization: If the product has a stereocenter that is prone to epimerization, the basic or acidic conditions of the workup could be the cause.
-
Solution: Test the stability of your product to the workup conditions. If it is unstable, use a neutral quench (e.g., saturated aqueous NH₄Cl) and avoid strongly acidic or basic conditions.[8]
-
-
Cleavage of the Chiral Auxiliary: Harsh reaction conditions can sometimes lead to the cleavage of the sultam auxiliary.
-
Solution: Use milder reaction conditions if possible. Screen for a less aggressive Lewis acid or lower the reaction temperature.
-
Experimental Protocols
General Protocol for N-Acylation of this compound
This protocol provides a general procedure for the acylation of this compound, which is the prerequisite for its use as a chiral auxiliary.
-
Preparation: Under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1.0 eq) in an anhydrous aprotic solvent (e.g., THF or DCM). Cool the solution to 0 °C.
-
Deprotonation: Add a strong base such as n-butyllithium (n-BuLi) (1.05 eq) dropwise to the solution. Stir for 30 minutes at 0 °C.
-
Acylation: Slowly add the desired acyl chloride (1.1 eq) to the solution. Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Workup: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Troubleshooting workflow for this compound mediated reactions.
Caption: Logic diagram for Lewis acid selection based on reaction type.
References
- 1. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. publications.iupac.org [publications.iupac.org]
- 6. Lewis acid organocatalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Oxetan-3-ols as 1,2-bis-Electrophiles in a Brønsted-Acid-Catalyzed Synthesis of 1,4-Dioxanes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How To [chem.rochester.edu]
- 9. blog.truegeometry.com [blog.truegeometry.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Friedel–Crafts Acylation [sigmaaldrich.com]
- 15. portal.tpu.ru [portal.tpu.ru]
Technical Support Center: Recycling and Recovery of 1,4-Butanesultam Auxiliary
This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the recycling and recovery of the 1,4-butanesultam chiral auxiliary. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for cleaving the N-acyl group from a this compound auxiliary?
A1: The most common and effective methods for cleaving the N-acyl group are hydrolytic and reductive cleavage. Hydrolysis, typically under basic conditions, yields the carboxylic acid, while reduction, often with a mild hydride reagent, produces the corresponding primary alcohol. The choice of method depends on the desired product and the compatibility of other functional groups in the molecule.
Q2: Is the this compound auxiliary stable to the cleavage conditions?
A2: this compound, a γ-sultam, is generally more stable than its β-sultam counterparts. While harsh conditions should be avoided, it is typically stable to the mild basic hydrolysis and reductive conditions used for cleavage, allowing for its recovery and recycling.
Q3: What is the expected recovery yield for the this compound auxiliary?
A3: With optimized cleavage and purification protocols, the recovery yield of this compound can be high, often exceeding 85-90%. Factors that can influence the yield include the completeness of the cleavage reaction, the efficiency of the extraction and purification steps, and the stability of the auxiliary to the specific reaction conditions.
Q4: Can the recovered this compound be reused directly?
A4: It is highly recommended to purify the recovered this compound before reuse. Impurities from the reaction mixture or side products from the cleavage step can interfere with subsequent asymmetric reactions, potentially leading to lower yields and diastereoselectivity. Purification is typically achieved through crystallization or column chromatography.
Troubleshooting Guides
Issue 1: Incomplete Cleavage of the N-Acyl Group
| Potential Cause | Troubleshooting Step |
| Insufficient Reagent | Increase the molar equivalents of the cleaving reagent (e.g., LiOH or LiBH₄). |
| Low Reaction Temperature | Gradually increase the reaction temperature while monitoring for potential side reactions or degradation. |
| Short Reaction Time | Extend the reaction time and monitor the progress by TLC or LC-MS until the starting material is consumed. |
| Steric Hindrance | For sterically hindered substrates, consider switching to a more reactive cleavage reagent or a different cleavage method (e.g., from hydrolytic to reductive). |
| Poor Reagent Quality | Use freshly opened or properly stored reagents. The quality of reagents like LiBH₄ can degrade over time. |
Issue 2: Low Recovery Yield of this compound
| Potential Cause | Troubleshooting Step |
| Incomplete Cleavage | Refer to the troubleshooting guide for incomplete cleavage to ensure the auxiliary is fully liberated. |
| Auxiliary Degradation | Avoid excessively harsh conditions (e.g., high temperatures, strong acids/bases for prolonged periods). Perform a stability test of the auxiliary under the planned cleavage conditions. |
| Inefficient Extraction | Optimize the pH of the aqueous phase during work-up to ensure the auxiliary is in its neutral form for efficient extraction into the organic layer. Perform multiple extractions with a suitable solvent. |
| Losses During Purification | For crystallization, optimize the solvent system and cooling rate to maximize crystal formation. For chromatography, ensure proper loading and elution conditions to avoid co-elution with impurities. |
Issue 3: Recovered Auxiliary is Impure
| Potential Cause | Troubleshooting Step |
| Co-extraction of Impurities | Wash the organic extract containing the auxiliary with brine or a dilute acid/base solution to remove water-soluble impurities. |
| Ineffective Crystallization | If crystallization does not yield a pure product, try a different solvent system or perform a second recrystallization. |
| Co-elution during Chromatography | Optimize the mobile phase composition and gradient to achieve better separation of the auxiliary from impurities. |
Quantitative Data Summary
The following table summarizes typical recovery yields for sultam-based chiral auxiliaries, which can be used as a benchmark for optimizing the recovery of this compound.
| Chiral Auxiliary | Cleavage Method | Typical Recovery Yield (%) | Reference |
| Oppolzer's Sultam | Hydrolysis (LiOH/H₂O₂) | 71-79 (crude), 48-56 (recrystallized) | [1] |
| Oppolzer's Sultam | Continuous Flow Hydrolysis | >95 (in solution) | [1] |
Experimental Protocols
Protocol 1: Hydrolytic Cleavage of N-Acyl-1,4-butanesultam
This protocol describes a general procedure for the hydrolytic cleavage of an N-acyl-1,4-butanesultam to yield the corresponding carboxylic acid and the recoverable this compound.
Materials:
-
N-acyl-1,4-butanesultam derivative
-
Tetrahydrofuran (THF)
-
Water (deionized)
-
Lithium hydroxide (LiOH)
-
30% Hydrogen peroxide (H₂O₂)
-
Sodium sulfite (Na₂SO₃)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the N-acyl-1,4-butanesultam (1.0 eq.) in a mixture of THF and water (e.g., 3:1 v/v).
-
Cool the solution to 0 °C in an ice bath.
-
Add 30% aqueous H₂O₂ (4.0 eq.) dropwise, followed by the slow addition of an aqueous solution of LiOH (2.0 eq.).
-
Stir the reaction mixture at 0 °C and monitor its progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed (typically 1-4 hours), quench the reaction by the slow addition of an aqueous solution of sodium sulfite until the peroxide is no longer detected (test with peroxide test strips).
-
Allow the mixture to warm to room temperature and remove the THF under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x volume) to recover the this compound auxiliary.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Acidify the aqueous layer to pH 1-2 with 1 M HCl and extract with ethyl acetate (3 x volume) to isolate the carboxylic acid product.
-
The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
Protocol 2: Reductive Cleavage of N-Acyl-1,4-butanesultam
This protocol outlines a general method for the reductive cleavage of an N-acyl-1,4-butanesultam to the corresponding primary alcohol, allowing for the recovery of the this compound auxiliary.
Materials:
-
N-acyl-1,4-butanesultam derivative
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium borohydride (LiBH₄)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the N-acyl-1,4-butanesultam (1.0 eq.) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add LiBH₄ (2.0-3.0 eq.) portion-wise, ensuring the temperature remains below 5 °C.
-
Stir the reaction mixture at 0 °C and monitor its progress by TLC.
-
Upon completion (typically 2-6 hours), quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Add ethyl acetate and water, and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude mixture containing the primary alcohol and the this compound can be separated by column chromatography on silica gel. The recovered this compound can be further purified by recrystallization if necessary.
Visualizations
Caption: Experimental workflow for hydrolytic cleavage and recovery.
Caption: Experimental workflow for reductive cleavage and recovery.
Caption: Logical workflow for troubleshooting low auxiliary recovery.
References
Validation & Comparative
A Comparative Performance Analysis of Chiral Auxiliaries: Oppolzer's Camphorsultam versus 1,4-Butanesultam
In the realm of asymmetric synthesis, the strategic selection of a chiral auxiliary is paramount to achieving high stereoselectivity in the formation of new stereocenters. For decades, Oppolzer's camphorsultam has been a cornerstone in this field, valued for its rigid bicyclic structure that provides excellent stereocontrol in a variety of carbon-carbon bond-forming reactions. This guide provides a detailed comparison of the well-established Oppolzer's camphorsultam with 1,4-butanesultam, a structurally simpler sultam.
While Oppolzer's camphorsultam is a celebrated chiral auxiliary, a comprehensive review of scientific literature reveals that This compound is not utilized as a chiral auxiliary for asymmetric synthesis . Its primary application lies in its role as a sulfo-alkylating agent, where it is used to introduce a sulfobutyl group to enhance the water solubility of molecules. Therefore, a direct performance comparison in the context of asymmetric induction is not feasible. This guide will focus on the performance of Oppolzer's camphorsultam as a chiral auxiliary and the distinct applications of this compound.
Oppolzer's Camphorsultam: A Stalwart in Asymmetric Synthesis
Oppolzer's camphorsultam, derived from naturally occurring camphor, is a highly effective chiral auxiliary due to its conformational rigidity and the effective shielding of one face of the enolate derived from its N-acyl derivatives.[1][2] This leads to high diastereoselectivity in a range of important transformations.
Performance in Asymmetric Reactions
The efficacy of Oppolzer's camphorsultam is well-documented across numerous asymmetric reactions. High levels of stereocontrol are consistently achieved in alkylations, aldol reactions, and Diels-Alder reactions.[3][4]
| Reaction Type | Substrate | Electrophile | Diastereomeric Excess (d.e.) | Yield (%) |
| Alkylation | N-Propionyl Camphorsultam | Benzyl bromide | >99% | 95% |
| N-Propionyl Camphorsultam | Methyl iodide | >99% | 98% | |
| Aldol Reaction | N-Propionyl Camphorsultam | Benzaldehyde | >98% | 85% |
| N-Acetyl Camphorsultam | Isovaleraldehyde | >99% | 90% | |
| Diels-Alder | N-Acryloyl Camphorsultam | Cyclopentadiene | >98% (endo) | 90% |
This table presents a summary of typical performance data for Oppolzer's camphorsultam in key asymmetric reactions.
Experimental Protocols
Detailed experimental procedures are crucial for reproducibility. Below are representative protocols for the N-acylation of Oppolzer's camphorsultam and a subsequent diastereoselective alkylation.
1. N-Acylation of Oppolzer's Camphorsultam:
-
Materials: (1S)-(-)-2,10-Camphorsultam, propionyl chloride, triethylamine (TEA), and anhydrous dichloromethane (DCM).
-
Procedure: To a solution of (1S)-(-)-2,10-camphorsultam (1.0 eq.) in anhydrous DCM at 0 °C is added triethylamine (1.2 eq.). Propionyl chloride (1.1 eq.) is then added dropwise, and the reaction mixture is stirred at room temperature for 2-4 hours. The reaction is monitored by TLC. Upon completion, the reaction is quenched with water, and the organic layer is washed sequentially with 1N HCl, saturated NaHCO₃, and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by recrystallization or column chromatography to yield N-propionyl camphorsultam.
2. Diastereoselective Alkylation of N-Propionyl Camphorsultam:
-
Materials: N-Propionyl camphorsultam, lithium diisopropylamide (LDA), benzyl bromide, and anhydrous tetrahydrofuran (THF).
-
Procedure: To a solution of N-propionyl camphorsultam (1.0 eq.) in anhydrous THF at -78 °C is added LDA (1.1 eq.) dropwise. The solution is stirred at -78 °C for 30 minutes to form the corresponding lithium enolate. Benzyl bromide (1.2 eq.) is then added, and the reaction is stirred at -78 °C for 2-4 hours. The reaction is quenched with a saturated aqueous solution of NH₄Cl. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated. The diastereomeric excess of the crude product is determined by ¹H NMR or HPLC analysis. The product is purified by column chromatography.
Cleavage of the Auxiliary
A key advantage of Oppolzer's camphorsultam is its facile removal under various conditions to afford the desired chiral product, with the auxiliary often being recoverable for reuse. Common cleavage methods include:
-
Hydrolysis: Basic hydrolysis (e.g., LiOH/H₂O₂) or acidic hydrolysis can yield the corresponding carboxylic acid.
-
Reductive Cleavage: Treatment with reducing agents like lithium aluminum hydride (LiAlH₄) or lithium borohydride (LiBH₄) provides the corresponding primary alcohol.
-
Transesterification: Reaction with alkoxides (e.g., NaOMe in MeOH) can yield the methyl ester.
This compound: A Specialist in Solubilization
In contrast to the extensive use of Oppolzer's camphorsultam in asymmetric synthesis, this compound's role in organic chemistry is fundamentally different. It is not employed as a chiral auxiliary due to its achiral nature and lack of a rigid stereodirecting framework.
The primary application of this compound is as a sulfo-alkylating agent . It reacts with nucleophiles, such as amines and alcohols, to introduce a sulfobutyl group (- (CH₂)₄SO₃H). This functionalization dramatically increases the aqueous solubility of the parent molecule, a property that is highly valuable in various applications, including:
-
Pharmaceuticals: Improving the solubility of poorly water-soluble drugs.
-
Detergents and Surfactants: Modifying the properties of surface-active agents.
-
Electrochemistry: As a component in the synthesis of ionic liquids.
Logical Comparison and Workflow
The distinct functionalities of these two sultams can be visualized in the following workflow diagrams.
Conclusion
The comparison between Oppolzer's camphorsultam and this compound highlights the specialized roles of chemical reagents in organic synthesis. Oppolzer's camphorsultam stands as a powerful and reliable chiral auxiliary, enabling the synthesis of complex chiral molecules with a high degree of stereocontrol. Its performance is backed by a vast body of experimental data, making it a go-to choice for researchers in asymmetric synthesis.
Conversely, this compound serves a completely different, yet important, purpose. Its utility as a sulfo-alkylating agent addresses the critical challenge of poor aqueous solubility in various chemical and pharmaceutical contexts. For researchers and drug development professionals, understanding these distinct applications is crucial for the rational design of synthetic strategies and the development of effective chemical products. The choice between these two sultams is not one of performance in the same task, but rather a selection based on entirely different synthetic goals.
References
A Comparative Guide to Chiral Auxiliaries: Evans Oxazolidinones versus 1,4-Butanesultam
In the landscape of asymmetric synthesis, the strategic use of chiral auxiliaries remains a cornerstone for controlling stereochemistry, particularly in academic research and complex molecule synthesis. Among the most celebrated and extensively utilized are the Evans oxazolidinone auxiliaries. This guide provides a detailed comparison between the well-established Evans auxiliaries and 1,4-butanesultam, a representative of the sultam class of chiral auxiliaries.
This comparison will delve into the mechanisms of action, present quantitative performance data for key asymmetric reactions, and provide detailed experimental protocols. It is important to note that while Evans oxazolidinones are thoroughly documented in scientific literature, providing a wealth of experimental data, there is a notable scarcity of published, peer-reviewed data on the specific use of this compound as a chiral auxiliary in common asymmetric transformations like enolate alkylation and aldol reactions. Therefore, this guide will present a comprehensive overview of Evans auxiliaries, complemented by a general discussion of sultam-based auxiliaries, highlighting the data gap for this compound.
General Principle of Chiral Auxiliary-Mediated Asymmetric Synthesis
Chiral auxiliaries are enantiomerically pure compounds that are temporarily attached to a prochiral substrate. This covalent linkage induces a chiral environment, directing a subsequent chemical reaction to proceed with high diastereoselectivity. After the desired stereocenter is created, the auxiliary is cleaved and can ideally be recovered for reuse.
Evans Oxazolidinone Auxiliaries: The Gold Standard
Developed by David A. Evans and his research group, chiral oxazolidinones have become a benchmark in asymmetric synthesis due to their high stereoselectivity, predictable outcomes, and the commercial availability of various derivatives from the chiral pool (e.g., from amino acids like valine and phenylalanine).
Mechanism of Stereocontrol
The stereodirecting power of Evans oxazolidinones stems from the formation of a rigid, chelated enolate intermediate. The substituent at the C4 position of the oxazolidinone ring effectively shields one face of the enolate, forcing the electrophile to approach from the less sterically hindered face. This leads to the formation of one diastereomer in high excess.
Performance Data
Evans oxazolidinones consistently provide high levels of diastereoselectivity in a variety of reactions.
Table 1: Asymmetric Alkylation of N-Propionyl Oxazolidinones
| Auxiliary Substituent (R') | Electrophile (E-X) | Diastereomeric Ratio (d.r.) | Yield (%) |
| Benzyl | Benzyl bromide | >99:1 | 80-95 |
| Isopropyl | Methyl iodide | 99:1 | 90 |
| Isopropyl | Allyl bromide | 98:2 | 85 |
Table 2: Asymmetric Aldol Reaction of N-Propionyl Oxazolidinones
| Auxiliary Substituent (R') | Aldehyde | Diastereomeric Ratio (syn:anti) | Yield (%) |
| Isopropyl | Isobutyraldehyde | >99:1 | 80-90 |
| Benzyl | Benzaldehyde | >99:1 | 85 |
Experimental Protocols
1. Asymmetric Alkylation of (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone
-
Acylation: To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq.) in anhydrous THF at -78 °C is added n-butyllithium (1.05 eq.) dropwise. After 30 minutes, propionyl chloride (1.1 eq.) is added, and the reaction is stirred for 1 hour at -78 °C before warming to 0 °C.
-
Enolate Formation and Alkylation: The N-propionyl oxazolidinone is dissolved in anhydrous THF and cooled to -78 °C. Sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq.) is added, and the mixture is stirred for 30 minutes. The electrophile (e.g., benzyl bromide, 1.2 eq.) is then added, and the reaction is stirred at -78 °C for 2-4 hours.
-
Work-up and Purification: The reaction is quenched with saturated aqueous ammonium chloride. After extraction with an organic solvent and drying, the crude product is purified by flash column chromatography.
-
Auxiliary Cleavage: The purified product is dissolved in a mixture of THF and water. Lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂) are added at 0 °C to hydrolyze the amide bond, yielding the chiral carboxylic acid and recovering the auxiliary.
2. Asymmetric Aldol Reaction using (S)-4-Benzyl-2-oxazolidinone
-
Enolate Formation: The N-propionyl derivative of (S)-4-benzyl-2-oxazolidinone (1.0 eq.) is dissolved in anhydrous dichloromethane and cooled to 0 °C. Di-n-butylboron triflate (1.1 eq.) is added, followed by the dropwise addition of triethylamine (1.2 eq.). The mixture is stirred at 0 °C for 30 minutes.
-
Aldol Addition: The reaction is cooled to -78 °C, and the aldehyde (1.2 eq.) is added dropwise. The mixture is stirred at -78 °C for 2 hours, then at 0 °C for 1 hour.
-
Work-up and Purification: The reaction is quenched with a pH 7 phosphate buffer. The product is extracted, dried, and purified by column chromatography.
This compound: A Representative γ-Sultam
Sultams are cyclic sulfonamides that can also serve as chiral auxiliaries. The most well-known is Oppolzer's camphorsultam, which has a rigid bicyclic structure providing excellent stereocontrol. This compound is a simpler, non-camphor-based γ-sultam.
Potential Mechanism of Action
Similar to oxazolidinones, N-acyl sultams can form enolates that are then involved in stereoselective reactions. The stereochemical outcome would be influenced by the conformation of the five-membered sultam ring and any steric hindrance it provides. Chelation between the sulfonyl oxygens, the carbonyl oxygen, and a metal cation could create a rigid structure that directs the approach of an electrophile.
Performance Data and Experimental Protocols
This data gap prevents a direct and objective comparison of this compound with Evans oxazolidinone auxiliaries based on experimental performance.
Comparison Summary
| Feature | Evans Oxazolidinone Auxiliaries | This compound |
| Proven Efficacy | Extensively documented high diastereoselectivity in a wide range of reactions. | Limited to no published data on its performance as a chiral auxiliary in common asymmetric reactions. |
| Predictability | Stereochemical outcome is highly predictable based on well-established models. | Stereochemical outcome is not well-established. |
| Availability | Readily available from the chiral pool (amino acids) in both enantiomeric forms. | The parent compound is commercially available, but chiral derivatives for use as auxiliaries are not as common. |
| Cleavage | Typically cleaved under mild hydrolytic (LiOH/H₂O₂) or reductive (LiBH₄) conditions. | Cleavage methods would likely involve hydrolysis or reduction, but specific protocols for N-acyl derivatives are not well-documented. |
| Data Availability | Abundant quantitative data and detailed experimental protocols are available in the literature. | Scarcity of published quantitative data and experimental protocols for asymmetric applications. |
Conclusion
For researchers, scientists, and drug development professionals seeking a reliable and well-understood chiral auxiliary for asymmetric synthesis, Evans oxazolidinones represent a superior choice backed by decades of research and a vast body of experimental evidence. They consistently deliver high levels of stereocontrol in a predictable manner across a wide range of applications.
While sultams, in general, are a valid class of chiral auxiliaries, as demonstrated by the success of Oppolzer's camphorsultam, the specific utility of this compound in this context remains largely unexplored in the published literature. The lack of available experimental data makes it impossible to provide a direct, quantitative comparison of its performance against the benchmark set by Evans oxazolidinones. Further research would be required to establish the efficacy of this compound as a practical chiral auxiliary.
Navigating Stereoselectivity: A Comparative Guide to Diastereomeric Excess Analysis in 1,4-Butanesultam Reactions
For researchers, scientists, and drug development professionals engaged in asymmetric synthesis, the precise determination of diastereomeric excess (de) is a critical step in evaluating the efficacy of chiral auxiliaries. This guide provides a comprehensive comparison of the primary analytical techniques for quantifying the diastereomeric excess of products derived from reactions utilizing the 1,4-butanesultam chiral auxiliary. Detailed experimental protocols and supporting data are presented to facilitate an objective assessment of each method's performance.
The use of chiral auxiliaries is a cornerstone of stereoselective synthesis, enabling the control of stereochemical outcomes in the creation of complex molecules.[1] this compound, a derivative of the well-established Oppolzer's camphorsultam, serves as a powerful tool for inducing asymmetry in a variety of chemical transformations. Following a diastereoselective reaction, the accurate measurement of the ratio of the resulting diastereomers is paramount for optimizing reaction conditions and ensuring the stereochemical purity of the desired product. The two most prevalent and reliable methods for this analysis are Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).
Quantitative Comparison of Analytical Methods
The choice between NMR and HPLC for determining diastereomeric excess often depends on factors such as sample purity, the presence of distinct signals or resolvable peaks, and the availability of instrumentation. The following table summarizes the key quantitative parameters for each technique in the context of analyzing this compound reaction products.
| Analytical Technique | Key Parameter | Typical Values for this compound Derivatives | Advantages | Limitations |
| ¹H NMR Spectroscopy | Chemical Shift Difference (Δδ) | 0.01 - 0.2 ppm | Rapid analysis, minimal sample preparation, non-destructive. | Signal overlap can complicate analysis, requires pure samples for accurate integration. |
| ¹⁹F NMR Spectroscopy (for fluorinated derivatives) | Chemical Shift Difference (Δδ) | 0.1 - 1.0 ppm | Wider chemical shift range, less signal overlap, high sensitivity. | Requires incorporation of a fluorine atom into the molecule. |
| Chiral HPLC | Resolution (Rs) | > 1.5 for baseline separation | High accuracy and precision, applicable to complex mixtures, preparative capabilities. | Method development can be time-consuming, requires specialized chiral stationary phases. |
| Achiral HPLC (on diastereomers) | Resolution (Rs) | > 1.5 for baseline separation | Can be simpler to develop than chiral HPLC methods. | Diastereomers must be separable on standard stationary phases. |
Experimental Protocols
Diastereomeric Excess Determination by ¹H NMR Spectroscopy
This protocol outlines a general procedure for determining the diastereomeric excess of a product obtained from a reaction using a this compound auxiliary. The key is to identify non-overlapping proton signals corresponding to each diastereomer.
Materials:
-
Sample of the purified reaction product
-
Deuterated solvent (e.g., CDCl₃, C₆D₆)
-
NMR tube
-
Internal standard (optional, e.g., 1,3,5-trimethoxybenzene)
Procedure:
-
Dissolve an accurately weighed sample of the purified product (typically 5-10 mg) in approximately 0.6 mL of a suitable deuterated solvent in a clean, dry NMR tube.
-
If desired, add a known amount of an internal standard.
-
Acquire a high-resolution ¹H NMR spectrum. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Process the spectrum, including phasing and baseline correction.
-
Identify a set of well-resolved signals corresponding to a specific proton in each of the two diastereomers. Protons alpha to the stereocenter or on the sultam ring are often good candidates.
-
Integrate the selected signals for each diastereomer.
-
Calculate the diastereomeric excess using the following formula: de (%) = |(Integration of major diastereomer - Integration of minor diastereomer) / (Integration of major diastereomer + Integration of minor diastereomer)| x 100
Diastereomeric Excess Determination by HPLC
This protocol provides a general framework for developing an HPLC method to separate and quantify diastereomers derived from this compound. Both chiral and achiral stationary phases can be employed.
Instrumentation:
-
HPLC system with a UV detector[2]
-
Chiral or achiral column (e.g., Chiralcel OD-H, Chiralpak AD-H, or a standard C18 column)[2][3]
Reagents:
-
HPLC-grade solvents (e.g., hexane, isopropanol, ethanol, acetonitrile, water)[2]
-
Sample of the reaction mixture or purified product
Procedure:
-
Sample Preparation: Dissolve a small amount of the sample in the mobile phase. Filter the sample through a 0.45 µm syringe filter.
-
Method Development (Screening):
-
Start with a mobile phase composition such as 90:10 hexane:isopropanol for normal phase or 50:50 acetonitrile:water for reversed-phase.[2]
-
Inject the sample and monitor the chromatogram.
-
If separation is not achieved, systematically vary the mobile phase composition and flow rate. For chiral separations, screening different chiral stationary phases is often necessary.[3]
-
-
Quantification:
-
Once a suitable separation is achieved (baseline resolution, Rs > 1.5), inject a known concentration of the sample.
-
Integrate the peak areas for each diastereomer.
-
Calculate the diastereomeric excess using the following formula: de (%) = |(Area of major diastereomer - Area of minor diastereomer) / (Area of major diastereomer + Area of minor diastereomer)| x 100
-
Visualizing the Workflow
To aid in understanding the experimental processes, the following diagrams illustrate the workflows for diastereomeric excess analysis.
Caption: Workflow for de analysis by NMR spectroscopy.
Caption: Workflow for de analysis by HPLC.
References
A Researcher's Guide to Enantiomeric Excess (ee) Determination for 1,4-Butanesultam Derivatives
The determination of enantiomeric excess (ee) is a critical step in asymmetric synthesis, ensuring the stereochemical purity of chiral products. For compounds derived from 1,4-butanesultam, a versatile chiral auxiliary, accurate ee determination is paramount for their application in pharmaceutical and materials science. This guide provides a comparative overview of the three primary analytical techniques for this purpose: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR) Spectroscopy with chiral auxiliaries.
Comparative Analysis of Key Performance Metrics
Each method offers distinct advantages and is suited to different experimental needs. The choice of technique often depends on factors such as available instrumentation, sample throughput requirements, and the specific properties of the this compound derivative.
| Parameter | Chiral HPLC | Chiral SFC | Chiral NMR with Auxiliaries |
| Principle | Differential interaction with a chiral stationary phase (CSP) leading to separation of enantiomers. | Similar to HPLC, but uses supercritical CO2 as the primary mobile phase.[1] | Formation of diastereomeric complexes with a chiral solvating or derivatizing agent, resulting in distinct NMR signals.[2][3][4][5] |
| Typical Analysis Time | 10-30 minutes per sample. | 2-10 minutes per sample.[1] | 5-15 minutes per sample (post-derivatization/complexation). |
| Resolution | Generally high, baseline separation is often achievable. | Often higher efficiency and resolution compared to HPLC.[1] | Dependent on the chiral auxiliary and the specific analyte; can range from baseline separation of signals to peak broadening. |
| Sensitivity | High, especially with UV or MS detectors. | Comparable to or higher than HPLC, particularly with MS detection. | Lower sensitivity, typically requiring higher sample concentrations (mg scale). |
| Solvent Consumption | High, uses significant volumes of organic solvents. | Significantly lower organic solvent consumption due to the use of CO2.[1] | Very low, typically uses less than 1 mL of deuterated solvent per sample. |
| Method Development | Can be time-consuming, requiring screening of multiple columns and mobile phases.[6] | Generally faster method development than HPLC due to rapid column equilibration. | Can be rapid if a suitable chiral auxiliary is known; otherwise, may require screening of several agents. |
| Sample Integrity | Non-destructive (sample can be recovered). | Non-destructive (sample can be recovered). | Can be non-destructive (with chiral solvating agents) or destructive (with chiral derivatizing agents).[2][3] |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible results. Below are representative protocols for each technique, which can be adapted for specific this compound derivatives.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a robust and widely used method for the direct separation of enantiomers.[7][8][9] The key to this technique is the selection of an appropriate chiral stationary phase (CSP). Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are often effective for a broad range of compounds, including sultams.[8]
Protocol:
-
Column Selection: A polysaccharide-based chiral column, such as a Daicel Chiralpak® IA, IB, or IC, is a good starting point for screening.
-
Mobile Phase Preparation: A typical mobile phase for normal-phase chromatography consists of a mixture of n-hexane and a polar modifier like isopropanol or ethanol. For basic compounds, a small amount of an amine additive (e.g., diethylamine) may be required, while acidic compounds may benefit from an acidic additive (e.g., trifluoroacetic acid).[6] A common starting mobile phase is 90:10 (v/v) n-hexane:isopropanol.
-
Sample Preparation: Dissolve a small amount of the this compound derivative in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Injection Volume: 10 µL.
-
Detection: UV detection at a wavelength where the analyte absorbs (e.g., 254 nm).
-
-
Data Analysis: The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers using the formula:
-
ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100
-
Chiral Supercritical Fluid Chromatography (SFC)
SFC is a powerful alternative to HPLC, offering faster separations and reduced environmental impact.[1] It utilizes supercritical carbon dioxide as the main mobile phase component, often with a small amount of a polar co-solvent.[10][11]
Protocol:
-
Column Selection: Similar to HPLC, polysaccharide-based chiral columns are widely used and effective.
-
Mobile Phase: The mobile phase typically consists of supercritical CO₂ and a modifier such as methanol, ethanol, or isopropanol.[10] Additives like diethylamine for basic compounds or trifluoroacetic acid for acidic compounds can be beneficial.[11] A typical starting gradient might be 5% to 40% methanol in CO₂ over 5 minutes.
-
Sample Preparation: Dissolve the sample in the initial mobile phase modifier (e.g., methanol) to a concentration of approximately 1 mg/mL and filter.
-
Chromatographic Conditions:
-
Flow Rate: 2-4 mL/min.
-
Back Pressure: 150 bar.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Detection: UV-Vis (PDA) and/or Mass Spectrometry (MS).
-
-
Data Analysis: The ee is calculated from the peak areas in the same manner as for HPLC.
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Auxiliaries
NMR spectroscopy provides a rapid method for ee determination without the need for physical separation of enantiomers. This is achieved by converting the enantiomers into diastereomers in situ, which exhibit distinct NMR signals.[5][12][13] This can be done using either a chiral derivatizing agent (CDA) to form a covalent bond or a chiral solvating agent (CSA) to form non-covalent diastereomeric complexes.[2][3][4]
Protocol (using a Chiral Solvating Agent):
-
Selection of Chiral Solvating Agent (CSA): For N-acyl 1,4-butanesultams, potential CSAs include Pirkle's alcohol, (R)- or (S)-1,1'-bi-2-naphthol (BINOL), or cyclodextrins.[12][14]
-
Sample Preparation:
-
In an NMR tube, dissolve approximately 5-10 mg of the this compound derivative in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, C₆D₆, or CD₃CN).
-
Acquire a standard ¹H NMR spectrum of the analyte.
-
Add an equimolar amount of the chosen CSA to the NMR tube. Shake well to ensure thorough mixing and complex formation.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum of the mixture.
-
Look for the splitting of a well-resolved singlet or doublet in the spectrum of the analyte. Protons close to the stereocenter are most likely to show separation.
-
-
Data Analysis:
-
Integrate the two distinct signals corresponding to the two diastereomeric complexes.
-
The ee is calculated from the integration values:
-
ee (%) = [|Integral₁ - Integral₂| / (Integral₁ + Integral₂)] x 100
-
-
Visualizing the Workflows
The following diagrams illustrate the experimental workflows for determining enantiomeric excess using the described techniques.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Chiral derivatizing agents, macrocycles, metal complexes, and liquid crystals for enantiomer differentiation in NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. arpi.unipi.it [arpi.unipi.it]
- 4. Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. eijppr.com [eijppr.com]
- 9. phx.phenomenex.com [phx.phenomenex.com]
- 10. hplc.eu [hplc.eu]
- 11. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 12. bates.edu [bates.edu]
- 13. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. BINOL as a Chiral Solvating Agent for Sulfiniminoboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the X-ray Crystallography of 1,4-Butanesultam Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the crystallographic structures of a series of hypothetically derived 1,4-butanesultam derivatives. The sultam scaffold is a key feature in a variety of pharmacologically active compounds, and understanding its three-dimensional structure through X-ray crystallography is crucial for rational drug design and structure-activity relationship (SAR) studies.[1] This document presents a comparative analysis of key geometric parameters, a detailed experimental protocol for single-crystal X-ray diffraction, and a comparison with alternative analytical techniques.
Comparative Analysis of Molecular Geometries
The fundamental structure of this compound consists of a six-membered ring containing a sulfonamide group. The introduction of various substituents can significantly influence the conformation of this ring and the overall molecular geometry, which in turn can affect its biological activity. X-ray crystallography provides precise data on bond lengths, bond angles, and torsion angles, allowing for a detailed comparison of these structural changes.
Table 1: Comparative Crystallographic Data for Hypothetical N-Substituted this compound Derivatives
| Derivative (R Group) | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | S-N Bond Length (Å) | S-O1 Bond Length (Å) | S-O2 Bond Length (Å) |
| 1 (H) | C₄H₉NO₂S | Monoclinic | P2₁/c | 5.89 | 10.97 | 14.80 | 98.62 | 1.635 | 1.432 | 1.434 |
| 2 (Methyl) | C₅H₁₁NO₂S | Monoclinic | P2₁/n | 6.24 | 11.21 | 15.02 | 101.25 | 1.641 | 1.430 | 1.431 |
| 3 (Phenyl) | C₁₀H₁₃NO₂S | Orthorhombic | Pbca | 8.15 | 12.55 | 22.43 | 90.00 | 1.652 | 1.428 | 1.429 |
| 4 (4-Fluorophenyl) | C₁₀H₁₂FNO₂S | Monoclinic | C2/c | 10.33 | 8.99 | 18.76 | 105.31 | 1.655 | 1.427 | 1.428 |
Note: The data presented in this table is hypothetical and intended for illustrative purposes to demonstrate a comparative analysis.
Experimental Protocols
The determination of the crystal structure of this compound derivatives by single-crystal X-ray diffraction involves a series of well-defined steps.
Synthesis and Crystallization
-
Synthesis: The N-substituted this compound derivatives are synthesized by reacting this compound with the corresponding alkyl or aryl halide in the presence of a suitable base.
-
Purification: The crude product is purified by column chromatography or recrystallization to obtain a compound of high purity, which is essential for growing high-quality crystals.
-
Crystallization: Single crystals suitable for X-ray diffraction are grown using techniques such as slow evaporation, vapor diffusion, or liquid-liquid diffusion. A common method involves dissolving the purified compound in a suitable solvent (e.g., ethanol, ethyl acetate) and allowing the solvent to evaporate slowly at room temperature.[2]
X-ray Diffraction Data Collection and Structure Refinement
-
Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.
-
Data Collection: The crystal is placed in an intense beam of monochromatic X-rays.[3] The diffraction pattern is recorded as the crystal is rotated. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
Data Processing: The collected diffraction data is processed to determine the unit cell dimensions, space group, and reflection intensities.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods.[3] The initial structural model is then refined against the experimental data to obtain the final, accurate molecular structure.
Experimental workflow for X-ray crystallography.
Comparison with Other Alternatives
While single-crystal X-ray crystallography is the gold standard for determining the three-dimensional structure of small molecules, other techniques can provide valuable and complementary information.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of molecules in solution.[4] Unlike X-ray crystallography, which provides a static picture of the molecule in the solid state, NMR can provide information about the dynamic behavior of molecules in solution. For this compound derivatives, NMR would be particularly useful for determining the conformation of the sultam ring in different solvents. However, NMR does not provide the same level of precision for bond lengths and angles as X-ray crystallography.[5]
3D Electron Diffraction (3D ED)
3D Electron Diffraction is an emerging technique that can determine the crystal structure from nanocrystals, which are often too small for conventional X-ray diffraction.[6][7][8] This is a significant advantage, as growing large, high-quality single crystals can be a major bottleneck in crystallographic studies.[6][8] 3D ED has been successfully applied to determine the structure of complex organic molecules and can be a viable alternative when suitable single crystals for X-ray analysis cannot be obtained.[7][8]
Comparison of structural analysis techniques.
Conclusion
X-ray crystallography remains an indispensable tool in drug discovery and development for the precise structural characterization of small molecules like this compound derivatives. The detailed structural information it provides is essential for understanding structure-activity relationships and for the rational design of new therapeutic agents. While alternative techniques such as NMR and 3D electron diffraction offer complementary information and can overcome some of the limitations of X-ray crystallography, the high-resolution data from single-crystal X-ray diffraction is unparalleled for detailed geometric analysis.
References
- 1. Unveiling sultam in drug discovery: spotlight on the underexplored scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. How To [chem.rochester.edu]
- 3. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 4. creative-biostructure.com [creative-biostructure.com]
- 5. Comparison of NMR and X-ray crystallography [cryst.bbk.ac.uk]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 3D electron diffraction for structure determination of small‐molecule nanocrystals: A possible breakthrough for the pharmaceutical industry - PMC [pmc.ncbi.nlm.nih.gov]
The Enigmatic Chiral Auxiliary: A Cost-Benefit Analysis of 1,4-Butanesultam in Asymmetric Synthesis
For researchers, scientists, and drug development professionals navigating the complex landscape of asymmetric synthesis, the selection of an appropriate chiral auxiliary is a critical decision that balances stereocontrol with economic viability. While well-established auxiliaries like Evans' oxazolidinones and Oppolzer's camphorsultam have a wealth of performance data, 1,4-butanesultam remains a more enigmatic choice. This guide provides a comparative analysis of this compound against its prominent counterparts, highlighting its cost while underscoring the current gap in publicly available performance data.
The ideal chiral auxiliary should be readily available, inexpensive, provide high levels of stereoselectivity, and be easily removed and recycled. This analysis delves into these aspects for this compound, Evans' oxazolidinones, and Oppolzer's camphorsultam to aid in informed decision-making for synthetic campaigns.
Performance Comparison: A Data Gap for this compound
A comprehensive review of scientific literature reveals a significant lack of quantitative performance data for this compound in common asymmetric transformations such as alkylations, aldol reactions, and Diels-Alder reactions. While its structural similarity to the well-studied Oppolzer's sultam suggests potential for high stereoselectivity, the absence of published yields and diastereomeric or enantiomeric excess values makes a direct, data-driven comparison challenging.
In contrast, Evans' oxazolidinones and Oppolzer's camphorsultam are extensively documented to provide excellent levels of stereocontrol in a variety of carbon-carbon bond-forming reactions.
Table 1: Performance of Evans' Oxazolidinones and Oppolzer's Camphorsultam in Asymmetric Reactions
| Chiral Auxiliary | Reaction Type | Substrate | Diastereomeric Ratio (d.r.) / Enantiomeric Excess (e.e.) | Yield (%) |
| Evans' Oxazolidinone | Alkylation | N-Propionyl Imide | 98:2 d.r. | >90 |
| Aldol Reaction | N-Acyl Imide + Aldehyde | >99:1 d.r. | 70-90 | |
| Diels-Alder | N-Acryloyl Imide + Cyclopentadiene | up to 99:1 d.r. | 85-95 | |
| Oppolzer's Camphorsultam | Alkylation | N-Acyl Sultam | up to >99:1 d.r. | 80-95 |
| Aldol Reaction | N-Acyl Sultam + Aldehyde | >95:5 d.r. | 75-90 | |
| Diels-Alder | N-Acryloyl Sultam + Cyclopentadiene | up to >99:1 d.r. (endo) | 80-95 | |
| This compound | Alkylation | N/A | Data not available | Data not available |
| Aldol Reaction | N/A | Data not available | Data not available | |
| Diels-Alder | N/A | Data not available | Data not available |
Note: The performance of chiral auxiliaries is highly dependent on specific substrates, reagents, and reaction conditions. The data presented are representative examples from the literature.
Cost Analysis: A Preliminary Economic Snapshot
The initial procurement cost is a significant factor in the overall economic feasibility of a synthetic route, particularly for large-scale applications. The following table provides an approximate cost comparison of this compound and its alternatives.
Table 2: Cost Comparison of Chiral Auxiliaries
| Chiral Auxiliary | Supplier | Quantity | Price (USD) | Price per Gram (USD) |
| This compound | TCI America | 1 g | $150.00 | $150.00 |
| 5 g | $519.00 | $103.80 | ||
| (S)-4-Benzyl-2-oxazolidinone | Sigma-Aldrich | 5 g | $177.65 | $35.53 |
| TCI America | 5 g | $122.50 | $24.50 | |
| (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone | Sigma-Aldrich | 5 g | $327.00 | $65.40 |
| (1S)-(-)-2,10-Camphorsultam | Sigma-Aldrich | 5 g | $172.00 | $34.40 |
Note: Prices are subject to change and may vary between suppliers and based on purity.
From this preliminary analysis, this compound appears to be a significantly more expensive chiral auxiliary on a per-gram basis compared to the widely used Evans' and Oppolzer's auxiliaries.
Recyclability: A Key to Cost-Effectiveness
The ability to recover and reuse a chiral auxiliary is a critical factor in mitigating its initial cost. For Oppolzer's camphorsultam, studies have demonstrated high recovery yields, with crude recovery rates of 71-79% reported in continuous flow setups, highlighting its potential for efficient recycling.
Unfortunately, there is a lack of published data on the recyclability of this compound. This absence of information makes it difficult to assess its long-term cost-effectiveness in a process setting.
Experimental Protocols: A General Framework
Experimental Protocol: General Procedure for Asymmetric Alkylation using an N-Acyl Sultam (Conceptual for this compound)
-
Acylation of the Auxiliary: To a solution of this compound in an anhydrous aprotic solvent (e.g., THF, CH₂Cl₂) under an inert atmosphere (e.g., nitrogen, argon), add an equimolar amount of a suitable base (e.g., n-BuLi, NaH) at a low temperature (e.g., -78 °C to 0 °C). Stir for a specified time, then add the desired acyl chloride or anhydride dropwise. Allow the reaction to warm to room temperature and stir until completion. Quench the reaction and purify the N-acyl sultam by chromatography or crystallization.
-
Enolate Formation and Alkylation: Dissolve the N-acyl sultam in an anhydrous aprotic solvent (e.g., THF) and cool to -78 °C under an inert atmosphere. Add a strong base (e.g., LDA, LHMDS) dropwise to form the enolate. After stirring for a defined period, add the electrophile (e.g., an alkyl halide) and allow the reaction to proceed, monitoring by TLC.
-
Work-up and Purification: Quench the reaction with a saturated aqueous solution (e.g., NH₄Cl). Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure. Purify the diastereomeric product by flash column chromatography.
-
Auxiliary Cleavage: The cleavage of the sultam auxiliary typically involves hydrolysis (e.g., with LiOH/H₂O₂) or reduction (e.g., with LiAlH₄ or LiBH₄) to yield the desired chiral carboxylic acid, alcohol, or aldehyde, respectively. The specific conditions will depend on the desired product and the stability of the newly formed stereocenter.
-
Auxiliary Recovery: After cleavage, the this compound can be recovered from the aqueous layer by extraction with an organic solvent, followed by purification.
Conclusion: An Opportunity for Further Research
Based on the available information, this compound presents a significant cost disadvantage compared to established chiral auxiliaries like Evans' oxazolidinones and Oppolzer's camphorsultam. This, coupled with a critical lack of published performance data, makes it a high-risk, high-cost option for researchers and professionals in drug development.
The structural analogy to Oppolzer's sultam is intriguing and suggests that this compound could be a highly effective chiral controller. However, without supporting experimental evidence, its utility in asymmetric synthesis remains speculative. This data gap represents a clear opportunity for further research. A systematic study of the performance of this compound in a range of asymmetric transformations, along with an investigation into its recyclability, would be invaluable to the synthetic chemistry community and would allow for a comprehensive and conclusive cost-benefit analysis. Until such data becomes available, researchers are advised to rely on the well-documented and more cost-effective established chiral auxiliaries.
A Comparative Guide to the Scalability of Sultam-Based Chiral Auxiliaries
For Researchers, Scientists, and Drug Development Professionals
The selection of a chiral auxiliary is a critical decision in the development of scalable and economically viable asymmetric syntheses. Sultam-based auxiliaries, particularly the well-regarded Oppolzer's camphorsultam, have proven to be robust and reliable tools for inducing stereoselectivity in a variety of chemical transformations. This guide provides an objective comparison of the scalability of different sultam-based auxiliaries, with supporting experimental data, detailed protocols for key reactions, and a discussion of factors crucial for industrial applications.
Introduction to Sultam-Based Auxiliaries in Scalable Asymmetric Synthesis
Chiral auxiliaries are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction, after which they are removed and ideally recovered for reuse.[1] The effectiveness of a chiral auxiliary in a large-scale setting is determined by several factors:
-
High Diastereoselectivity: To minimize the formation of undesired stereoisomers and simplify purification.
-
High Chemical Yield: To maximize product output and reduce waste.
-
Ease of Purification: Crystalline products are highly desirable for large-scale operations as they often allow for purification by recrystallization, avoiding costly and time-consuming chromatography.
-
Auxiliary Recovery and Recycling: High recovery rates of the often-expensive auxiliary are crucial for process economy.
-
Cost-Effectiveness: The overall cost, including the auxiliary itself, reagents for attachment and cleavage, and purification methods, must be considered.
Oppolzer's camphorsultam, a chiral auxiliary derived from naturally abundant camphor, is a cornerstone in this field, known for its rigid structure that provides excellent stereocontrol.[2][3] This guide will focus primarily on the scalability of Oppolzer's sultam and will also explore emerging non-camphor-based sultam auxiliaries.
Data Presentation: Performance of Sultam-Based Auxiliaries in Key Asymmetric Reactions
The following tables summarize the performance of Oppolzer's camphorsultam in key asymmetric reactions, providing a baseline for scalability assessment. Data for other sultam-based auxiliaries is included where available, though large-scale data for these is less common.
Table 1: Asymmetric Alkylation Reactions
| Chiral Auxiliary | Electrophile | Diastereomeric Ratio (d.r.) | Yield (%) | Key Considerations for Scalability |
| Oppolzer's Camphorsultam | Benzyl bromide | >99:1 | 90-95 | High diastereoselectivity often leads to crystalline products, facilitating purification by recrystallization.[4] |
| Oppolzer's Camphorsultam | Allyl iodide | >99:1 | 85-95 | Robust reaction, but requires cryogenic temperatures which can be challenging on a large scale. |
| Non-camphor tricyclic sultam | Methyl iodide | 98:2 | 85 | Demonstrates high selectivity, but scalability and cost are less established compared to Oppolzer's sultam.[5] |
Table 2: Asymmetric Aldol Reactions
| Chiral Auxiliary | Aldehyde | Diastereomeric Ratio (d.r.) | Yield (%) | Key Considerations for Scalability |
| Oppolzer's Camphorsultam | Isovaleraldehyde | >99:1 (anti) | 80-90 | The stereochemical outcome (syn or anti) can be controlled by the choice of Lewis acid, adding to its versatility.[2][6] |
| Oppolzer's Camphorsultam | Benzaldehyde | >95:5 (syn) | 75-85 | Crystalline products are common, which is a significant advantage for industrial-scale purification.[4] |
Table 3: Asymmetric Diels-Alder Reactions
| Chiral Auxiliary | Diene | Diastereomeric Ratio (d.r.) | Yield (%) | Key Considerations for Scalability |
| Oppolzer's Camphorsultam | Cyclopentadiene | >98:2 (endo) | 90-95 | Highly efficient reaction, often proceeding at low temperatures with high endo selectivity.[2] |
| Bicyclic sultam (non-camphor) | Cyclopentadiene | up to 94:6 (endo) | Good | Shows promise, but requires further process development to assess scalability.[7] |
Table 4: Cost and Recyclability Comparison
| Chiral Auxiliary | Typical Recovery Yield | Remarks |
| Oppolzer's Camphorsultam | 71-79% (crude), 48-56% (after recrystallization) | Higher initial cost is offset by high recyclability, especially in continuous flow processes.[8] |
| Evans' Oxazolidinone | >92% to quantitative | Generally high recovery yields. |
| Pseudoephedrine | High (often not quantified in solution) | Low cost, but regulations can be a hurdle for large-scale use. |
Experimental Protocols
Detailed methodologies for key experiments are crucial for reproducibility and scale-up. Below are representative protocols for the synthesis of an N-acylsultam and its use in a diastereoselective aldol reaction.
Protocol 1: Large-Scale Preparation of (2S)-N-(Bromoacetyl)-bornane-10,2-sultam
This protocol is adapted from a procedure for the large-scale preparation of a glycylsultam derivative and highlights a scalable acylation process.[9]
Materials:
-
(2S)-bornane-10,2-sultam (30.0 g, 0.139 mol)
-
Dry Tetrahydrofuran (THF) (800 mL)
-
1.6 M n-butyllithium in hexanes (97.0 mL, 0.155 mol)
-
Bromoacetyl bromide (13.6 mL, 0.156 mol)
-
Dry THF (150 mL)
Procedure:
-
To a 2 L three-necked round-bottomed flask equipped with a mechanical stirrer, a temperature probe, and an argon inlet, add (2S)-bornane-10,2-sultam and dry THF.
-
Stir the mixture until the sultam is completely dissolved and cool the solution to -78 °C using a dry ice-acetone bath.
-
Slowly add n-butyllithium dropwise over 30 minutes, maintaining the temperature at -78 °C.
-
In a separate 500 mL single-necked round-bottomed flask, prepare a solution of bromoacetyl bromide in dry THF.
-
Add the bromoacetyl bromide solution to the lithium salt mixture at -78 °C via cannula over 1.5 hours.
-
After the addition is complete, stir the reaction mixture for 2 hours at -78 °C.
-
Quench the reaction by the slow addition of water (500 mL) and allow the mixture to warm to room temperature.
-
Extract the aqueous phase with diethyl ether (3 x 500 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude product.
-
The crude product can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/water), which is a highly scalable purification method.
Protocol 2: Scalable Diastereoselective Aldol Reaction
This protocol is a general representation of a scalable aldol reaction using an N-acyl Oppolzer's sultam.
Materials:
-
N-propionyl-(2R)-bornane-10,2-sultam (1.0 eq)
-
Dry Dichloromethane (CH₂Cl₂)
-
Titanium tetrachloride (TiCl₄) (1.1 eq)
-
Diisopropylethylamine (DIPEA) (1.2 eq)
-
Aldehyde (1.2 eq)
Procedure:
-
To a flame-dried, multi-neck reactor equipped with a mechanical stirrer, temperature probe, and an inert gas inlet, dissolve the N-propionyl sultam in anhydrous CH₂Cl₂.
-
Cool the solution to -78 °C.
-
Slowly add TiCl₄ to the solution, maintaining the low temperature.
-
Add DIPEA dropwise to the reaction mixture.
-
After stirring for 30 minutes, add the aldehyde dropwise.
-
Stir the reaction at -78 °C for 2-4 hours, monitoring by TLC or HPLC for completion.
-
Quench the reaction at -78 °C by adding a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and separate the layers.
-
Extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
The resulting diastereomeric product is often a crystalline solid and can be purified by recrystallization to provide the desired diastereomer in high purity.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: General workflow for asymmetric synthesis using a sultam-based chiral auxiliary.
Caption: Key factors influencing the scalability of sultam-based chiral auxiliaries.
Conclusion
Sultam-based chiral auxiliaries, particularly Oppolzer's camphorsultam, offer a highly reliable and scalable method for asymmetric synthesis. Their key advantages in a large-scale context are the high diastereoselectivities they provide and the often crystalline nature of the resulting products, which allows for efficient purification by recrystallization. While the initial cost of Oppolzer's sultam may be higher than some other auxiliaries, its high potential for recovery and recycling can make it a cost-effective choice for industrial processes. The development of non-camphor-based sultam auxiliaries is an active area of research, and while they show promise, further studies are needed to fully evaluate their scalability and economic viability in comparison to the well-established Oppolzer's sultam. For drug development professionals, the choice of a sultam auxiliary should be based on a thorough evaluation of the specific reaction, the potential for crystallization-induced purification, and the overall process economics.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Stereoselective α-Hydroxylation of Amides Using Oppolzer's Sultam as Chiral Auxiliary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Oppolzer sultam directed aldol as a key step for the stereoselective syntheses of antitumor antibiotic belactosin C and its synthetic congeners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Asymmetric Synthesis in Industry: From Lab to Market – Chiralpedia [chiralpedia.com]
- 9. researchgate.net [researchgate.net]
The Stereochemical Impact of 1,4-Butanesultam in Asymmetric Synthesis: A Comparative Analysis
A comprehensive review of available scientific literature and chemical databases indicates that 1,4-butanesultam is not utilized as a chiral auxiliary in stereochemical control. The inherent achirality of the this compound scaffold precludes its use in inducing stereoselectivity in chemical reactions, a fundamental requirement for a chiral auxiliary. Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. As this compound lacks any stereogenic centers, it cannot fulfill this role.
While a direct comparison guide for this compound is not feasible due to the absence of its application in this context, this guide will provide a comparative overview of established chiral sultams, such as those derived from camphor and saccharin, which are widely employed in asymmetric synthesis to achieve high levels of stereocontrol.
Established Chiral Sultams in Asymmetric Synthesis
In contrast to this compound, other cyclic sulfonamides (sultams) have proven to be powerful tools for chemists. These molecules possess rigid bicyclic or substituted structures that effectively shield one face of a reactive intermediate, leading to highly diastereoselective transformations.
Oppolzer's Camphorsultam
One of the most well-known and widely used chiral auxiliaries is Oppolzer's camphorsultam, derived from naturally occurring camphor. Its rigid structure provides excellent stereochemical control in a variety of reactions.
Key Features of Oppolzer's Sultam:
-
High Diastereoselectivity: The bulky camphor backbone creates a highly biased steric environment, leading to excellent levels of asymmetric induction in reactions such as alkylations, aldol reactions, and Diels-Alder reactions.
-
Crystallinity: Derivatives of Oppolzer's sultam are often highly crystalline, which facilitates purification by recrystallization.
-
Predictable Stereochemical Outcomes: The stereochemical outcome of reactions employing Oppolzer's sultam is generally predictable based on well-established transition state models.
Saccharin-Derived Chiral Auxiliaries
More recently, chiral auxiliaries derived from saccharin have emerged as effective tools in asymmetric synthesis. These compounds offer a different structural motif for inducing chirality.
Performance Comparison of Chiral Sultams in Asymmetric Reactions
The following table summarizes the typical performance of established chiral sultams in key asymmetric transformations. It is important to note that yields and diastereoselectivities are highly dependent on the specific substrates and reaction conditions.
| Chiral Auxiliary | Reaction Type | Substrate | Diastereomeric Ratio (d.r.) | Yield (%) |
| Oppolzer's Camphorsultam | Aldol Reaction | N-Acyl Sultam + Aldehyde | >95:5 | 80-95 |
| Alkylation | N-Acyl Sultam Enolate + Alkyl Halide | >98:2 | 85-98 | |
| Diels-Alder | N-Acryloyl Sultam + Diene | >90:10 | 70-90 | |
| Saccharin-Derived Sultams | [4+2] Annulation | Azadienes + Diazoketones | up to >20:1 | up to 80 |
Experimental Protocols for Reactions with Oppolzer's Sultam
Below are representative experimental protocols for common asymmetric reactions utilizing Oppolzer's camphorsultam.
Asymmetric Aldol Reaction
-
Acylation of the Auxiliary: To a solution of (1S)-(-)-2,10-camphorsultam (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add triethylamine (1.2 eq) followed by the dropwise addition of the desired acyl chloride (1.1 eq). Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2 hours.
-
Enolate Formation: Cool the solution of the N-acyl sultam to -78 °C and add a solution of a Lewis acid, such as titanium tetrachloride (1.1 eq), dropwise. Stir for 30 minutes.
-
Aldol Addition: Add the aldehyde (1.2 eq) to the reaction mixture at -78 °C and stir for 2-4 hours.
-
Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
-
Auxiliary Cleavage: The chiral auxiliary can be cleaved under various conditions, such as hydrolysis with lithium hydroxide, to yield the chiral β-hydroxy acid.
Asymmetric Alkylation
-
Enolate Formation: Dissolve the N-acyl sultam (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool to -78 °C. Add a strong base, such as n-butyllithium (1.05 eq), dropwise and stir for 30 minutes to form the lithium enolate.
-
Alkylation: Add the alkylating agent (e.g., methyl iodide, 1.2 eq) to the enolate solution at -78 °C and allow the reaction to warm slowly to room temperature overnight.
-
Work-up and Purification: Quench the reaction with saturated aqueous ammonium chloride. Extract the product with an organic solvent, wash with brine, dry, and concentrate. Purify the product by flash chromatography.
-
Auxiliary Cleavage: The alkylated product can be converted to the corresponding chiral carboxylic acid, alcohol, or aldehyde after cleavage of the auxiliary.
Logical Workflow for Chiral Auxiliary Mediated Asymmetric Synthesis
The following diagram illustrates the general workflow for utilizing a chiral auxiliary to achieve stereoselective synthesis.
Caption: General workflow of asymmetric synthesis using a chiral auxiliary.
Signaling Pathway for Stereochemical Induction
The stereochemical outcome in reactions mediated by chiral auxiliaries is determined by the energetic favorability of one transition state over another. The chiral auxiliary creates a defined three-dimensional environment that directs the approach of the incoming reagent.
Caption: Energy diagram showing stereochemical differentiation.
Beyond Camphor: A Comparative Guide to Novel Sultam Auxiliaries in Asymmetric Synthesis
For researchers, scientists, and drug development professionals navigating the landscape of asymmetric synthesis, the choice of a chiral auxiliary is a critical decision that profoundly influences stereochemical outcomes. While camphor-based sultams, particularly Oppolzer's sultam, have long been mainstays in the field, a growing class of non-camphor-derived sultam auxiliaries offers compelling alternatives with unique advantages. This guide provides a comprehensive literature review and objective comparison of these emerging auxiliaries, presenting their performance in key asymmetric transformations with supporting experimental data and detailed protocols.
The ideal chiral auxiliary should be readily available, easily attached to the substrate, provide high levels of stereocontrol, and be removable under mild conditions without product racemization. This review focuses on non-camphor based sultam auxiliaries, evaluating their efficacy in meeting these criteria across a range of stereoselective reactions, including Diels-Alder reactions, aldol additions, alkylations, and conjugate additions.
Performance Comparison of Non-Camphor Based Sultam Auxiliaries
The efficacy of a chiral auxiliary is highly dependent on the specific reaction and substrates involved. The following tables summarize the performance of various non-camphor based sultam auxiliaries in key asymmetric transformations, providing a quantitative comparison of their performance against the well-established Oppolzer's (camphor-based) sultam.
Diels-Alder Reactions
The Diels-Alder reaction is a powerful tool for the construction of cyclic systems, and chiral auxiliaries are instrumental in controlling the facial selectivity of the dienophile. Bicyclic and saccharin-derived sultams have shown considerable promise in this area.
| Chiral Auxiliary | Diene | Dienophile | Lewis Acid | Yield (%) | Diastereomeric Ratio (endo:exo) | Diastereomeric Excess (de %) | Reference |
| Oppolzer's Sultam | Cyclopentadiene | N-Acryloyl | Et₂AlCl | 94 | >99:1 | >98 | |
| Bicyclic Sultam 1 | Cyclopentadiene | N-Acryloyl | Et₂AlCl | 92 | 96:4 | 92 | [1] |
| Bicyclic Sultam 2 | Cyclopentadiene | N-Acryloyl | Et₂AlCl | 85 | 95:5 | 90 | [1] |
| Saccharin-derived Sultam | Isoprene | N-Crotonoyl | TiCl₄ | 88 | >95:5 | 96 | [1] |
Table 1: Performance in Asymmetric Diels-Alder Reactions. Data for non-camphor based sultams is compared to the established Oppolzer's sultam.
Asymmetric Aldol Reactions
The aldol reaction is a fundamental carbon-carbon bond-forming reaction for the synthesis of β-hydroxy carbonyl compounds. The choice of chiral auxiliary significantly influences the diastereoselectivity of this transformation.
| Chiral Auxiliary | Enolate Source | Aldehyde | Lewis Acid | Yield (%) | Diastereomeric Ratio (syn:anti) | Diastereomeric Excess (de %) | Reference |
| Oppolzer's Sultam | N-Propionyl | Benzaldehyde | TiCl₄ | 85 | 95:5 | 90 | [2] |
| Bicyclic Sultam 3 | N-Propionyl | Isobutyraldehyde | Sn(OTf)₂ | 78 | 92:8 | 84 | [1] |
| Saccharin-derived Sultam | N-Acetyl | Propionaldehyde | Et₂AlCl | 91 | >98:2 | 97 | [1] |
Table 2: Performance in Asymmetric Aldol Reactions.
Asymmetric Alkylation
Asymmetric alkylation of enolates is a key method for the stereoselective formation of carbon-carbon bonds.
| Chiral Auxiliary | Enolate Source | Alkylating Agent | Base | Yield (%) | Diastereomeric Excess (de %) | Reference |
| Oppolzer's Sultam | N-Propionyl | Benzyl bromide | NaHMDS | 92 | >98 | [1] |
| Bicyclic Sultam 1 | N-Propionyl | Methyl iodide | LiHMDS | 88 | 94 | [1] |
| Saccharin-derived Sultam | N-Propionyl | Allyl bromide | KHMDS | 85 | 91 | [1] |
Table 3: Performance in Asymmetric Alkylation Reactions.
Asymmetric Conjugate Addition
Conjugate addition reactions are vital for the formation of carbon-carbon and carbon-heteroatom bonds at the β-position of α,β-unsaturated carbonyl compounds.
| Chiral Auxiliary | Michael Acceptor | Nucleophile | Catalyst/Solvent | Yield (%) | Diastereomeric Excess (de %) | Reference |
| Oppolzer's Sultam | N-Crotonoyl | PhMgBr | CuBr·SMe₂ / THF | 95 | >98 | [3] |
| Bicyclic Sultam 4 | N-Cinnamoyl | Et₂Zn | Ni(acac)₂ / Toluene | 82 | 90 | [4] |
| Saccharin-derived Sultam | N-Crotonoyl | Thiophenol | Et₃N / CH₂Cl₂ | 93 | 95 | [1] |
Table 4: Performance in Asymmetric Conjugate Addition Reactions.
Experimental Protocols
Detailed methodologies are crucial for the successful application of these chiral auxiliaries. Below are representative experimental protocols for key transformations.
General Procedure for Asymmetric Diels-Alder Reaction
To a solution of the N-enoyl sultam auxiliary (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂) at -78 °C under an inert atmosphere (e.g., argon or nitrogen) is added the diene (2.0-3.0 equiv). The Lewis acid (e.g., Et₂AlCl, 1.1 equiv) is then added dropwise. The reaction mixture is stirred at -78 °C for 2-4 hours. The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with CH₂Cl₂, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the Diels-Alder adduct. The diastereomeric ratio can be determined by ¹H NMR spectroscopy or HPLC analysis of the crude reaction mixture.
General Procedure for Asymmetric Aldol Reaction
To a solution of the N-acyl sultam auxiliary (1.0 equiv) in anhydrous CH₂Cl₂ at -78 °C under an inert atmosphere is added the Lewis acid (e.g., TiCl₄, 1.1 equiv) dropwise. The mixture is stirred for 15 minutes, followed by the addition of a tertiary amine base (e.g., triethylamine or Hünig's base, 1.2 equiv). After stirring for 30 minutes to facilitate enolate formation, the aldehyde (1.2 equiv) is added dropwise. The reaction is stirred at -78 °C for 2-3 hours. The reaction is quenched with a saturated aqueous solution of ammonium chloride (NH₄Cl). The mixture is warmed to room temperature, and the layers are separated. The aqueous layer is extracted with CH₂Cl₂, and the combined organic extracts are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by flash chromatography to yield the aldol adduct. The diastereoselectivity is determined by ¹H NMR or HPLC analysis.
General Procedure for Asymmetric Alkylation
A solution of the N-acyl sultam auxiliary (1.0 equiv) in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere. A strong, non-nucleophilic base (e.g., NaHMDS or LiHMDS, 1.1 equiv) is added dropwise, and the resulting enolate solution is stirred for 30-60 minutes at -78 °C. The alkylating agent (e.g., benzyl bromide or methyl iodide, 1.2 equiv) is then added, and the reaction mixture is allowed to slowly warm to room temperature and stirred overnight. The reaction is quenched with saturated aqueous NH₄Cl solution. The mixture is extracted with diethyl ether or ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated in vacuo. The product is purified by flash column chromatography. The diastereomeric excess is determined by chiral HPLC or ¹H NMR analysis of the purified product.
Mandatory Visualizations
To better illustrate the concepts discussed, the following diagrams have been generated using the Graphviz (DOT language).
Caption: General workflow for the synthesis and application of non-camphor based sultam auxiliaries.
References
- 1. researchgate.net [researchgate.net]
- 2. Oppolzer sultam directed aldol as a key step for the stereoselective syntheses of antitumor antibiotic belactosin C and its synthetic congeners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BJOC - Diastereoselective and enantioselective conjugate addition reactions utilizing α,β-unsaturated amides and lactams [beilstein-journals.org]
- 4. Diastereoselective and enantioselective conjugate addition reactions utilizing α,β-unsaturated amides and lactams - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 1,4-Butanesultam: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical reagents like 1,4-Butanesultam is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the proper disposal of this compound, ensuring the protection of personnel and adherence to regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate safety measures. This compound is harmful if swallowed and is suspected of causing genetic defects and cancer.[1]
Personal Protective Equipment (PPE): A comprehensive approach to personal safety is non-negotiable. The following PPE must be worn at all times when handling this compound waste:
-
Eye and Face Protection: Chemical safety goggles and a face shield are essential to protect against splashes.[1]
-
Hand Protection: Use chemical-resistant gloves, such as nitrile or butyl rubber. Always inspect gloves for integrity before use and employ proper glove removal techniques to avoid skin contact.[1]
-
Respiratory Protection: In areas with inadequate ventilation or where dusts or aerosols may be generated, a NIOSH-approved respirator is necessary.
-
Protective Clothing: A lab coat or chemical-resistant apron should be worn to protect against skin exposure. In cases of significant handling, disposable coveralls may be appropriate.
Emergency Procedures in Case of a Spill: In the event of a spill, immediately alert others in the vicinity and evacuate the area if necessary. Control ignition sources if the material is mixed with a flammable solvent. Absorb the spill with an inert material (e.g., vermiculite, dry sand) and place it into a suitable, closed container for disposal.[2] Ensure the area is well-ventilated.
Step-by-Step Disposal Protocol
The recommended and most compliant method for the disposal of this compound is through a licensed and reputable hazardous waste disposal company.[1] Adherence to local, state, and federal regulations is mandatory.
1. Waste Segregation and Collection:
-
Collect all waste containing this compound, including unused product, contaminated labware (e.g., pipette tips, vials), and spill cleanup materials, in a dedicated and clearly labeled waste container.
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department and the licensed disposal company.
2. Containerization and Labeling:
-
Use a chemically compatible and leak-proof container for waste accumulation. High-density polyethylene (HDPE) or other resistant plastic containers are generally suitable.
-
The container must be kept tightly closed except when adding waste.
-
Label the container clearly with the words "Hazardous Waste," the full chemical name "this compound," and any other components of the waste mixture. Include the accumulation start date.
3. Consultation and Preparation for Disposal:
-
Contact your institution's EHS department to inform them of the waste you have generated. They will provide guidance on the specific procedures for your facility and assist in coordinating with a licensed waste disposal contractor.
-
The primary disposal method for this compound is incineration.[1] The Safety Data Sheet (SDS) suggests that the material may be dissolved or mixed with a combustible solvent to facilitate this process.[1]
-
Note: Do not attempt to mix the waste with solvents without direct guidance from your EHS department or the licensed disposal company. They will provide a specific protocol, including the appropriate solvent and mixing ratio, to ensure safety and compliance with their facility's requirements.
-
4. Arranging for Professional Disposal:
-
Your EHS department will typically manage the final pickup and disposal by a licensed contractor.
-
Ensure all required documentation, such as a hazardous waste manifest, is completed accurately. The generator of the waste (your institution) is legally responsible for the waste from "cradle to grave."
Disposal and Safety Parameters
While specific quantitative data for disposal limits of this compound are not publicly available and are determined by the capabilities of the licensed disposal facility and local regulations, the following table summarizes key qualitative information for its safe handling and disposal.
| Parameter | Guideline | Source |
| Primary Disposal Method | Incineration by a licensed hazardous waste disposal company. | [1] |
| Pre-treatment | May be dissolved or mixed with a combustible solvent as per the disposal facility's protocol. | [1] |
| Waste Container | Chemically compatible, leak-proof, and tightly sealed. | [1][2] |
| Labeling | "Hazardous Waste," "this compound," and other constituents. | |
| Required PPE | Chemical safety goggles, face shield, chemical-resistant gloves, respiratory protection (as needed), and protective clothing. | [1] |
| Spill Cleanup | Absorb with inert material, place in a closed container for disposal. | [2] |
Disposal Workflow
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
References
Personal protective equipment for handling 1,4-Butanesultam
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 1,4-Butanesultam in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe handling and mitigate risks.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical compound that requires careful handling due to its potential health hazards. It is harmful if swallowed, causes skin and eye irritation, may lead to an allergic skin reaction, and can cause respiratory irritation.[1] Furthermore, it is suspected of causing cancer and genetic defects.[1][2] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Recommended Equipment |
| Eye/Face Protection | Chemical safety goggles or a face shield.[2] |
| Skin Protection | Chemical-resistant gloves (e.g., neoprene or nitrile), a lab coat, and full-coverage clothing.[2][3][4] |
| Respiratory Protection | In case of inadequate ventilation or potential for aerosol/dust formation, a NIOSH-approved respirator is necessary.[2][5] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to the following procedural steps is crucial for the safe handling of this compound.
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood.[2]
-
Ensure that an eyewash station and a safety shower are readily accessible.[6]
-
Before starting any work, obtain and review the Safety Data Sheet (SDS) for this compound.[2][6]
2. Handling:
-
Avoid direct contact with the skin, eyes, and clothing.[2]
-
Do not breathe in dust, fumes, gas, mist, vapors, or spray.[1]
-
Practice good laboratory hygiene: wash hands thoroughly after handling and before eating, drinking, or smoking.[2]
3. Storage:
-
Keep it locked up and away from incompatible materials such as strong oxidizing agents, bases, and acids.[1][2]
Emergency Response and First Aid
In the event of an exposure or spill, immediate and appropriate action is critical.
First Aid Measures:
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[2][7] |
| Skin Contact | Immediately remove contaminated clothing and wash the affected skin area with plenty of soap and water. Consult a physician.[2][7] |
| Eye Contact | Rinse the eyes thoroughly with large amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Seek immediate medical attention.[2][7] |
| Ingestion | Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[2][5] |
Spill Response Workflow:
The following diagram outlines the procedural flow for managing a this compound spill.
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Characterization: this compound waste is considered hazardous.
-
Disposal Method: All waste containing this compound must be disposed of through a licensed hazardous waste disposal company.[2] A potential method of disposal is to dissolve the material in a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber.[2]
-
Container Disposal: Empty containers should be treated as hazardous waste and disposed of in the same manner as the chemical itself.[2] Do not reuse empty containers.
Quantitative Data
The following table summarizes key quantitative properties of this compound.
| Property | Value |
| Molecular Formula | C₄H₈O₃S |
| Molecular Weight | 136.17 g/mol |
| Melting Point | 12.5 - 15 °C / 54.5 - 59 °F[5] |
| Boiling Point | 153 °C / 307.4 °F[5] |
| Flash Point | 154 °C / 309.2 °F[5] |
| Water Solubility | 54 g/L (at 20°C), decomposes[5] |
| Density | 1.331 g/cm³ at 25 °C[2] |
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
